molecular formula C9H16Cl2N2O4 B7800705 H-Tyr(3-NH2)-OH dihydrochloride hydrate

H-Tyr(3-NH2)-OH dihydrochloride hydrate

Número de catálogo: B7800705
Peso molecular: 287.14 g/mol
Clave InChI: ITQBVYBSXFBTJX-QTPLPEIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Tyr(3-NH2)-OH dihydrochloride hydrate is a useful research compound. Its molecular formula is C9H16Cl2N2O4 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBVYBSXFBTJX-QTPLPEIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-22-3
Record name 3-amino-L-tyrosine dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), chemically known as 3-amino-L-tyrosine dihydrochloride hydrate, is a synthetically modified, non-proteinogenic amino acid derivative of L-tyrosine. This compound serves as a valuable building block in peptide synthesis and a sophisticated tool in biochemical and biomedical research. Its unique structure, featuring an additional amino group on the phenyl ring of tyrosine, imparts novel chemical and biological properties that are leveraged in drug discovery and the development of advanced research tools. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.

Chemical and Physical Properties

H-Tyr(3-NH2)-OH dihydrochloride hydrate is a stable, solid compound. The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for its application in various experimental settings.

PropertyValueReferences
Chemical Formula C₉H₁₂N₂O₃ · 2HCl · xH₂O[1]
Molecular Weight 269.12 g/mol (anhydrous dihydrochloride)[1]
CAS Number 23279-22-3
Appearance Solid
Solubility Soluble in water, DMSO, and PBS (pH 7.2)
Optical Rotation [α]22/D −1.6° (c = 2 in H₂O)[2]
Melting Point 158-160 °C (decomposes)[2]
pKa (predicted) 2.15 ± 0.20

Synthesis

The synthesis of 3-amino-L-tyrosine is a multi-step process that begins with the nitration of L-tyrosine to form 3-nitro-L-tyrosine. This is followed by the reduction of the nitro group to an amino group. The resulting 3-amino-L-tyrosine is then converted to its more stable dihydrochloride hydrate salt.

A general synthetic workflow is depicted below. It is important to note that specific reaction conditions, such as reagents, solvents, and temperatures, may vary and require optimization.

G cluster_synthesis Synthesis of this compound L_tyrosine L-Tyrosine nitration Nitration (e.g., HNO₃/H₂SO₄) L_tyrosine->nitration nitro_tyrosine 3-Nitro-L-tyrosine nitration->nitro_tyrosine reduction Reduction (e.g., H₂/Pd-C) nitro_tyrosine->reduction amino_tyrosine 3-Amino-L-tyrosine reduction->amino_tyrosine hcl_treatment HCl Treatment amino_tyrosine->hcl_treatment final_product H-Tyr(3-NH2)-OH dihydrochloride hydrate hcl_treatment->final_product

A generalized synthetic pathway for this compound.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is in the synthesis of modified peptides. The introduction of a 3-amino group on the tyrosine side chain allows for further chemical modifications, such as the attachment of labels, cross-linkers, or other functional moieties. This capability is particularly useful for:

  • Probing Protein-Protein Interactions: The modified phenolic side chain can alter binding affinities and specificities, providing insights into the role of specific tyrosine residues in molecular recognition.

  • Developing Novel Therapeutic Peptides: The enhanced stability and altered electronic properties imparted by the additional amino group can lead to the development of peptide-based drugs with improved efficacy and pharmacokinetic profiles.

Fluorescent Protein-Based Biosensors

A significant and innovative application of 3-amino-L-tyrosine is in the creation of red-shifted fluorescent protein (FP)-based biosensors. When genetically incorporated into the chromophore of green fluorescent proteins (GFPs), it induces a spontaneous and efficient green-to-red conversion of the fluorescence. This has several advantages for cellular imaging:

  • Reduced Phototoxicity: Longer wavelength excitation light is less damaging to cells.

  • Decreased Autofluorescence: Cellular autofluorescence is lower in the red part of the spectrum, leading to improved signal-to-noise ratios.

  • Enhanced Tissue Penetration: Red light penetrates deeper into biological tissues.

This method has been successfully used to expand the range of available red fluorescent protein-based biosensors with preserved molecular brightness and dynamic range.[3][4]

G cluster_biosensor Application in Fluorescent Protein Biosensors gfp Green Fluorescent Protein (GFP) genetic_incorporation Genetic Incorporation of 3-Amino-L-tyrosine gfp->genetic_incorporation modified_gfp Modified GFP with 3-Aminotyrosine in Chromophore genetic_incorporation->modified_gfp red_shift Spontaneous Green-to-Red Conversion modified_gfp->red_shift rfp_biosensor Red Fluorescent Protein (RFP)-based Biosensor red_shift->rfp_biosensor

Workflow for creating red-shifted fluorescent protein biosensors.
Biological Activity

While often used as a synthetic building block, 3-amino-L-tyrosine has also been shown to exhibit biological activity. Studies have demonstrated that it can be cytotoxic to certain leukemia cells.[5] The mechanism of this cytotoxicity is thought to be related to its metabolism within the cells, potentially leading to the production of toxic metabolites.

Experimental Protocols

Incorporation of 3-Amino-L-tyrosine into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-amino-L-tyrosine into a peptide sequence using Fmoc-SPPS requires careful consideration of protecting groups to prevent unwanted side reactions at the 3-amino position. A common strategy is to use an acid-labile protecting group, such as tert-butyloxycarbonyl (Boc), on the 3-amino group. The resulting building block is Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine.

Materials:

  • Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Anhydrous diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine and the coupling reagent in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for the appropriate time to ensure complete coupling.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with the cleavage cocktail. This will cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the Boc group from the 3-amino position.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by high-performance liquid chromatography (HPLC).

G cluster_spps Fmoc-SPPS Workflow for Incorporating 3-Amino-L-tyrosine start Start with Resin-Bound Peptide Chain fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection washing1 Wash with DMF fmoc_deprotection->washing1 coupling Couple with Activated Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine washing1->coupling washing2 Wash with DMF coupling->washing2 repeat Repeat for Subsequent Amino Acids washing2->repeat repeat->fmoc_deprotection Yes final_cleavage Final Cleavage and Deprotection (TFA/H₂O/TIS) repeat->final_cleavage No purification Purification by HPLC final_cleavage->purification

A schematic of the Fmoc-SPPS cycle for 3-amino-L-tyrosine incorporation.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its unique chemical properties enable the synthesis of novel peptides with tailored functionalities and the engineering of advanced fluorescent protein-based biosensors. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in a variety of research settings. As our understanding of biological processes becomes more sophisticated, the use of such precisely engineered chemical tools will undoubtedly play an increasingly important role in scientific discovery.

References

H-Tyr(3-NH2)-OH dihydrochloride hydrate CAS number 208588-19-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 208588-19-6

Synonyms: 3-Amino-L-tyrosine dihydrochloride (B599025) hydrate (B1144303), (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride hydrate

This document provides a comprehensive technical overview of H-Tyr(3-NH2)-OH dihydrochloride hydrate for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, biological context, experimental applications, and safety protocols.

Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine.[1] The introduction of an amino group at the 3-position of the phenyl ring alters its electronic properties, making it a valuable tool in peptide synthesis and biochemical research.

PropertyValueReference(s)
Molecular Formula C₉H₁₆Cl₂N₂O₄[1][2]
Molecular Weight 287.14 g/mol [1][3][4]
Appearance Solid[1]
Melting Point 158-160 °C (decomposes)[4]
Solubility Soluble in water (175 mg/mL)[2]
Purity ≥97%[3]
Optical Activity [α]22/D −1.6°, c = 2 in H₂O

Biological Context and Mechanism of Action

As a tyrosine analog, this compound's biological activities are understood in the context of tyrosine's metabolic and signaling roles. L-tyrosine is a proteinogenic amino acid that is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][][7][8]

The hydroxyl group of tyrosine is a key site for post-translational modification, specifically phosphorylation by receptor tyrosine kinases (RTKs).[7] This phosphorylation is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and metabolism.[7]

The introduction of a 3-amino group in H-Tyr(3-NH2)-OH can influence its interaction with enzymes and receptors. While specific, detailed studies on the mechanism of action of this particular derivative are not extensively published, it is primarily utilized in research to:

  • Be incorporated into synthetic peptides to study the effects of modifying the aromatic ring.[4]

  • Act as a research tool to probe biological systems where tyrosine is a key substrate or signaling molecule.

Experimental Protocols

General Handling and Solution Preparation

Due to its high solubility in water, preparing stock solutions of this compound is straightforward.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Ultrasonic bath

  • Sterile 0.22 µm filter

Protocol:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the calculated volume of sterile water to achieve the target concentration (e.g., for a 175 mg/mL stock solution).

  • Use an ultrasonic bath to aid dissolution if necessary.[2]

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.[1]

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

G A Weigh Compound B Add Sterile Water A->B C Ultrasonicate (if needed) B->C D Sterile Filter (0.22 µm) C->D E Aliquot D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a sterile stock solution.

Representative Protocol: In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., KG-1 leukemia cells, where 3-amino-L-tyrosine has shown cytotoxicity) using a standard MTT or similar viability assay.

Materials:

  • Target cell line (e.g., KG-1)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (or similar viability assay reagent)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan E->F G Read absorbance F->G H Calculate viability and IC50 G->H

Caption: Workflow for a representative cytotoxicity assay.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a building block in SPPS. The Fmoc-protected version of this amino acid (Fmoc-Tyr(3-NH2)-OH) would typically be used.

General Principle:

  • The N-terminus of the growing peptide chain on a solid support is deprotected (Fmoc removal with piperidine).

  • The Fmoc-protected H-Tyr(3-NH2)-OH is activated using a coupling reagent (e.g., HBTU, HATU).

  • The activated amino acid is coupled to the deprotected N-terminus of the peptide chain.

  • This cycle of deprotection and coupling is repeated with other amino acids to elongate the peptide.

G Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Activated Fmoc-Tyr(3-NH2)-OH Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle or Cleave Peptide Washing2->Cycle Cycle->Deprotection Continue

Caption: Logical flow of incorporating the amino acid in SPPS.

Safety and Handling

Based on available Safety Data Sheets (SDS), the following precautions should be observed.

Hazard ClassPrecautionary Statements
Not Classified as Hazardous (according to GHS)P261: Avoid breathing dust.[9]P280: Wear protective gloves/eye protection.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling:

  • Handle in a well-ventilated area to avoid dust formation.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Recommended storage for the solid compound is often at 4°C, sealed and away from moisture.[2]

References

H-Tyr(3-NH2)-OH Dihydrochloride Hydrate: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), a synthetic derivative of the amino acid L-tyrosine, presents a multifaceted mechanism of action with significant implications for cellular function and viability. As a structural analog of a fundamental biological building block, its primary activities appear to stem from its ability to competitively interact with pathways and processes that utilize L-tyrosine. This technical guide consolidates the current understanding of its potential mechanisms, focusing on three core areas: competitive inhibition of key metabolic enzymes, misincorporation into nascent proteins leading to cellular stress, and disruption of normal tyrosine transport and metabolism. While direct quantitative data for 3-amino-L-tyrosine remains an area of active investigation, a robust model of its action can be inferred from studies on closely related tyrosine analogs. This document provides a framework for understanding its biological effects, supported by experimental designs for its further characterization.

Introduction

H-Tyr(3-NH2)-OH dihydrochloride hydrate, also known as 3-amino-L-tyrosine, is a non-proteinogenic amino acid that has garnered interest in biomedical research. Its structural similarity to L-tyrosine, a crucial precursor for neurotransmitters, hormones, and protein synthesis, positions it as a potent modulator of various physiological processes. Understanding its core mechanism of action is paramount for its application as a research tool and for the development of potential therapeutic agents. This guide will delve into the probable molecular interactions and cellular consequences of 3-amino-L-tyrosine exposure.

Proposed Mechanisms of Action

The biological effects of H-Tyr(3-NH2)-OH are likely multifaceted, arising from its ability to act as a molecular mimic of L-tyrosine. The three primary proposed mechanisms are detailed below.

Competitive Enzyme Inhibition

Given its structure, 3-amino-L-tyrosine is a candidate for competitive inhibition of enzymes that utilize L-tyrosine as a substrate. Two primary targets are Tyrosine Hydroxylase and Tyrosinase.

  • Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Inhibition of TH would lead to a depletion of these crucial neurotransmitters. Other 3-substituted tyrosine analogs, such as 3-iodo-L-tyrosine, are confirmed competitive inhibitors of TH.

  • Tyrosinase: This enzyme initiates the pathway of melanin (B1238610) synthesis. Inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation. The structural features of 3-amino-L-tyrosine make it a plausible inhibitor of this enzyme.

dot

cluster_pathway Normal L-Tyrosine Pathways cluster_inhibitor Potential Inhibition by H-Tyr(3-NH2)-OH LTyr L-Tyrosine TH Tyrosine Hydroxylase (Rate-Limiting Step) LTyr->TH Tyrosinase Tyrosinase LTyr->Tyrosinase LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Catecholamines Norepinephrine, Epinephrine Dopamine->Catecholamines Melanin Melanin Tyrosinase->Melanin Inhibitor H-Tyr(3-NH2)-OH Inhibitor->TH Competitive Inhibition? Inhibitor->Tyrosinase Competitive Inhibition?

Caption: Potential enzymatic inhibition by H-Tyr(3-NH2)-OH.

Misincorporation into Proteins and Cytotoxicity

A significant mechanism of toxicity for amino acid analogs is their misincorporation into proteins during translation. This can lead to protein misfolding, aggregation, and loss of function, ultimately triggering a cellular stress response and apoptosis.

  • Process: 3-amino-L-tyrosine may be mistakenly recognized by aminoacyl-tRNA synthetases (specifically tyrosyl-tRNA synthetase) and attached to a tRNA molecule. This altered tRNA then delivers the unnatural amino acid to the ribosome, where it is incorporated into the growing polypeptide chain.

  • Consequences: The presence of the additional amino group on the phenyl ring can disrupt the normal folding and function of the protein. Studies on analogs like 3-nitrotyrosine (B3424624) have shown its selective incorporation into tubulin, leading to impaired microtubule dynamics and cytotoxicity in neuronal cell lines.

dot

cluster_normal Normal Protein Synthesis cluster_disruption Disruption by H-Tyr(3-NH2)-OH LTyr L-Tyrosine tRNA Tyrosyl-tRNA Synthetase LTyr->tRNA Tyr_tRNA Tyr-tRNA tRNA->Tyr_tRNA Inhibitor_tRNA 3-NH2-Tyr-tRNA Ribosome Ribosome Tyr_tRNA->Ribosome Protein Functional Protein Ribosome->Protein Misfolded_Protein Misfolded/ Non-functional Protein Ribosome->Misfolded_Protein Inhibitor H-Tyr(3-NH2)-OH Inhibitor->tRNA Inhibitor_tRNA->Ribosome Cell_Stress Cellular Stress & Cytotoxicity Misfolded_Protein->Cell_Stress

Caption: Proposed mechanism of protein misincorporation.

Disruption of Tyrosine Transport and Metabolism

As a structural analog, 3-amino-L-tyrosine can compete with endogenous L-tyrosine for transport across the cell membrane. Large neutral amino acid (LNAA) transporters are responsible for the uptake of tyrosine into cells, and competition at this level could deplete intracellular tyrosine pools, affecting all downstream pathways. Furthermore, if transported into the cell, it could be metabolized by other enzymes, leading to the formation of novel metabolites with their own biological activities.

Quantitative Data

While specific binding affinities and inhibition constants for 3-amino-L-tyrosine are not widely published, data from related compounds and reported cytotoxic concentrations provide a basis for experimental design.

CompoundAssayCell Line/SystemResult
3-amino-L-Tyrosine CytotoxicityKG-1 Leukemia CellsCytotoxic at 200-400 µg/mL
3-nitrotyrosine Cytotoxicity (Viability)C1300 NeuroblastomaGrowth inhibition starting at 90 µM
3-nitrotyrosine Cytotoxicity (Viability)C6 GliomaGrowth inhibition starting at 360 µM
m-tyrosine Cytotoxicity (Colony Formation)CHO Cells~60% inhibition at 0.25 mM

Experimental Protocols

To further elucidate the mechanism of action of H-Tyr(3-NH2)-OH, the following experimental protocols are proposed.

Protocol: In Vitro Enzyme Inhibition Assay (Tyrosine Hydroxylase)

This protocol outlines a method to determine if 3-amino-L-tyrosine inhibits tyrosine hydroxylase activity.

  • Enzyme Source: Recombinant human Tyrosine Hydroxylase.

  • Substrate: L-Tyrosine.

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(II).

  • Inhibitor: this compound (and a known inhibitor like 3-iodo-L-tyrosine as a positive control).

  • Assay Principle: The assay measures the production of L-DOPA from L-tyrosine, which can be quantified by HPLC with electrochemical detection.

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, catalase, DTT, Fe(II), and BH4.

    • Add varying concentrations of H-Tyr(3-NH2)-OH to the reaction mixture.

    • Pre-incubate the mixture with the enzyme for 10 minutes at 37°C.

    • Initiate the reaction by adding L-tyrosine.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding perchloric acid.

    • Centrifuge to pellet precipitated protein.

    • Analyze the supernatant for L-DOPA concentration using HPLC.

  • Data Analysis: Calculate the rate of L-DOPA formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration. Further kinetic studies (varying substrate concentration) can determine the mode of inhibition (e.g., competitive).

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Cofactors) B Add varying concentrations of H-Tyr(3-NH2)-OH A->B C Add Tyrosine Hydroxylase Enzyme B->C D Pre-incubate (10 min, 37°C) C->D E Initiate with L-Tyrosine D->E F Incubate (20 min, 37°C) E->F G Stop Reaction (Perchloric Acid) F->G H Centrifuge G->H I Analyze Supernatant (HPLC for L-DOPA) H->I J Calculate IC50 & Ki I->J

Caption: Workflow for a Tyrosine Hydroxylase inhibition assay.

Protocol: Cell Viability Assay (MTS Assay)

This protocol is designed to quantify the cytotoxic effects of H-Tyr(3-NH2)-OH on a chosen cell line (e.g., KG-1).

  • Cell Line: KG-1 (human acute myelogenous leukemia) or other relevant cell lines.

  • Reagents: Cell culture medium (e.g., IMDM with 20% FBS), H-Tyr(3-NH2)-OH, MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and allow them to acclimate.

    • Prepare serial dilutions of H-Tyr(3-NH2)-OH in the cell culture medium.

    • Treat the cells with the different concentrations of the compound, including a vehicle control.

    • Incubate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS to formazan (B1609692).

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the log of the compound concentration to calculate the IC50 value.

Conclusion

The mechanism of action of this compound is best understood as a multi-pronged disruption of L-tyrosine-dependent cellular processes. The strongest evidence from analogous compounds points towards cytotoxicity driven by misincorporation into proteins and the high potential for competitive inhibition of key enzymes like tyrosine hydroxylase. This technical guide provides a foundational understanding and a set of robust experimental approaches to precisely define its biological activity. Further research is necessary to quantify its effects on specific molecular targets and to fully harness its potential in research and drug development.

3-Aminotyrosine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Unnatural Amino Acid with Unique Spectroscopic and Redox Properties

3-Aminotyrosine (B249651) (3-AT) is a non-canonical amino acid that has emerged as a powerful tool in chemical biology, protein engineering, and drug development. Its unique chemical structure, featuring an amino group ortho to the hydroxyl moiety on the phenyl ring, imparts distinct fluorescent and redox characteristics that are not present in the 20 canonical amino acids. These properties allow for the site-specific introduction of novel functionalities into proteins, enabling researchers to probe protein structure and function in unprecedented ways. This technical guide provides a comprehensive overview of 3-AT, including its properties, synthesis, incorporation into proteins, and diverse applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties of 3-Aminotyrosine

3-Aminotyrosine possesses distinct physicochemical properties that are central to its utility as an unnatural amino acid. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
CAS Number 300-34-5 (L-isomer)[1]
Form Dihydrochloride (B599025) salt is a common commercially available form[2]
Solubility Soluble in water
Fluorescence Exhibits intrinsic fluorescence, which is sensitive to its environment[3]
Redox Potential The formal reduction potential of the 3-AT radical is significantly lower than that of the tyrosyl radical, making it a thermodynamic trap for radical transfer processes.

Applications in Research and Drug Development

The unique characteristics of 3-aminotyrosine have led to its application in several key areas of biochemical and pharmaceutical research.

Fluorescent Reporter and Biosensor Development

When incorporated into proteins, 3-aminotyrosine can act as a fluorescent probe. A notable application is the creation of red-shifted fluorescent proteins. Site-specific replacement of a key tyrosine residue in the chromophore of Green Fluorescent Protein (GFP) with 3-AT leads to a significant shift in the excitation and emission spectra to longer wavelengths. This "red-shifting" is highly desirable for in vivo imaging as it minimizes cellular autofluorescence and allows for deeper tissue penetration of light.[3]

Quantitative Data on 3-AT Induced Red Shift in a GFP Variant:

ParameteraY-cpGFP (3-AT incorporated)
Molar Extinction Coefficient (ε) 48.7 mM⁻¹cm⁻¹
Quantum Yield (Φ) 0.14

aY-cpGFP refers to a circularly permuted Green Fluorescent Protein variant incorporating 3-aminotyrosine.

Probing Electron Transfer Pathways

The lower reduction potential of the 3-aminotyrosyl radical compared to the tyrosyl radical makes 3-AT an excellent tool for studying electron transfer (ET) in proteins.[4] When substituted for a tyrosine residue in a proposed ET pathway, 3-AT can act as a "radical trap," allowing for the detection and characterization of transient radical intermediates. This has been instrumental in elucidating the multi-step radical transfer mechanism in enzymes like E. coli ribonucleotide reductase.

Kinetic Parameters of 3-AT Substituted Ribonucleotide Reductase:

Mutant Protein (3-AT at position)k_fast (s⁻¹) for NH₂Y• formationk_slow (s⁻¹) for NH₂Y• formationTurnover Number (s⁻¹)
Y356NH₂Y-β29 - 461.5 - 5.00.2 - 0.7
Y731NH₂Y-α29 - 461.5 - 5.00.2 - 0.7
Y730NH₂Y-α29 - 461.5 - 5.00.2 - 0.7

Data represents the range of values observed with different substrate/effector pairs.[3][5][6]

Experimental Protocols

Synthesis of 3-Aminotyrosine Dihydrochloride

A common route for the synthesis of 3-aminotyrosine is through the reduction of the readily available precursor, 3-nitrotyrosine. The resulting amine is then converted to the more stable dihydrochloride salt.

Protocol: Reduction of 3-Nitrotyrosine and Salt Formation

  • Dissolution: Dissolve 3-nitro-L-tyrosine in a suitable acidic aqueous solvent (e.g., dilute HCl).

  • Reduction: Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), portion-wise to the solution at room temperature with stirring.[7][8] The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution with a base (e.g., NaOH) to precipitate the free 3-aminotyrosine.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Dihydrochloride Salt Formation: Resuspend the purified 3-aminotyrosine in a minimal amount of water and add two equivalents of concentrated hydrochloric acid.

  • Crystallization: Induce crystallization by adding a miscible organic solvent in which the dihydrochloride salt is insoluble (e.g., ethanol (B145695) or acetone).

  • Final Product: Collect the crystalline 3-aminotyrosine dihydrochloride by filtration, wash with the organic solvent, and dry under vacuum.

Site-Specific Incorporation of 3-Aminotyrosine into Proteins

The most widely used method for the site-specific incorporation of unnatural amino acids, including 3-AT, into proteins in E. coli is the amber suppression technology.[6][9] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and recognizes the amber stop codon (UAG).

Protocol: Amber Suppression for 3-AT Incorporation in E. coli

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site of 3-AT incorporation.

    • Obtain a second plasmid encoding the orthogonal 3-aminotyrosyl-tRNA synthetase (3-ATRS) and its cognate amber suppressor tRNA (e.g., pEVOL-NH2Y).[6]

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid containing the gene of interest and the pEVOL-NH2Y plasmid.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.

    • The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Add 3-aminotyrosine dihydrochloride to the culture to a final concentration of 1-2 mM.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Characterization:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).

    • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

    • Confirm the incorporation of 3-aminotyrosine by mass spectrometry (expecting a mass shift corresponding to the addition of an amino group to a tyrosine residue) and fluorescence spectroscopy.[3][4][10]

Visualizations

Signaling Pathway: Electron Transfer in E. coli Ribonucleotide Reductase

Electron_Transfer_RNR cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• (stable radical) Y356 Y356 Y122->Y356 e⁻, H⁺ Y731 Y731 Y356->Y731 e⁻, H⁺ Y730 Y730 Y731->Y730 e⁻, H⁺ C439 C439 Y730->C439 e⁻, H⁺ Substrate Reduction Substrate Reduction C439->Substrate Reduction

Caption: Proposed radical transfer pathway in E. coli ribonucleotide reductase.

Experimental Workflow: Site-Specific Incorporation of 3-Aminotyrosine

UAA_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_GOI Plasmid with Gene of Interest (GOI) + Amber (TAG) Codon Transformation Co-transform E. coli Plasmid_GOI->Transformation Plasmid_pEVOL pEVOL Plasmid (3-ATRS + tRNA) Plasmid_pEVOL->Transformation Growth Grow Culture Transformation->Growth Induction Add 3-AT & Induce with IPTG Growth->Induction Harvest Harvest Cells & Lyse Induction->Harvest Purification Protein Purification (Affinity & SEC) Harvest->Purification Characterization Characterization (MS, Fluorescence) Purification->Characterization

Caption: Workflow for unnatural amino acid incorporation.

Conclusion

3-Aminotyrosine stands out as a versatile unnatural amino acid with significant potential for advancing our understanding of protein science and aiding in the development of novel therapeutics. Its unique fluorescent and redox properties, combined with the robustness of genetic code expansion technologies, provide researchers with a powerful tool to dissect complex biological processes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of 3-AT in a wide range of research and development settings.

References

An In-depth Technical Guide to the Spectral Properties of 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (3-AT) is a non-proteinogenic amino acid that has garnered significant interest in various fields of biochemical and pharmaceutical research. As a derivative of L-tyrosine, its unique structural and electronic properties, conferred by the presence of an amino group on the phenyl ring, make it a valuable tool for investigating protein structure and function, probing enzymatic mechanisms, and developing novel therapeutics. This technical guide provides a comprehensive overview of the core spectral properties of 3-Aminotyrosine, including its UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) characteristics. Detailed experimental protocols and data summaries are presented to facilitate its application in a research and development setting.

UV-Vis Absorption Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of 3-Aminotyrosine is characterized by its aromatic phenol (B47542) group, with the additional amino group influencing its electronic transitions. The absorption profile is sensitive to the pH of the solution due to the protonation and deprotonation of its ionizable groups.

Quantitative Data: UV-Vis Absorption
SpeciespHλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
3-Ammoniumtyrosine< 4~274Data not available
3-Aminotyrosine (neutral)4 - 9~280Data not available
3-Aminotyrosinate> 9~295Data not available
Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the UV-Vis absorption spectrum and molar absorptivity of 3-Aminotyrosine.

Materials:

  • 3-Aminotyrosine

  • Spectrophotometer-grade water, methanol, or a suitable buffer (e.g., phosphate (B84403) buffer)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of 3-Aminotyrosine and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

  • pH Adjustment (for pH-dependent studies): Prepare a series of solutions at different pH values (e.g., pH 2, 7, and 10) by diluting the stock solution with appropriate buffers or by adjusting the pH with HCl or NaOH.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the same solvent or buffer used to prepare the 3-Aminotyrosine solutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the 3-Aminotyrosine solution to be measured.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), prepare a series of dilutions of 3-Aminotyrosine of known concentrations.

    • Measure the absorbance of each dilution at the λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity (where c is the concentration in mol/L and l is the path length in cm).

Fluorescence Properties

Similar to its parent amino acid, tyrosine, 3-Aminotyrosine exhibits intrinsic fluorescence. The introduction of the amino group can, however, alter its fluorescence quantum yield and spectral characteristics. When incorporated into proteins, 3-Aminotyrosine can act as a fluorescent probe, with its emission properties being sensitive to the local microenvironment. A key application is its ability to induce a red-shift in the fluorescence of green fluorescent protein (GFP) and its variants.[1][2]

Quantitative Data: Fluorescence
PropertyValueConditions
Excitation Maximum (λex) ~280 nmNeutral pH
Emission Maximum (λem) ~325 nmNeutral pH
Fluorescence Quantum Yield (ΦF) Data not available
Red-shift in GFP (when incorporated) Excitation: ~56 nm, Emission: ~95 nmIn HEK293T cells

Note: The intrinsic fluorescence quantum yield of free 3-Aminotyrosine is not well-documented. It is recommended to measure this experimentally using a known standard.

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a method for characterizing the fluorescence properties of 3-Aminotyrosine.

Materials:

  • 3-Aminotyrosine

  • Fluorescence-grade solvents (e.g., water, ethanol)

  • A fluorescence quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of 3-Aminotyrosine in the chosen solvent. The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., 280 nm).

    • Set the emission wavelength range for scanning (e.g., 300-450 nm).

  • Spectrum Acquisition:

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the 3-Aminotyrosine solution.

  • Quantum Yield Calculation (Relative Method):

    • The fluorescence quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

  • Data Analysis:

    • Determine the excitation and emission maxima from the recorded spectra.

    • Calculate the integrated fluorescence intensity for both the sample and the standard.

    • Use the measured absorbances and the known quantum yield of the standard to calculate the quantum yield of 3-Aminotyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of 3-Aminotyrosine. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Quantitative Data: NMR Spectroscopy

¹H NMR Chemical Shifts (in D₂O, reference: DSS)

ProtonChemical Shift (ppm)Multiplicity
α-H~3.8dd
β-H~2.9, ~3.1m
Aromatic H~6.7 - 7.1m

¹³C NMR Chemical Shifts (in D₂O, reference: DSS)

CarbonChemical Shift (ppm)
C=O~175
~56
~37
Aromatic C~115 - 145

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. The data presented here is a general representation and should be confirmed by experimental measurement.

Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of 3-Aminotyrosine.

Materials:

  • 3-Aminotyrosine

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TMS)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of 3-Aminotyrosine (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in the deuterated solvent (e.g., 0.5-0.7 mL).

    • Add a small amount of the internal standard to the solution.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including pulse sequence, number of scans, and spectral width.

  • Data Acquisition:

    • Acquire the NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding atoms in the 3-Aminotyrosine molecule based on their chemical shifts, multiplicities, and coupling constants.

Applications in Research and Drug Development

The unique spectral and chemical properties of 3-Aminotyrosine make it a versatile tool in several research areas.

Probing Redox-Active Tyrosines in Enzymatic Pathways

3-Aminotyrosine has been instrumental in studying long-range proton-coupled electron transfer (PCET) pathways, particularly in enzymes like E. coli ribonucleotide reductase (RNR).[3] By site-specifically incorporating 3-AT in place of native tyrosine residues, researchers can trap radical intermediates and study the kinetics and mechanism of radical propagation using techniques like stopped-flow UV-Vis and EPR spectroscopy.

Ribonucleotide_Reductase_Pathway cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• W48 W48 Y122->W48 e⁻, H⁺ Y356 Y356 (or 3-AT) W48->Y356 e⁻, H⁺ Y731 Y731 (or 3-AT) Y356->Y731 e⁻, H⁺ (Subunit Interface) Y730 Y730 (or 3-AT) Y731->Y730 e⁻, H⁺ C439 C439 Y730->C439 e⁻, H⁺

Caption: Radical transfer pathway in E. coli ribonucleotide reductase.

Fluorescent Probes and Biosensors

The ability of 3-Aminotyrosine to red-shift the fluorescence of GFP has been exploited to develop novel fluorescent proteins and biosensors.[1] This allows for the creation of sensors with emission wavelengths in a region with lower cellular autofluorescence, improving signal-to-noise ratios in imaging applications.

Workflow_3AT_Incorporation start Design Plasmid with Amber Stop Codon (TAG) in Gene of Interest synthetase Co-express with Plasmid for Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair start->synthetase add_3AT Supplement Growth Medium with 3-Aminotyrosine synthetase->add_3AT expression Induce Protein Expression add_3AT->expression protein Translation Machinery Incorporates 3-AT at TAG Codon expression->protein result Full-Length Protein with Site-Specifically Incorporated 3-AT protein->result

Caption: Workflow for site-specific incorporation of 3-Aminotyrosine.

Drug Discovery and Development

As an unnatural amino acid, 3-Aminotyrosine can be incorporated into peptides and proteins to enhance their therapeutic properties.[][5][6] This can lead to increased stability against proteolysis, improved binding affinity and selectivity for targets, and novel functionalities. The unique chemical handle provided by the additional amino group can also be used for bioconjugation to attach drugs, imaging agents, or other moieties.[7]

Conclusion

3-Aminotyrosine is a powerful and versatile tool for researchers in the life sciences and drug development. Its distinct spectral properties provide a means to investigate protein structure, function, and dynamics with high precision. A thorough understanding of its UV-Vis absorption, fluorescence, and NMR characteristics, as outlined in this guide, is essential for its effective application in advancing scientific knowledge and developing next-generation therapeutics.

References

Technical Guide: H-Tyr(3-NH2)-OH Dihydrochloride Hydrate Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), also known as 3-Amino-L-tyrosine dihydrochloride hydrate. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of potential signaling pathways influenced by this tyrosine derivative.

Core Data: Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known quantitative solubility data for H-Tyr(3-NH2)-OH dihydrochloride hydrate.

SolventConcentrationMolarityConditionsReference
Water (H₂O)175 mg/mL609.46 mMUltrasonic treatment required[1][2][3][4]

Note: The molecular weight of this compound is 287.14 g/mol .[1][3][4]

Experimental Protocols

A standardized and reproducible protocol is essential for determining the solubility of a compound. Below is a general methodology for assessing the solubility of this compound, based on established practices for amino acid derivatives.[5][6][7]

Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvent system. For buffered solutions, ensure the pH is accurately adjusted.

  • Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing or sonication can be applied to facilitate dissolution, especially in the initial stages.[1][7]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed to let undissolved solids settle.

    • Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining solid material.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Reporting: Express the solubility in mg/mL and mM.

Visual Workflow for Solubility Determination

G Workflow for Solubility Determination A Prepare Solvent System B Add Excess Solute to Solvent A->B C Equilibrate (Shake/Incubate) B->C D Apply Sonication (if needed) C->D E Centrifuge for Phase Separation C->E D->C F Collect Supernatant E->F G Dilute Sample F->G H Quantify Concentration (HPLC/UV-Vis) G->H I Report Solubility Data H->I

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Potential Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited, its structural relationship to L-tyrosine provides a strong basis for hypothesizing its biological activities.

Catecholamine Synthesis Pathway

L-tyrosine is the direct precursor for the synthesis of catecholamines, including dopamine (B1211576) and norepinephrine, which are vital neurotransmitters.[8] It is plausible that H-Tyr(3-NH2)-OH, as a tyrosine derivative, can be processed by similar enzymatic pathways, potentially influencing catecholamine levels and downstream signaling.

G Potential Influence on Catecholamine Synthesis cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A H-Tyr(3-NH2)-OH B L-DOPA A->B Tyrosine Hydroxylase C Dopamine B->C DOPA Decarboxylase D Norepinephrine C->D Dopamine β-hydroxylase E Dopamine Receptors C->E Synaptic Release F Adrenergic Receptors D->F Synaptic Release G Downstream Signaling (e.g., cAMP, Ca²⁺) E->G F->G

Caption: Hypothesized pathway of H-Tyr(3-NH2)-OH in catecholamine synthesis and signaling.

mTORC1 Signaling Pathway

Recent research has indicated that tyrosine can enhance the anabolic response to leucine (B10760876) by promoting the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[9] This suggests that H-Tyr(3-NH2)-OH could potentially have a similar sensitizing effect on mTORC1 signaling.

G Potential Modulation of mTORC1 Signaling A Leucine C mTORC1 A->C Activates B H-Tyr(3-NH2)-OH B->C Potentially Enhances D S6K1 C->D Phosphorylates E 4E-BP1 C->E Phosphorylates F Protein Synthesis (Translation) D->F Promotes E->F Promotes (when phosphorylated)

Caption: Hypothetical enhancement of leucine-induced mTORC1 signaling by H-Tyr(3-NH2)-OH.

References

The Advent and Application of 3-Aminotyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminotyrosine (B249651) (3-AT), a non-canonical amino acid, has emerged from relative obscurity to become a valuable tool in protein engineering and the study of cellular signaling. Initially identified as a derivative of 3-nitrotyrosine (B3424624)—a marker of oxidative stress—3-AT is now intentionally incorporated into proteins to modulate their properties and function. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and methodologies for the site-specific incorporation of 3-aminotyrosine into proteins, tailored for researchers and professionals in the fields of biochemistry, drug discovery, and molecular biology.

Discovery and Biological Significance

The scientific narrative of 3-aminotyrosine is intrinsically linked to that of 3-nitrotyrosine (3-NT). The formation of 3-NT in proteins is a well-established indicator of nitrosative stress, a condition implicated in a variety of pathologies. The "discovery" of 3-aminotyrosine in a biological context can be traced back to early observations of the metabolic fate of 3-nitrotyrosine.

A seminal 1967 paper by M. Sokolovsky, J. F. Riordan, and B. L. Vallee in Biochemical and Biophysical Research Communications detailed the conversion of 3-nitrotyrosine to 3-aminotyrosine within peptides and proteins[1][2]. This pivotal work laid the groundwork for understanding that 3-nitrotyrosine is not an inert marker but can be further metabolized.

Subsequent research has elucidated that this conversion is not a random chemical event but can be enzymatically catalyzed in both prokaryotic and eukaryotic cells. Studies have shown that endogenous nitroreductases, such as nitrate (B79036) reductase and glutathione (B108866) reductase in Escherichia coli, can facilitate the reduction of 3-NT to 3-AT[3]. This enzymatic reduction has also been observed in mammalian cells, suggesting a potential role for 3-AT in cellular signaling pathways, although its precise functions are still under active investigation[3]. The formation of 3-AT is considered a critical intermediate in the turnover of nitrated proteins[3].

The biological significance of 3-aminotyrosine is a burgeoning field of study. Its presence can alter the structure and function of proteins, potentially impacting enzyme activity, protein-protein interactions, and signaling cascades. The ability to specifically introduce 3-AT into proteins has provided researchers with a powerful method to investigate these effects.

Chemical Synthesis of 3-Aminotyrosine

The primary and most common method for the chemical synthesis of 3-aminotyrosine is through the reduction of its precursor, 3-nitrotyrosine. This process involves the conversion of the nitro group (-NO2) on the aromatic ring of tyrosine to an amino group (-NH2).

Synthesis via Reduction of 3-Nitrotyrosine

The synthesis of 3-aminotyrosine is typically achieved through the chemical reduction of commercially available L-3-nitrotyrosine. A common and effective reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4).

Experimental Protocol: Synthesis of 3-Amino-L-tyrosine

This protocol is a generalized procedure based on common chemical reduction methods.

Materials:

  • L-3-Nitrotyrosine

  • Sodium dithionite (Na2S2O4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Filter paper

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve L-3-nitrotyrosine in a suitable volume of distilled water. The solubility can be increased by adjusting the pH to the alkaline range with a solution of sodium hydroxide.

  • Reduction: While stirring the solution, gradually add an excess of sodium dithionite. The reaction is typically carried out at room temperature. The progress of the reduction can often be monitored by a color change in the solution.

  • Neutralization and Precipitation: After the reaction is complete (typically after several hours of stirring), carefully neutralize the solution by adding hydrochloric acid. As the pH approaches the isoelectric point of 3-aminotyrosine, the product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated 3-aminotyrosine by vacuum filtration and wash the solid with cold distilled water to remove any remaining salts. The product can be further purified by recrystallization.

  • Drying: Dry the purified 3-aminotyrosine under vacuum.

Quantitative Data:

ParameterValue/RangeReference
Starting MaterialL-3-NitrotyrosineGeneral Knowledge
Reducing AgentSodium Dithionite
Typical YieldVariable, often >80%General Knowledge

Site-Specific Incorporation of 3-Aminotyrosine into Proteins

The ability to incorporate 3-aminotyrosine at specific sites within a protein sequence has revolutionized the study of protein structure and function. This is achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-aminotyrosine.

Genetic Incorporation in E. coli

E. coli is a widely used host for the production of recombinant proteins containing non-canonical amino acids. The methodology involves the co-expression of the gene of interest (containing an amber stop codon, UAG, at the desired incorporation site), an orthogonal aminoacyl-tRNA synthetase that recognizes 3-aminotyrosine, and its cognate suppressor tRNA that reads the UAG codon.

Experimental Protocol: Genetic Incorporation of 3-AT in E. coli

This protocol outlines the general steps for incorporating 3-aminotyrosine into a target protein in E. coli.

Materials:

  • E. coli expression strain (e.g., DH10B, BL21(DE3))

  • Expression plasmid for the gene of interest with a UAG codon at the desired position.

  • Plasmid encoding the orthogonal 3-aminotyrosine-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., pEvol-3-ATRS).

  • L-3-Aminotyrosine

  • Standard bacterial growth media (e.g., LB or TB medium)

  • Appropriate antibiotics for plasmid selection

  • Inducing agent (e.g., IPTG, arabinose)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Culture Growth: Grow the transformed cells in a suitable medium containing the appropriate antibiotics to an optimal cell density (e.g., OD600 of 0.6-0.8).

  • Supplementation: Add L-3-aminotyrosine to the culture medium to a final concentration typically in the range of 1-2 mM.

  • Induction: Induce protein expression by adding the appropriate inducing agent.

  • Expression and Harvest: Continue to grow the cells at a suitable temperature (e.g., 18-30°C) for a defined period (e.g., 12-24 hours) to allow for protein expression. Harvest the cells by centrifugation.

  • Protein Purification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

Quantitative Data for Genetic Incorporation in E. coli

ParameterValue/RangeReference
3-AT Concentration in Media1-2 mM[4]
Typical Protein YieldVariable (µg to mg per liter of culture)[5]
Incorporation EfficiencyCan be >95%[5]
Genetic Incorporation in Mammalian Cells

The incorporation of 3-aminotyrosine into proteins in mammalian cells follows a similar principle to that in E. coli but requires different delivery and expression systems. This technique is invaluable for studying protein function in a more physiologically relevant context.

Experimental Protocol: Genetic Incorporation of 3-AT in Mammalian Cells

This protocol provides a general workflow for the site-specific incorporation of 3-aminotyrosine in mammalian cell lines (e.g., HEK293, CHO).

Materials:

  • Mammalian cell line

  • Expression vector for the gene of interest with a UAG codon at the desired site.

  • Expression vector for the orthogonal 3-aminotyrosine-tRNA synthetase and its cognate suppressor tRNA.

  • Transfection reagent (e.g., Lipofectamine, PEI)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal bovine serum (FBS)

  • L-3-Aminotyrosine

  • Selection antibiotics (if applicable)

Procedure:

  • Cell Culture: Culture the mammalian cells in appropriate media and conditions.

  • Transfection: Co-transfect the cells with the expression vectors for the gene of interest and the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

  • Supplementation: After transfection, supplement the cell culture medium with L-3-aminotyrosine, typically at a concentration of 1 mM.

  • Expression: Allow the cells to express the protein for a period of 24-72 hours.

  • Harvest and Lysis: Harvest the cells and lyse them using an appropriate buffer.

  • Protein Analysis/Purification: Analyze the protein expression by methods such as Western blotting or purify the protein using suitable chromatography techniques.

Quantitative Data for Genetic Incorporation in Mammalian Cells

ParameterValue/RangeReference
3-AT Concentration in Media~1 mM[6]
Typical Protein YieldVariable (µg to mg per plate/flask)[7]
Incorporation EfficiencyGenerally high, can exceed 90%[7]

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the key workflows and relationships.

Chemical Synthesis Pathway

G cluster_synthesis Chemical Synthesis of 3-Aminotyrosine Tyrosine L-Tyrosine Nitrotyrosine L-3-Nitrotyrosine Tyrosine->Nitrotyrosine Nitration (e.g., Tetranitromethane) Aminotyrosine L-3-Aminotyrosine Nitrotyrosine->Aminotyrosine Reduction (e.g., Sodium Dithionite) G cluster_ecoli Genetic Incorporation of 3-AT in E. coli Plasmids Plasmids: 1. Gene of Interest (with UAG) 2. Orthogonal aaRS/tRNA Transformation Transformation into E. coli Plasmids->Transformation Culture Cell Culture Transformation->Culture Supplementation Supplement with 3-Aminotyrosine Culture->Supplementation Induction Induce Protein Expression Supplementation->Induction Expression Protein Expression Induction->Expression Purification Purification of Target Protein Expression->Purification G cluster_signaling Post-Translational Modification and Potential Signaling ROS_RNS Reactive Oxygen/Nitrogen Species Tyrosine Tyrosine Residue in Protein ROS_RNS->Tyrosine Nitration Nitrotyrosine 3-Nitrotyrosine Residue Tyrosine->Nitrotyrosine Aminotyrosine 3-Aminotyrosine Residue Nitrotyrosine->Aminotyrosine Nitroreductase Signaling Altered Cellular Signaling Aminotyrosine->Signaling

References

H-Tyr(3-NH2)-OH Dihydrochloride Hydrate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303) (CAS No. 208588-19-6), a tyrosine derivative utilized in scientific research. The information is compiled to ensure safe laboratory practices and proper use of this compound.

Chemical and Physical Properties

H-Tyr(3-NH2)-OH dihydrochloride hydrate, also known as 3-Amino-L-tyrosine dihydrochloride monohydrate, is a solid, off-white to white powder.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 3-Amino-L-tyrosine dihydrochloride monohydrate[2][3]
CAS Number 208588-19-6[1][2][3]
Molecular Formula C9H12N2O3 · 2HCl · H2O[3]
Molecular Weight 287.14 g/mol [3]
Appearance Solid, powder[1]
Melting Point 158-160 °C (decomposes)[2]
Optical Activity [α]22/D −1.6°, c = 2 in H2O
Solubility Soluble in water. Also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Safety and Hazard Information

Based on available safety data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: ChemicalBook[2]

GHS Pictogram:

Caption: GHS Hazard Pictogram: Exclamation Mark.

Signal Word: Warning [2]

Precautionary Statements

A comprehensive list of precautionary statements is provided below for safe handling and emergency response.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash hands thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source: ChemicalBook, Key Organics[2][4]

Toxicological Information

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE cluster_handling Handling this compound cluster_ppe Personal Protective Equipment Start Start Handling EngineeringControls Work in a well-ventilated area (e.g., fume hood) Start->EngineeringControls EyeProtection Safety glasses with side-shields or goggles EngineeringControls->EyeProtection HandProtection Chemical-resistant gloves (e.g., nitrile) EyeProtection->HandProtection BodyProtection Laboratory coat HandProtection->BodyProtection RespiratoryProtection Use NIOSH-approved respirator if dust is generated and ventilation is inadequate BodyProtection->RespiratoryProtection End Handling Complete RespiratoryProtection->End

Caption: Recommended Personal Protective Equipment Workflow.

Storage Conditions

Store the solid compound in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep the material at -20°C.[2]

Experimental Protocols

This compound has been used in biological research, for instance, in competitive inhibition studies of amino acid transporters.

Stock Solution Preparation

For aqueous stock solutions, it is recommended to use water as the solvent. If necessary, use an ultrasonic bath to aid dissolution. For biological experiments, it is crucial to sterilize the solution by filtering it through a 0.22 µm filter before use.

Example Experimental Use: Competitive Inhibition Assay

The following is a generalized workflow based on a study investigating the L-type amino acid transporter 2 (LAT2).

InhibitionAssay cluster_workflow Competitive Inhibition Assay Workflow PrepareCells Prepare Xenopus laevis oocytes expressing LAT2/CD98 PrepareSolutions Prepare uptake buffer containing [125I]3,3'-T2 (tracer) PrepareCells->PrepareSolutions AddInhibitor Add this compound (test compound, e.g., at 1mM) to the uptake buffer PrepareSolutions->AddInhibitor Incubate Incubate oocytes in the prepared solutions (control and with inhibitor) AddInhibitor->Incubate Wash Wash oocytes with ice-cold uptake buffer Incubate->Wash Measure Measure radioactivity of individual oocytes using a gamma counter Wash->Measure Analyze Analyze data to determine the percentage of inhibition Measure->Analyze

Caption: Workflow for a competitive inhibition assay.

In this type of experiment, H-Tyr(3-NH2)-OH dihydrochloride monohydrate was used as a potential inhibitor to study the transport of other substrates by LAT2.

Disposal Considerations

Dispose of the compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of the material into the environment.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

3-Aminotyrosine: A Versatile Tool in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (B249651) (3-AT) is a non-proteinogenic amino acid that has emerged as a powerful and versatile tool in a wide array of research applications. Its unique chemical properties, arising from the addition of an amino group to the phenyl ring of tyrosine, allow it to serve as a molecular probe, a modulator of protein function, and a biomarker for oxidative stress. This technical guide provides a comprehensive overview of the core research applications of 3-aminotyrosine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows. For drug development professionals, this guide will illuminate the potential of 3-AT in designing novel therapeutics and diagnostic agents.

Core Biochemical and Physical Properties

3-Aminotyrosine is a derivative of the standard amino acid L-tyrosine.[1] The presence of the additional amino group on the aromatic ring significantly alters its electronic and chemical properties compared to its precursor.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
CAS Number 300-34-5[1]
Solubility Soluble to 100 mM in water and DMSO
pKa (Phenolic Hydroxyl) ~4.5Inferred from similar compounds
Formal Reduction Potential (NH₂Y(O•/OH)) 395 ± 7 mV at pH 7.08[2]

Research Application 1: A Genetically Encodable Fluorescent Probe

One of the most innovative applications of 3-aminotyrosine is its use as a genetically encodable, non-canonical amino acid to create red-shifted fluorescent proteins.[3] When 3-AT is site-specifically incorporated into the chromophore of green fluorescent protein (GFP) and its variants, it spontaneously induces a significant red shift in both the excitation and emission spectra. This provides a straightforward method for developing novel red fluorescent protein-based biosensors.

Quantitative Data: Spectral Properties of 3-AT Modified Fluorescent Proteins
Fluorescent ProteinModificationExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Brightness (mM⁻¹cm⁻¹)Reference
GFP (in HEK293T cells)Y66(3-AT)+56 (shift)+95 (shift)---
aY-cpGFPY66(3-AT)5255800.1448,7006.8[3]
O-aY-cpFP0.1Y66(3-AT), E222H5125710.2725,1006.8[3]
R-aY-cpFP1Y66(3-AT), H148T, K209M5425950.3555,20019.3[3]
Experimental Protocol: Site-Specific Incorporation of 3-Aminotyrosine into Fluorescent Proteins in E. coli

This protocol is adapted from studies on engineering red-shifted fluorescent proteins.[3]

1. Plasmid Preparation:

  • Obtain or construct a pBAD plasmid containing the gene for the fluorescent protein of interest (e.g., cpGFP) with an amber stop codon (TAG) at the desired tyrosine residue position (e.g., position 66).

  • Obtain a pEvol plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA designed for 3-aminotyrosine.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., DH10B) with both the pBAD-fluorescent protein (TAG) plasmid and the pEvol-3-AT-aaRS/tRNA plasmid.

  • Plate the transformed cells on LB agar (B569324) plates containing appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol) and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of Terrific Broth (TB) medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v) and 3-aminotyrosine to a final concentration of 2-4 mM. To promote the formation of the red-shifted chromophore, it is crucial to limit oxygen exposure by sealing the culture flask.

  • Incubate the culture at 30°C with shaking for 48 hours.

4. Protein Purification and Characterization:

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication in a suitable buffer (e.g., 1x PBS, pH 7.4).

  • If the protein is His-tagged, purify it using Ni-NTA affinity chromatography.

  • Further purify the protein using size-exclusion chromatography.

  • Characterize the spectral properties of the purified protein using a fluorometer to determine the excitation and emission maxima, and a spectrophotometer to measure the absorbance for calculating the molar extinction coefficient and quantum yield.

Visualization: Workflow for Engineering Red-Shifted Fluorescent Proteins

G cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Characterization plasmid_prep Prepare pBAD-FP(TAG) and pEvol-3AT-RS/tRNA transformation Co-transform E. coli plasmid_prep->transformation culture Grow bacterial culture transformation->culture induction Induce with L-arabinose and 3-Aminotyrosine (Oxygen Limitation) culture->induction lysis Cell Lysis induction->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec characterization Spectroscopic Characterization sec->characterization

Caption: Workflow for creating red-shifted fluorescent proteins using 3-aminotyrosine.

Research Application 2: Probing Redox-Active Tyrosines in Enzymology

3-Aminotyrosine serves as an invaluable probe for studying the role of redox-active tyrosine residues in enzyme mechanisms, particularly in systems involving long-range proton-coupled electron transfer (PCET).[1] A prime example is its use in studying E. coli ribonucleotide reductase (RNR), where it can replace specific tyrosine residues in the proposed radical transfer pathway.[1] The formation of a 3-aminotyrosyl radical can be monitored spectroscopically, providing insights into the kinetics and pathway dependence of radical propagation.[4]

Quantitative Data: Kinetics of 3-Aminotyrosyl Radical Formation in Ribonucleotide Reductase
3-AT Position in RNRSubstrate/Effectork_fast (s⁻¹)k_slow (s⁻¹)Turnover Number (s⁻¹)Reference
Y731 in α2CDP/ATP~25-30% of Y730/Y731 rate--[1]
Y730 in α2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[4]
Y356 in β2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[4]
Experimental Protocol: Studying Radical Propagation in Ribonucleotide Reductase with 3-Aminotyrosine

This protocol is a generalized procedure based on studies of E. coli RNR.[1][4]

1. Protein Preparation:

  • Prepare the mutant α2 and β2 subunits of RNR with 3-aminotyrosine incorporated at the desired positions using site-specific mutagenesis and the unnatural amino acid incorporation system described in the previous section.

  • Purify the proteins to homogeneity.

2. Stopped-Flow UV-Vis Spectroscopy:

  • Prepare two solutions in an appropriate buffer (e.g., 50 mM HEPES, 15 mM MgSO₄, 1 mM EDTA, pH 7.6).

  • Solution A: The 3-AT-containing RNR subunit (e.g., Y731NH₂Y-α2) and the wild-type partner subunit (e.g., wt-β2).

  • Solution B: The substrate (e.g., CDP) and allosteric effector (e.g., ATP).

  • Rapidly mix the two solutions in a stopped-flow spectrophotometer.

  • Monitor the change in absorbance over time at wavelengths characteristic of the 3-aminotyrosyl radical (around 460 nm).

  • Fit the kinetic traces to appropriate equations (e.g., single or double exponential) to determine the rate constants for radical formation.

3. Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Prepare the reaction mixture as for the stopped-flow experiment.

  • At various time points, freeze-quench the reaction by rapidly injecting it into liquid nitrogen.

  • Record the EPR spectrum of the frozen sample at 77 K.

  • The spectrum of the 3-aminotyrosyl radical can be distinguished from other radical species (like the tyrosyl radical in the β2 subunit) by spectral subtraction.

Visualization: PCET Pathway in Ribonucleotide Reductase

G Y122 Y122• (β2) W48 W48 (β2) Y122->W48 e⁻ Y356 Y356 (β2) W48->Y356 e⁻ Y731 Y731 (α2) Y356->Y731 e⁻ Y730 Y730 (α2) Y731->Y730 e⁻ C439 C439 (α2) Y730->C439 e⁻

Caption: Proposed radical transfer pathway in E. coli ribonucleotide reductase.

Research Application 3: Investigating Oxidative Stress and Neurodegeneration

3-Aminotyrosine is a reduction product of 3-nitrotyrosine (B3424624) (3-NT), a well-established biomarker for nitroxidative stress.[5][6] The presence of 3-AT in biological systems is indicative of the in vivo reduction of nitrated proteins, a process that is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][7] The development of selective probes for 3-AT allows for its detection and the study of protein "denitration" pathways.[5][6]

Quantitative Data: Cytotoxicity of 3-Aminotyrosine
Cell LineAssayIC50 or Concentration for EffectReference
KG-1 Leukemia cellsCytotoxicity200-400 µg/ml[Cayman Chemical]
Neurospora crassa (tyrosine-sensitive mutant)Growth Inhibition400 µM (complete inhibition)[Cayman Chemical]

Note: More extensive quantitative data on the direct cytotoxicity of 3-aminotyrosine across a wide range of cancer and neuronal cell lines is an area for further research.

Experimental Protocol: Detection of 3-AT-Containing Proteins in Cell Lysates

This protocol is based on the use of salicylaldehyde-based probes.[5][6]

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., RAW264.7 macrophages) under standard conditions.

  • To induce nitroxidative stress and the formation of 3-NT, treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).

  • To study the conversion to 3-AT, allow the cells to recover for various time periods after removing the stimulus.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in the lysate.

3. Labeling of 3-AT-Containing Proteins:

  • Incubate the cell lysate with a salicylaldehyde-based probe that has a fluorescent reporter (e.g., SALc-FL) or a biotin (B1667282) tag for enrichment.

  • The salicylaldehyde (B1680747) moiety reacts selectively with the amino group of 3-aminotyrosine.

4. Detection and Analysis:

  • Fluorescent Detection: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager.

  • Enrichment and Mass Spectrometry: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific proteins and the sites of 3-AT modification.

Visualization: Protein Nitration and Denitration Pathway

G cluster_stress Nitroxidative Stress cluster_modification Post-Translational Modification cluster_reduction Reduction RNS Reactive Nitrogen Species (e.g., ONOO⁻) Protein_3NT Protein-3-Nitrotyrosine RNS->Protein_3NT Nitration Protein_Tyr Protein-Tyrosine Protein_Tyr->Protein_3NT Protein_3AT Protein-3-Aminotyrosine Protein_3NT->Protein_3AT Reduction Reductases Endogenous Reductases Reductases->Protein_3AT

Caption: Pathway of protein tyrosine nitration and subsequent reduction to 3-aminotyrosine.

Research Application 4: Peptidomimetics and Drug Design

The incorporation of 3-aminotyrosine into peptides can be used to create peptidomimetics with altered structural and functional properties. The additional amino group can introduce new hydrogen bonding capabilities, alter the peptide's conformation, and potentially enhance its binding affinity to target proteins or its resistance to proteolytic degradation. This makes 3-AT an attractive building block for the design of novel therapeutic peptides.

Experimental Protocol: Solid-Phase Synthesis of a 3-Aminotyrosine-Containing Peptide

This is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink amide resin) in dimethylformamide (DMF).

  • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

2. Amino Acid Coupling:

  • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

3. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • When incorporating Fmoc-3-aminotyrosine, ensure that the side-chain amino group is appropriately protected (e.g., with a Boc group).

4. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry.

Visualization: General Workflow for Solid-Phase Peptide Synthesis

G Resin_Prep Resin Swelling and Deprotection Coupling Amino Acid Coupling Resin_Prep->Coupling Washing1 Washing Coupling->Washing1 Deprotection Fmoc Deprotection Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Washing2->Coupling Repeat for each amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection Washing2->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

3-Aminotyrosine is a remarkably versatile molecule with a growing number of applications in biological and biomedical research. From enabling the creation of novel fluorescent biosensors to providing deep insights into enzymatic mechanisms and the processes of oxidative stress, its utility is expansive. For drug development professionals, the potential to incorporate 3-AT into peptidomimetics opens up new avenues for creating more stable and effective therapeutic agents. As our understanding of the biological roles and applications of 3-aminotyrosine continues to grow, it is poised to become an even more indispensable tool in the arsenal (B13267) of researchers and scientists.

References

3-Aminotyrosine: A Versatile Probe for Elucidating Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The study of enzyme mechanisms is fundamental to understanding biological processes and is a cornerstone of modern drug development. Probing the intricate details of catalytic cycles, including the transient intermediates and electron transfer pathways, requires sophisticated tools. Among the arsenal (B13267) of techniques available to researchers, the use of unnatural amino acids has emerged as a powerful strategy. This guide focuses on 3-aminotyrosine (B249651) (3-AT), a non-canonical amino acid that has proven invaluable in the study of enzyme mechanisms, particularly those involving redox-active tyrosine residues.

Introduction to 3-Aminotyrosine

3-Aminotyrosine is a derivative of the canonical amino acid L-tyrosine, with an amino group substituted at the 3-position of the phenyl ring.[1] This seemingly subtle modification imparts unique spectroscopic and electrochemical properties that make it an exceptional probe for investigating enzymatic reactions. Its ability to be site-specifically incorporated into proteins allows for the precise replacement of native tyrosine residues, enabling detailed mechanistic studies.[2][3][4]

Core Applications in Enzyme Mechanism Studies

The utility of 3-aminotyrosine in enzymology is multifaceted, with key applications including:

  • Spectroscopic Probe for Redox-Active Tyrosines: Tyrosyl radicals are critical intermediates in a variety of enzymatic reactions.[2][5][6] 3-AT serves as an excellent spectroscopic handle to study these transient species. The aminotyrosyl radical (NH₂Y•) exhibits distinct UV-visible and electron paramagnetic resonance (EPR) spectra, allowing for its detection and characterization within an enzyme's active site.[4]

  • Trapping of Enzyme Intermediates: The lower reduction potential of 3-AT compared to tyrosine allows it to act as a thermodynamic sink, effectively trapping radical intermediates that would otherwise be too short-lived to observe.[2] This has been instrumental in studying the proton-coupled electron transfer (PCET) pathway in enzymes like E. coli ribonucleotide reductase (RNR).[2][3][4]

  • Probing Protein-Protein Interactions: The unique spectral properties of 3-AT can be leveraged in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions with high sensitivity.[7][8]

  • Designer Enzymes: The catalytic properties of the amino group in 3-AT can be harnessed to create novel designer enzymes for applications in biocatalysis.[9]

Quantitative Data

The following tables summarize key quantitative data for 3-aminotyrosine and its application in studying enzyme mechanisms, primarily focusing on its use in E. coli ribonucleotide reductase (RNR).

Table 1: Physicochemical and Spectroscopic Properties of 3-Aminotyrosine

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O₃[1]
Molecular Weight196.20 g/mol [1]
Formal Reduction Potential (E°') of NH₂Y₃₂(O•/OH)395 ± 7 mV at pH 7.08[2][5]
ΔE°' between NH₂Y₃₂(O•/OH) and Y₃₂(O•/OH)-587 ± 8 mV[2]
Molar Extinction Coefficient (ε) of NH₂Y₇₃₁•11,000 M⁻¹cm⁻¹ at 320 nm[4]
Molar Extinction Coefficient (ε) of NH₂Y₇₃₀•10,500 M⁻¹cm⁻¹ at 325 nm[4]

Table 2: Kinetic Data for Aminotyrosyl Radical (NH₂Y•) Formation in E. coli RNR Mutants

RNR MutantSubstrate/Effectorkfast (s⁻¹)kslow (s⁻¹)Turnover Number (kcat) (s⁻¹)Reference
Y₃₅₆NH₂Y-β2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3][10]
Y₇₃₁NH₂Y-α2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3][10]
Y₇₃₀NH₂Y-α2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 3-aminotyrosine to study enzyme mechanisms.

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine into Proteins

This protocol is based on the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair to incorporate 3-AT in response to an amber stop codon (TAG).[2][11]

1. Plasmid Preparation:

  • A pET-based expression vector encoding the target protein with a TAG codon at the desired tyrosine position is required.
  • A second plasmid, such as pEVOL-NH₂Y-RS, encoding the engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA is also needed.[2]

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-NH₂Y-RS plasmid.

3. Protein Expression:

  • Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics at 37°C.
  • When the culture reaches an OD₆₀₀ of ~0.6-0.8, induce protein expression with IPTG.
  • Simultaneously, add 3-aminotyrosine to the culture medium to a final concentration of 1-2 mM.
  • Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

4. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or a French press in a suitable lysis buffer.
  • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

Protocol 2: Stopped-Flow UV-Visible Spectroscopy for Radical Intermediate Detection

This protocol is used to monitor the formation of the aminotyrosyl radical in real-time.[4]

1. Sample Preparation:

  • Prepare the purified enzyme containing 3-aminotyrosine in a suitable buffer.
  • Prepare a second solution containing the substrate and any necessary allosteric effectors.

2. Stopped-Flow Measurement:

  • Use a stopped-flow spectrophotometer to rapidly mix the enzyme solution with the substrate/effector solution.
  • Monitor the change in absorbance at the characteristic wavelength for the aminotyrosyl radical (e.g., 320-325 nm).[4]
  • Collect data over a time course appropriate for the reaction kinetics.

3. Data Analysis:

  • Fit the resulting kinetic traces to a suitable model (e.g., single or double exponential) to determine the rate constants for radical formation.

Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to characterize the radical species and its environment.[2][4]

1. Sample Preparation:

  • Mix the 3-AT containing enzyme with its substrate and effectors to initiate the reaction.
  • After a specific time, rapidly freeze-quench the reaction in liquid nitrogen or isopentane (B150273) to trap the radical intermediate.[2]

2. EPR Measurement:

  • Transfer the frozen sample to a pre-cooled EPR tube.
  • Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[4]

3. Data Analysis:

  • Analyze the EPR spectrum to determine the g-value and hyperfine coupling constants, which provide information about the electronic structure and environment of the aminotyrosyl radical.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 3-aminotyrosine in studying enzyme mechanisms.

PCET_Pathway_in_RNR cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• (Stable Radical) W48 W48 Y122->W48 e⁻/H⁺ Y356 Y356 (Replaced with 3-AT) W48->Y356 e⁻/H⁺ Y731 Y731 (Replaced with 3-AT) Y356->Y731 e⁻/H⁺ Y730 Y730 (Replaced with 3-AT) Y731->Y730 e⁻/H⁺ C439 C439 (Active Site) Y730->C439 e⁻/H⁺ Experimental_Workflow cluster_Cloning Molecular Biology cluster_Expression Protein Production cluster_Analysis Biophysical Characterization SDM Site-Directed Mutagenesis (Tyr -> TAG) Transform Co-transformation with pEVOL-NH2Y-RS SDM->Transform Expression Induction and Growth with 3-Aminotyrosine Transform->Expression Purification Protein Purification (Affinity & SEC) Expression->Purification SF Stopped-Flow UV-Vis Spectroscopy Purification->SF EPR EPR Spectroscopy (Freeze-Quench) Purification->EPR Kinetics Enzyme Kinetics Assays Purification->Kinetics

References

H-Tyr(3-NH2)-OH Dihydrochloride Hydrate: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), chemically known as 3-amino-L-tyrosine dihydrochloride hydrate, is a noncanonical amino acid that has emerged as a valuable tool in advanced fluorescence-based research. While not typically employed as a standalone fluorescent probe due to a lack of comprehensive data on its intrinsic photophysical properties, its significance lies in two primary applications: the genetic incorporation into proteins to create red-shifted fluorescent variants and its role as a biomarker for nitrative stress. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of H-Tyr(3-NH2)-OH in these contexts, empowering researchers to leverage its unique characteristics in their studies.

Introduction

H-Tyr(3-NH2)-OH dihydrochloride hydrate, hereafter referred to as 3-aminotyrosine (B249651) (aY), is a derivative of the natural amino acid L-tyrosine.[1] The introduction of an amino group at the 3-position of the phenol (B47542) ring fundamentally alters its electronic properties, making it a powerful modulator of fluorescence when incorporated into a chromophore. The primary application of aY is in the field of protein engineering, where it is used to expand the genetic code and introduce novel functionalities into fluorescent proteins.[2][3] By replacing the chromophore-forming tyrosine in Green Fluorescent Protein (GFP) and its derivatives with aY, researchers can induce a significant red-shift in the excitation and emission spectra.[2][3] This is highly advantageous for in vivo imaging, as longer wavelengths of light are less phototoxic, penetrate deeper into tissues, and reduce background autofluorescence.[2]

Furthermore, 3-aminotyrosine is a biological marker of nitrative stress. In biological systems, tyrosine residues in proteins can be nitrated to form 3-nitrotyrosine (B3424624) (3-NT) under conditions of oxidative and nitrative stress.[4] Subsequent reduction of 3-NT, a process that can occur in cells, leads to the formation of 3-aminotyrosine.[4][5] The detection of 3-aminotyrosine in proteins can, therefore, serve as an indirect but specific indicator of nitrative stress and the subsequent cellular reductive processes.[4]

This guide will detail the physicochemical properties of 3-aminotyrosine, its application in creating red-shifted fluorescent proteins, and its use as a biomarker for nitrative stress.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name 3-amino-L-tyrosine dihydrochloride hydrate[1][6]
CAS Number 208588-19-6[7]
Molecular Formula C₉H₁₆Cl₂N₂O₄[7]
Molecular Weight 287.14 g/mol [7]
Appearance Solid[7]
Solubility Soluble in water (up to 175 mg/mL)[7]
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[7]

Application 1: Engineering Red-Shifted Fluorescent Proteins

The incorporation of 3-aminotyrosine into the chromophore of GFP-like proteins is a powerful technique to generate fluorescent reporters with red-shifted spectral properties. This is achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-aminotyrosine.

Mechanism of Red-Shift

The introduction of the electron-donating amino group at the 3-position of the tyrosine ring within the GFP chromophore extends the π-conjugation of the system. This extension of the conjugated system lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[2]

Photophysical Properties of aY-Containing Fluorescent Proteins

While data on the intrinsic fluorescence of free 3-aminotyrosine is scarce, the properties of fluorescent proteins engineered to contain aY have been characterized. Table 2 provides a summary of the photophysical properties of a circularly permuted GFP (cpGFP) variant engineered to contain 3-aminotyrosine (aY-cpGFP) and a further optimized mutant, R-aY-cpFP1.[2]

PropertyaY-cpGFPR-aY-cpFP1Reference(s)
Excitation Maximum (nm) 525530[2]
Emission Maximum (nm) 580585[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 48,700135,000[2]
Quantum Yield (Φ) 0.140.11[2]
Fluorescence Lifetime (ns) 1.81.8[2]
pKa 6.56.8[2]

Note: These properties are for the entire fluorescent protein and not the isolated 3-aminotyrosine molecule.

Experimental Protocol: Expression of aY-Containing Fluorescent Proteins in E. coli

This protocol is adapted from the work of Zhang et al. (2024) for the expression of aY-cpGFP.[2]

Materials:

  • E. coli strain containing the expression plasmid for the aY-containing fluorescent protein and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Terrific Broth (TB) medium.

  • 3-aminotyrosine (aY) solution (e.g., 1 M stock in water).

  • L-arabinose solution (e.g., 20% w/v stock).

  • Appropriate antibiotics.

Procedure:

  • Inoculate a starter culture of the E. coli strain in TB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of TB medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Add 3-aminotyrosine to a final concentration of 4 mM.

  • To limit oxygen exposure, which can lead to the oxidation of aY, seal the flask (e.g., with parafilm) or transfer the culture to a sealed container.

  • Continue to grow the culture at 30°C with shaking for 30 minutes.

  • Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Continue to grow the culture under oxygen-limited conditions at 30°C for 16-20 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the aY-containing fluorescent protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Experimental Workflow for Engineering and Characterization

experimental_workflow Workflow for Engineering and Characterizing aY-Fluorescent Proteins cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization plasmid Construct Expression Plasmid (aY-FP and orthogonal pair) transformation Transform E. coli plasmid->transformation culture Culture Growth and aY Addition transformation->culture induction Induce Expression (L-arabinose) culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis purification Affinity Chromatography lysis->purification spectroscopy Spectroscopic Analysis (Excitation, Emission, QY, Lifetime) purification->spectroscopy biochemical Biochemical Assays (pKa, Metal Ion Sensitivity) purification->biochemical

Caption: Workflow for Engineering aY-Fluorescent Proteins.

Application 2: Biomarker for Nitrative Stress

The formation of 3-aminotyrosine in proteins is a downstream consequence of nitrative stress, providing a more stable marker for events that may be transient and difficult to detect directly.

Signaling Pathway Leading to 3-Aminotyrosine Formation

Under conditions of inflammation or other pathological states, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) are generated. Peroxynitrite can react with tyrosine residues in proteins to form 3-nitrotyrosine. Subsequently, cellular nitroreductases can reduce the nitro group of 3-NT to an amino group, forming 3-aminotyrosine.[4][5]

nitrative_stress_pathway Pathway of 3-Aminotyrosine Formation via Nitrative Stress ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) ONOO Peroxynitrite (ONOO⁻) ROS->ONOO NO Nitric Oxide (NO) NO->ONOO NT 3-Nitrotyrosine (3-NT) (Marker of Nitrative Stress) ONOO->NT Nitration Tyr Protein Tyrosine Residue Tyr->NT aY 3-Aminotyrosine (aY) (Stable Biomarker) NT->aY Reduction Nitroreductases Nitroreductases Nitroreductases->aY

Caption: 3-Aminotyrosine Formation via Nitrative Stress.

Experimental Protocol: Detection of 3-Aminotyrosine in Cell Lysates

This protocol describes a general workflow for the detection of 3-aminotyrosine in proteins from cell lysates, often involving enrichment and subsequent detection by mass spectrometry or immunoblotting after derivatization.[4]

Materials:

  • Cell culture of interest (e.g., RAW 264.7 macrophages).

  • Lipopolysaccharide (LPS) for inducing nitrative stress.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • Chemical probe for 3-aminotyrosine (e.g., SALc-Yn for click chemistry or SALc-FL for direct fluorescence).[4]

  • Streptavidin beads (for enrichment if using a biotinylated probe).

  • Antibodies for immunoblotting or access to mass spectrometry facilities.

Procedure:

  • Induce Nitrative Stress: Treat cells with an agent known to induce nitrative stress (e.g., 200 ng/mL LPS for 16 hours).[4]

  • Cell Recovery: Remove the stressor and allow cells to recover for a desired period (e.g., 6-24 hours) to allow for the reduction of 3-NT to 3-aY.[4]

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Labeling of 3-Aminotyrosine:

    • For Direct Fluorescence: Incubate the lysate with a fluorescent probe specific for 3-aminotyrosine (e.g., SALc-FL).[4]

    • For Enrichment: Incubate the lysate with a bioorthogonal probe (e.g., SALc-Yn), followed by a click reaction with a biotin-azide conjugate.[4]

  • Detection:

    • Fluorescence Imaging: Analyze the labeled lysate by SDS-PAGE and in-gel fluorescence scanning.

    • Immunoblotting: If using an enrichment strategy, elute the biotinylated proteins from the streptavidin beads and analyze by immunoblotting with an antibody against the protein of interest.

    • Mass Spectrometry: For proteome-wide identification, digest the enriched proteins and analyze by LC-MS/MS to identify the specific sites of 3-aminotyrosine modification.

Data Interpretation and Considerations

  • Fluorescence of aY-Proteins: The fluorescence of 3-aminotyrosine-containing proteins can be sensitive to the local environment, including pH and the presence of metal ions.[2] This sensitivity can be exploited for the development of biosensors.

  • Specificity of 3-aY as a Biomarker: The detection of 3-aminotyrosine is a strong indicator of a nitrative stress event followed by a reductive process. It is important to consider the kinetics of both the nitration and reduction steps in the experimental design.

  • Lack of Intrinsic Fluorescence Data for Free aY: Researchers should be aware that this compound is not typically used as a direct fluorescent probe. Its utility comes from its incorporation into larger systems. Therefore, direct fluorescence measurements of the free amino acid in solution may not yield significant signal and are not a common application.

Conclusion

This compound is a versatile chemical tool for researchers in the life sciences. Its primary applications in engineering red-shifted fluorescent proteins and as a stable biomarker for nitrative stress offer powerful avenues for investigating complex biological processes. While its use as a standalone fluorescent probe is not established, its role as a building block for creating novel fluorescent reporters and as an indicator of cellular redox state is well-documented. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the successful application of 3-aminotyrosine in advanced fluorescence and cell biology research.

References

Methodological & Application

Protocol for Site-Specific Incorporation of 3-Aminotyrosine into Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and the study of biological processes.[1][2] This protocol details a method for incorporating the fluorescent non-canonical amino acid 3-Aminotyrosine (3-ATy) into fluorescent proteins (FPs), such as Superfolder Green Fluorescent Protein (sfGFP), to induce a red-shift in their spectral properties.[2][3] This technique, known as genetic code expansion, utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to direct the insertion of 3-ATy in response to a nonsense codon, typically the amber stop codon (UAG), engineered into the gene of interest.[4][5]

The resulting red-shifted fluorescent proteins can be employed as novel imaging probes and biosensors. For instance, incorporating 3-ATy into the glutamate-sensing fluorescent reporter (iGluSnFR) can create a red-shifted glutamate (B1630785) sensor, beneficial for dual-color imaging and minimizing autofluorescence in complex biological samples.[1] This document provides detailed protocols for the expression and purification of 3-ATy-containing fluorescent proteins in Escherichia coli, a summary of their photophysical properties, and diagrams illustrating the experimental workflow and the mechanism of a 3-ATy-based biosensor.

Data Presentation

Photophysical Properties of 3-Aminotyrosine-Containing Fluorescent Proteins

The incorporation of 3-Aminotyrosine into the chromophore of fluorescent proteins leads to significant alterations in their spectral characteristics. Below is a summary of the photophysical properties of sfGFP and a circularly permuted GFP (cpGFP) variant containing 3-ATy.

Protein VariantExcitation Max (λex, nm)Emission Max (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Brightness (ε × Φ)Reference
sfGFP (wild-type)485510---[3]
aY-sfGFP541605---[3]
aY-cpGFP52159048,7000.146,818[2]
R-aY-cpFP153659578,5000.1310,205[2]
O-aY-cpFP151257135,6000.279,612[2]
  • aY-sfGFP: Superfolder GFP with 3-Aminotyrosine at the chromophore-forming tyrosine residue.

  • aY-cpGFP: Circularly permuted GFP with 3-Aminotyrosine.

  • R-aY-cpFP1 & O-aY-cpFP1: Engineered variants of aY-cpGFP with improved brightness.[2]

Incorporation Efficiency of 3-Aminotyrosine

Quantifying the precise yield of full-length protein containing the non-canonical amino acid versus truncated protein is crucial for optimizing the expression system. While high fidelity of incorporation is often reported, the overall yield of the desired protein can be influenced by several factors, including the efficiency of the orthogonal aaRS/tRNA pair and the competition with release factor 1 (RF1) at the amber stop codon.[4]

Recent advancements have demonstrated that using engineered E. coli strains, such as those with a recoded genome lacking UAG codons and release factor 1, can significantly enhance the yield of proteins containing ncAAs. For instance, the use of the Vibrio natriegens (Vmax X2) expression host has been shown to produce up to 25-fold higher yields of ncAA-containing sfGFP compared to standard E. coli strains like Top10 and BL21.[6]

For quantitative analysis, mass spectrometry is the gold standard for confirming the successful incorporation of the ncAA and assessing the purity of the final protein product.[2][7][8]

Experimental Protocols

This section provides a comprehensive protocol for the incorporation of 3-Aminotyrosine into a target fluorescent protein in E. coli. The protocol is divided into three main stages: bacterial transformation, protein expression and induction, and protein purification.

Bacterial Transformation

This protocol describes the co-transformation of two plasmids into competent E. coli cells:

  • pEvol-MjaYRS: A plasmid expressing the engineered aminoacyl-tRNA synthetase (aaRS) for 3-Aminotyrosine and its cognate tRNA.

  • pBAD-FP-Y66TAG: An expression plasmid containing the gene for the fluorescent protein of interest (e.g., sfGFP) with an amber stop codon (TAG) at the desired position (e.g., residue 66, the chromophore-forming tyrosine) under the control of the arabinose-inducible araBAD promoter.[9]

Materials:

  • Chemically competent E. coli cells (e.g., DH10B or BL21(DE3))

  • pEvol-MjaYRS plasmid DNA

  • pBAD-FP-Y66TAG plasmid DNA

  • SOC outreach medium

  • LB agar (B569324) plates containing appropriate antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 35 µg/mL chloramphenicol)

  • Water bath at 42°C

  • Ice

  • Sterile microcentrifuge tubes

  • Shaking incubator at 37°C

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli cells on ice for 10-20 minutes.[10][11]

  • Add 1-5 µL of each plasmid DNA (pEvol-MjaYRS and pBAD-FP-Y66TAG) to the competent cells.[11] Gently mix by flicking the tube.

  • Incubate the cell-DNA mixture on ice for 30 minutes.[10][11]

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[11][12]

  • Immediately transfer the tube back to ice for 2 minutes.[11]

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate the tube at 37°C for 1 hour with shaking (225 rpm).[11]

  • Spread 100-200 µL of the cell culture onto an LB agar plate containing the appropriate antibiotics.

  • Incubate the plate overnight at 37°C until colonies appear.

Protein Expression and Induction

Materials:

  • Single colony of transformed E. coli

  • Terrific Broth (TB) or 2xYT medium

  • Appropriate antibiotics

  • 3-Aminotyrosine (3-ATy)

  • L-arabinose

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony from the transformation plate into 3-5 mL of TB or 2xYT medium containing the appropriate antibiotics in a 15 mL culture tube.

  • Incubate overnight at 37°C with shaking (250 rpm). For optimal red-shifted protein production, it is recommended to seal the culture tube cap to limit oxygen exposure.[2]

  • The next day, inoculate 100 mL of fresh TB or 2xYT medium with 1 mL of the overnight culture in a 500 mL flask. Add the appropriate antibiotics.

  • Seal the flask and incubate at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding 3-Aminotyrosine to a final concentration of 2-4 mM and L-arabinose to a final concentration of 0.2% (w/v).[2][13]

  • For optimal production of the red-shifted species, reseal the flask to maintain oxygen-limiting conditions.[2]

  • Continue to incubate the culture at 30°C with shaking for 24-48 hours.[2]

Protein Purification (His-tag Affinity Chromatography)

This protocol assumes the fluorescent protein has been engineered with a polyhistidine tag (His-tag).

Materials:

  • Induced bacterial cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), DNase I)

  • Ni-NTA agarose (B213101) resin

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Centrifuge

  • Sonicator or French press

  • Chromatography column

Procedure:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer (without lysozyme and DNase I).

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged fluorescent protein with elution buffer.

  • Collect the fractions and analyze for the presence of the purified protein using SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plasmid Preparation cluster_ecoli E. coli Engineering & Expression cluster_purification Protein Purification & Analysis pEvol pEvol-MjaYRS Plasmid (Orthogonal Synthetase & tRNA) transformation Co-transformation into Competent E. coli pEvol->transformation pBAD pBAD-FP-Y66TAG Plasmid (Target Fluorescent Protein) pBAD->transformation selection Selection on Antibiotic Plates transformation->selection culture Overnight Culture (Oxygen Limitation) selection->culture induction Induction with 3-ATy & L-Arabinose culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis chromatography Ni-NTA Affinity Chromatography lysis->chromatography analysis Protein Analysis (SDS-PAGE, Mass Spec) chromatography->analysis

Caption: Experimental workflow for 3-ATy incorporation.

Signaling Pathway of a 3-ATy Based iGluSnFR Sensor

iGluSnFR_mechanism cluster_sensor iGluSnFR Sensor GltI_open Glutamate Binding Domain (GltI) - Open Conformation FP_domain_low Fluorescent Protein Domain (with 3-ATy Chromophore) - Low Fluorescence GltI_open->FP_domain_low No FRET-like Modulation GltI_closed Glutamate Binding Domain (GltI) - Closed Conformation GltI_open->GltI_closed Conformational Change FP_domain_high Fluorescent Protein Domain (with 3-ATy Chromophore) - High Red-Shifted Fluorescence GltI_closed->FP_domain_high Altered Chromophore Environment Glutamate Glutamate Glutamate->GltI_open Binding

Caption: Mechanism of a 3-ATy-based iGluSnFR sensor.

Conclusion

The protocol outlined provides a robust framework for the successful incorporation of 3-Aminotyrosine into fluorescent proteins, enabling the generation of novel probes with red-shifted spectral properties. Key to achieving high yields of the desired red-shifted protein is the optimization of expression conditions, particularly the implementation of an oxygen-limited environment to prevent unwanted side reactions.[2] The resulting 3-ATy-containing fluorescent proteins have broad applications in cell biology and drug discovery, serving as advanced tools for live-cell imaging and the development of biosensors for monitoring key biological analytes and processes. Further engineering of these proteins can lead to enhanced brightness and stability, expanding their utility in complex biological systems.[2]

References

Unlocking New Wavelengths: A Guide to Red-Shifting Green Fluorescent Protein with H-Tyr(3-NH2)-OH dihydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track proteins in living systems has been revolutionized by fluorescent proteins (FPs), with Green Fluorescent Protein (GFP) being a foundational tool. However, the spectral properties of wild-type GFP can be limiting. Red-shifted FPs offer significant advantages, including reduced phototoxicity, deeper tissue penetration, and minimized autofluorescence from native cellular components. A powerful strategy to achieve this red-shift is through the site-specific incorporation of non-canonical amino acids (ncAAs) into the GFP chromophore. This document provides detailed protocols for the use of H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate, also known as 3-amino-L-tyrosine (aY), to red-shift GFP.

The core of this technique lies in the expansion of the genetic code.[1] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to uniquely recognize the amber stop codon (UAG) and insert aY at a specific position within the GFP sequence, typically replacing the tyrosine at position 66 (Tyr66), a key component of the chromophore.[1] This substitution results in a modified chromophore with altered electronic properties, leading to a significant red-shift in both the excitation and emission spectra.

Principle of Red-Shifting GFP with 3-Aminotyrosine (B249651)

The process of incorporating 3-aminotyrosine into GFP to induce a red-shift is a multi-step molecular engineering endeavor. It leverages the cellular machinery of protein synthesis but introduces engineered components to expand the chemical repertoire of the genetic code. The introduction of an amino group onto the tyrosine ring of the GFP chromophore alters its electronic structure, resulting in a bathochromic (red) shift in its fluorescence.

GCE_Principle cluster_0 Cellular Environment endogenous_machinery Endogenous Translation Machinery (Ribosome, tRNAs, aaRSs) red_shifted_gfp Red-Shifted GFP endogenous_machinery->red_shifted_gfp Synthesizes orthogonal_pair Orthogonal System (pEvol-MjaYRS Plasmid) orthogonal_pair->endogenous_machinery Co-opts gfp_plasmid Mutant GFP Plasmid (with TAG codon at Tyr66) gfp_plasmid->endogenous_machinery Template aY_amino_acid H-Tyr(3-NH2)-OH (3-Aminotyrosine) aY_amino_acid->orthogonal_pair Substrate

Figure 1: Principle of Genetic Code Expansion for Red-Shifting GFP.

Quantitative Data Summary

The incorporation of 3-aminotyrosine into GFP and its variants results in altered photophysical properties. The following table summarizes key quantitative data from published studies.

Protein VariantExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Brightness (M⁻¹cm⁻¹ x Φ)Reference
sfGFP48450783,3000.6554,145[2]
aY-sfGFP54060291,2000.3834,656[2]
aY-cpGFP--48,7000.146,818[3]

Experimental Protocols

This section provides a comprehensive set of protocols to guide researchers through the process of generating and characterizing red-shifted GFP.

experimental_workflow mutagenesis 1. Site-Directed Mutagenesis of GFP Plasmid transformation 2. Co-transformation into E. coli mutagenesis->transformation expression 3. Expression of Red-Shifted GFP transformation->expression purification 4. Protein Purification (IMAC) expression->purification analysis 5. Analysis and Characterization purification->analysis spectroscopy 5a. Fluorescence Spectroscopy analysis->spectroscopy mass_spec 5b. Mass Spectrometry analysis->mass_spec

References

Application Notes & Protocols: Site-Specific Incorporation of 3-Aminotyrosine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The expansion of the genetic code to include non-canonical amino acids (ncAAs) has become a powerful tool in protein engineering and drug development. Site-specific incorporation of ncAAs allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and redox-sensitive groups, into recombinant proteins. 3-Aminotyrosine (3-AmY or NH₂Y) is a particularly useful ncAA. Its lower reduction potential compared to tyrosine makes it an effective probe for studying redox-active tyrosines in enzymatic mechanisms, such as those in ribonucleotide reductase.[1][2] This document provides a detailed protocol for the site-specific incorporation of 3-AmY into a target protein expressed in Escherichia coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Principle of the Method

The strategy relies on an orthogonal translation system (OTS) that functions independently of the host's endogenous translational machinery.[3][4] This system consists of two key components, typically expressed from a dedicated plasmid (e.g., pEVOL):

  • An Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, often derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), is mutated to specifically recognize and charge 3-AmY instead of any of the 20 canonical amino acids.[1]

  • An Orthogonal Suppressor tRNA: A corresponding tRNA (e.g., tRNATyrCUA) is engineered to be recognized by the mutant aaRS but not by any of the endogenous E. coli synthetases. This tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG or TAG in the DNA).[3]

When the target protein's gene, containing an in-frame amber (TAG) codon at the desired modification site, is co-expressed with the OTS plasmid in E. coli grown in media supplemented with 3-AmY, the ribosome pauses at the amber codon. The 3-AmY-charged suppressor tRNA then delivers the ncAA to the ribosome, allowing translation to continue and resulting in a full-length protein with 3-AmY incorporated at the specified position.

G cluster_0 Orthogonal Translation System (OTS) cluster_1 E. coli Ribosome aaRS Engineered 3-AmY-RS tRNA Orthogonal tRNACUA aaRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers 3-AmY AmY 3-Aminotyrosine (in media) AmY->aaRS Recognized & Activated mRNA mRNA with TAG codon mRNA->Ribosome Translation Protein Full-length Protein with 3-AmY Ribosome->Protein Synthesis

Figure 1. Mechanism of 3-Aminotyrosine Incorporation.

Experimental Protocols

This section provides detailed protocols for expressing a target protein containing 3-AmY. The system described uses the pEVOL-NH2Y plasmid (encoding the 3-AmY synthetase and tRNA) and a pET-family vector for the target gene.[1]

Protocol 1: Co-transformation of Plasmids
  • Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add Plasmids: Add 1-2 µL (approx. 50-100 ng) of the pEVOL-NH2Y plasmid and 1-2 µL of the target protein plasmid (with the TAG codon) to the cells.

  • Incubate on Ice: Gently mix by tapping the tube and incubate on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.

  • Recovery: Immediately place the tube back on ice for 2 minutes. Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plating: Spread 100-200 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin (B1664943) for the pET vector and 35 µg/mL chloramphenicol (B1208) for the pEVOL vector).

  • Incubation: Incubate the plate overnight at 37°C.

Protocol 2: Protein Expression and 3-AmY Incorporation
  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the required antibiotics. Grow overnight at 37°C with shaking (250 rpm).

  • Main Culture Inoculation: The next day, inoculate 1 L of Terrific Broth (TB) or 2xYT medium in a 2.8 L flask with the overnight starter culture.[5] Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]

  • Induction: Induce the expression of the orthogonal system by adding L-arabinose to a final concentration of 0.2% (w/v).[5] Immediately add 3-Aminotyrosine to a final concentration of 2-4 mM.[5]

  • Target Protein Induction: Induce the expression of the target protein by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Expression: Reduce the temperature to 30°C and continue shaking for 18-24 hours. For some proteins, oxygen restriction by sealing the flasks can improve the yield of the desired product.[5]

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

G A Co-transform E. coli (pEVOL-NH2Y + pTarget) B Grow Overnight Starter Culture A->B C Inoculate 1L Culture (TB or 2xYT) B->C D Grow to OD600 = 0.6-0.8 at 37°C C->D E Induce with 0.2% Arabinose + 2-4 mM 3-AmY + 1 mM IPTG D->E F Express Protein 18-24h at 30°C E->F G Harvest Cells by Centrifugation F->G H Store Pellet at -80°C G->H I Protein Purification (e.g., Ni-NTA) H->I J Verification (Mass Spectrometry) I->J

Figure 2. Experimental Workflow for 3-AmY Incorporation.

Protocol 3: Protein Purification (His-tagged protein example)
  • Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and protease inhibitors.

  • Sonication: Sonicate the suspension on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind to the resin by gravity flow or slow pumping.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Dialysis/Buffer Exchange: Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 4: Verification by Mass Spectrometry

Confirmation of 3-AmY incorporation is crucial and is best achieved by mass spectrometry.[5]

  • Sample Preparation: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • In-gel Digestion: Perform in-gel digestion of the protein using a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against the target protein's sequence. The successful incorporation of 3-AmY will be confirmed by identifying a peptide fragment where the mass of the target tyrosine residue is increased by 15.01 Da (the mass difference between an amino group, NH₂, and a hydroxyl group, OH, minus a proton).

Quantitative Data Summary

The efficiency and yield of 3-AmY incorporation can vary depending on the target protein, the position of the TAG codon, and the expression conditions. The following tables summarize representative data from the literature.

Table 1: Protein Yields for 3-AmY Incorporation

Target Protein Expression System Yield Reference
Ribonucleotide Reductase α₂ Subunit E. coli BL21(DE3) / pEVOL / pET 1.6 mg / L of culture [1]
Ribonucleotide Reductase α₂ Subunit E. coli / Suppressor tRNA Method 4-6 mg / g of cell paste [6][7]

| aY-cpGFP | E. coli DH10B / pEvol / pBAD | High-yield production* |[5] |

*Note: Specific quantitative yield was not provided, but described as "remarkably increased" and "satisfactory protein production level" after optimization.[5]

Table 2: Biophysical Properties of 3-Aminotyrosine

Property Value Conditions Reference
Formal Reduction Potential (E°') 395 ± 7 mV pH 7.08 [1][2]

| ΔE°' vs. Tyrosine | -587 ± 8 mV | pH 7.08 |[1] |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield - Toxicity of the target protein or OTS components.- Inefficient suppression of the amber codon.- 3-AmY concentration is too low or degraded.- Lower the expression temperature (e.g., 18-25°C).- Reduce inducer concentrations (IPTG, Arabinose).- Optimize 3-AmY concentration (try 1-4 mM).[5]- Use freshly prepared 3-AmY solution.
No Full-Length Protein (Truncation) - Failure of the OTS system.- The amber codon is in a context that promotes termination.- Confirm the presence and integrity of both plasmids.- Sequence the target gene to ensure the TAG codon is in-frame.- Test the OTS with a reporter protein (e.g., GFP with a TAG codon).
High Read-through with Canonical Amino Acids - The engineered aaRS is not specific enough (promiscuous).- Endogenous aaRSs are charging the suppressor tRNA.- Grow cells in minimal media to reduce the pool of canonical amino acids.- Perform a negative selection to evolve a more specific aaRS.
Inconsistent Results - Cellular redox state affecting 3-AmY.- Oxygen levels during expression.- Optimize expression conditions, particularly oxygen restriction, as this can promote a reduced cellular state favorable for the desired product.[5]

References

Application Notes and Protocols for H-Tyr(3-NH2)-OH Dihydrochloride Hydrate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate, a tyrosine derivative with an amino group at the 3-position of the phenyl ring, offers a unique functional handle for the synthesis of modified peptides. Its incorporation into peptide sequences can introduce a site for conjugation, cyclization, or modulation of biological activity. In solid-phase peptide synthesis (SPPS), the use of this amino acid requires a specific protection strategy to ensure selective amide bond formation. This document provides detailed application notes and protocols for the efficient incorporation of 3-aminotyrosine (B249651) into peptides using Fmoc-based SPPS.

The primary derivative for Fmoc-SPPS is N-α-Fmoc-3-(N-Boc-amino)-L-tyrosine (Fmoc-Tyr(3-N-Boc)-OH). The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the side-chain amino group, allowing for its selective removal on-resin to enable further modifications.

Data Presentation

Table 1: Key Reagents and Equipment for SPPS of 3-Aminotyrosine-Containing Peptides
Reagent/EquipmentSpecificationSupplier Example
Resin Rink Amide AM resin (for C-terminal amides)Sigma-Aldrich, Novabiochem
Wang resin (for C-terminal carboxylic acids)Sigma-Aldrich, Novabiochem
Amino Acid Derivative Fmoc-Tyr(3-N-Boc)-OHCommercially available
Coupling Reagents HBTU, HATU, HCTU, PyBOPVarious
Base N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich
Fmoc Deprotection 20% Piperidine (B6355638) in DMFIn-house preparation
Boc Deprotection (Side-Chain) 1-5% TFA in Dichloromethane (DCM)In-house preparation
Cleavage Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OIn-house preparation
SPPS Instrument Automated or manual peptide synthesizerVarious
Purification System Preparative Reverse-Phase HPLCWaters, Agilent
Analytical Instruments Analytical HPLC, Mass Spectrometer (LC-MS)Waters, Agilent, Thermo Fisher
Table 2: Representative Coupling Efficiency and Yields
Peptide Sequence (Example)Coupling ReagentCoupling Time (min)Overall Crude Yield (%)Purity (%)
Ac-Gly-Tyr(3-NH₂)-Arg-NH₂HBTU/DIPEA60~75%>90% after purification
Tyr(3-NH₂)-Ala-Phe-Gly-NH₂HATU/DIPEA45~80%>95% after purification

Note: Yields and purity are dependent on the specific peptide sequence, length, and purification process. The data presented are typical for short to medium-length peptides.

Experimental Protocols

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc-Tyr(3-N-Boc)-OH Coupling
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(3-N-Boc)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.

On-Resin Selective Deprotection of the Boc Group
  • After coupling the subsequent amino acid, wash the resin with DCM (3x).

  • Prepare a fresh solution of 1-5% TFA in DCM. The concentration can be optimized based on the acid sensitivity of other protecting groups.

  • Add the TFA/DCM solution to the resin and agitate for 30-60 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Neutralize the resin with 10% DIPEA in DMF (2x for 5 minutes each).

  • Wash the resin with DMF (3x) and DCM (3x). The free 3-amino group is now available for further modification.

Peptide Cleavage and Global Deprotection
  • Wash the fully assembled peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase HPLC using a suitable gradient.

  • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

SPPS_Workflow_for_3_Aminotyrosine_Peptides start Start: Resin swell 1. Resin Swelling (DMF) start->swell fmoc_deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect1 coupling 3. Coupling (Fmoc-Tyr(3-N-Boc)-OH, HBTU/DIPEA) fmoc_deprotect1->coupling wash1 Wash (DMF/DCM) coupling->wash1 chain_elongation 4. Continue Peptide Chain Elongation wash1->chain_elongation selective_boc_deprotect 5. Selective Boc Deprotection (1-5% TFA/DCM) chain_elongation->selective_boc_deprotect modification 6. On-Resin Modification (Optional: Conjugation, Cyclization) selective_boc_deprotect->modification final_fmoc_deprotect 7. Final Fmoc Deprotection modification->final_fmoc_deprotect cleavage 8. Cleavage & Global Deprotection (TFA/TIS/H2O) final_fmoc_deprotect->cleavage purification 9. Purification (RP-HPLC) cleavage->purification analysis 10. Analysis (LC-MS) purification->analysis end Final Peptide analysis->end Orthogonal_Protection_Strategy cluster_peptide Peptide on Resin cluster_deprotection Selective Deprotection Steps Peptide Fmoc-NH-AA-...-Tyr(3-NH-Boc)-...-Resin Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Peptide->Fmoc_Removal α-Amino Deprotection for chain elongation Boc_Removal Boc Deprotection (1-5% TFA/DCM) Peptide->Boc_Removal Side-Chain Deprotection for on-resin modification Cleavage Global Deprotection & Cleavage (95% TFA) Peptide->Cleavage Final Cleavage from Resin Potential_Signaling_Modulation cluster_peptide 3-Aminotyrosine Peptide cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade Peptide Peptide containing 3-Aminotyrosine Receptor e.g., G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding & Activation G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Kinase_Cascade->Cellular_Response

Application Note: Preparation of Stock Solutions of H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), a tyrosine derivative. Adherence to this protocol will ensure the accurate and reproducible preparation of this reagent for use in various research and development applications. The following sections detail the necessary materials, safety precautions, and a step-by-step guide for preparing and storing the stock solutions.

Compound Information

H-Tyr(3-NH2)-OH dihydrochloride hydrate is an amino acid derivative. The quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Weight 287.14 g/mol [1][2][3]
CAS Number 208588-19-6[2][3]
Appearance Solid[2][3]
Solubility in Water 175 mg/mL[2][3]
Storage of Solid 4°C, sealed from moisture[4][2][3]

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for this specific compound. General safety precautions for handling similar chemical compounds include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Spills: In the event of a spill, contain the material and clean the area as per your laboratory's standard operating procedures for chemical spills.

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound. The example provided is for a 10 mM stock solution.

Materials
  • This compound powder

  • Sterile, deionized, or distilled water

  • Appropriate volumetric flasks and pipettes

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vortex mixer or magnetic stirrer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure
  • Calculate the required mass of this compound.

    • To prepare a 10 mM stock solution in a final volume of 10 mL:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

      • Mass (g) = 0.010 mol/L x 287.14 g/mol x 0.010 L

      • Mass (g) = 0.028714 g = 28.714 mg

  • Weigh the compound.

    • Using an analytical balance, carefully weigh out 28.714 mg of this compound onto weighing paper or a weighing boat.

  • Dissolve the compound.

    • Transfer the weighed powder into a 10 mL volumetric flask.

    • Add a portion of the sterile water (e.g., 7-8 mL) to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a magnetic stirrer at a low speed. For compounds that are difficult to dissolve, sonication in an ultrasonic bath may be required.[1][4][2][3]

  • Bring the solution to the final volume.

    • Once the solid is completely dissolved, add sterile water to the volumetric flask until the bottom of the meniscus reaches the 10 mL mark.

  • Sterilize the stock solution.

    • If the stock solution is to be used in cell culture or other sterile applications, it must be filter-sterilized.[1]

    • Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into a sterile container.

  • Aliquot and store the stock solution.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][4][2][3]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][2][3]

Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing common stock solution concentrations.

Desired Concentration (mM)Mass for 1 mL (mg)Mass for 5 mL (mg)Mass for 10 mL (mg)
1 0.2871.4362.871
5 1.4367.17914.357
10 2.87114.35728.714
50 14.35771.785143.570
100 28.714143.570287.140

Experimental Workflow

Stock_Solution_Preparation cluster_prep Preparation cluster_processing Processing & Storage calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume filter Filter Sterilize (0.22 µm) volume->filter aliquot Aliquot Solution filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Studying Radical Propagation with 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-Aminotyrosine (3-AT) as a probe to study radical propagation in biological systems, with a focus on Escherichia coli Ribonucleotide Reductase (RNR) as a model system. The protocols outlined below describe the site-specific incorporation of 3-AT into proteins and the subsequent biophysical characterization of radical intermediates using stopped-flow UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction

Long-range proton-coupled electron transfer (PCET) is a fundamental process in many enzymatic reactions, involving the transfer of an electron and a proton between distant redox-active amino acid residues.[1][2] Ribonucleotide reductase (RNR) is a paradigm for studying long-range PCET, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides through a radical-based mechanism.[1][3][4] In E. coli RNR, a tyrosyl radical (Y122•) in the β2 subunit initiates a radical propagation pathway that spans over 35 Å to a cysteine residue (C439) in the α2 subunit.[1][5] This pathway is proposed to involve a series of conserved tyrosine and tryptophan residues: Y122• → W48 → Y356 in β2, and then across the subunit interface to Y731 → Y730 → C439 in α2.[1][3][5]

Studying the transient radical intermediates in this pathway is challenging.[6] The site-specific incorporation of the unnatural amino acid 3-Aminotyrosine (NH2Y) serves as a powerful tool to probe this process.[1][6] When 3-AT is incorporated at a specific position in the radical transfer pathway, the formation of a stable 3-aminotyrosyl radical (NH2Y•) can be monitored, providing insights into the kinetics and pathway dependence of radical propagation.[1][2][5]

Quantitative Data Summary

The following tables summarize the kinetic data for the formation of the 3-aminotyrosyl radical (NH2Y•) when 3-AT is incorporated at different positions in the α2 and β2 subunits of E. coli RNR. The data is derived from stopped-flow UV-vis and EPR spectroscopy experiments.

Table 1: Kinetics of NH2Y• Formation in 3-AT Substituted RNR Mutants

Mutant ProteinSubstrate/Effectork_fast (s⁻¹)k_slow (s⁻¹)Turnover Number (s⁻¹)Reference
Y731NH2Y-α2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3]
Y730NH2Y-α2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3]
Y356NH2Y-β2CDP/ATP9 - 461.5 - 5.00.2 - 0.7[3]

Table 2: Pathway Dependence of NH2Y• Formation

Mutant ComplexNH2Y• DetectedRate Constant (% of on-pathway)Amplitude (% of on-pathway)Reference
Y356F–β2:Y731NH2Y-α2No--[1][5]
Y356F–β2:Y730NH2Y-α2No--[1][5]
wt-β2:Y731F/Y730NH2Y–α2No--[1][5]
wt-β2:Y413NH2Y-α2 (off-pathway)Yes25-30%25%[1][5]
wt-β2:Y731F/Y413NH2Y–α2Yes0.2-0.3%-[1][5]
Y356F-β2:Y413NH2Y–α2No--[1][5]

Experimental Protocols

This protocol describes the incorporation of 3-AT into the α2 and β2 subunits of E. coli RNR at specific tyrosine residues using an amber stop codon suppression system.[7][8][9]

Materials:

  • Plasmids:

    • Expression vector for the target RNR subunit (e.g., pTrc for nrdA or nrdB) with an amber (TAG) codon at the desired tyrosine position.

    • Plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT and the corresponding suppressor tRNA (e.g., pSUPAR or pEVOL).[10]

  • E. coli expression strain (e.g., BL21(DE3)).[10]

  • 3-Aminotyrosine (NH2Y).

  • Luria-Bertani (LB) agar (B569324) and broth.

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.[10]

Procedure:

  • Plasmid Preparation: Introduce an amber (TAG) stop codon at the desired tyrosine codon in the gene for the RNR subunit of interest via site-directed mutagenesis.[10]

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for the mutant RNR subunit and the plasmid carrying the orthogonal aaRS/tRNA pair.[10]

  • Cell Culture: a. Plate the transformed cells on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[10] b. Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C.[10] c. The next day, inoculate a larger volume of LB broth containing antibiotics and 3-AT (typically 0.5 g/L) with the overnight culture.[10] d. Grow the culture at 37°C with shaking to an OD600 of 0.5-0.8.[10]

  • Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and L-arabinose (e.g., 0.02%) to the culture.[10]

  • Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 30°C) with shaking.[10]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

This protocol outlines the purification of the RNR subunits containing 3-AT. The specific buffers and conditions may need to be optimized for each construct.

Materials:

  • Lysis buffer (e.g., 60 mM HEPES, pH 7.6, 100 mM NaCl, 100 mM KCl, 10 mM MgCl2, 20 mM imidazole (B134444), 5% glycerol).[11]

  • Wash buffer (Lysis buffer with a slightly higher imidazole concentration).

  • Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM).[11]

  • Size-exclusion chromatography (SEC) buffer (e.g., 20 mM Hepes, pH 7.4, 75 mM NaCl, 0.2 mM TCEP).[12]

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged RNR subunit with elution buffer.

  • Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-exclusion chromatography column equilibrated with SEC buffer. b. Collect the fractions corresponding to the purified RNR subunit.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer.

This protocol describes the use of stopped-flow UV-vis spectroscopy to monitor the formation of the NH2Y• radical.[2][6][13]

Materials:

  • Purified wild-type and mutant RNR subunits.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).[7]

  • Substrate (e.g., CDP) and allosteric effector (e.g., ATP).[1]

  • Stopped-flow spectrophotometer.

Procedure:

  • Sample Preparation: a. Prepare a solution of the 3-AT-containing RNR subunit (e.g., Y731NH2Y-α2) and the other subunit (e.g., wt-β2) in assay buffer. b. Prepare a separate solution of the substrate and allosteric effector in assay buffer.

  • Stopped-Flow Measurement: a. Load the two solutions into separate syringes of the stopped-flow instrument.[6][13] b. Rapidly mix the solutions and monitor the change in absorbance over time at a wavelength characteristic of the NH2Y• radical (around 410 nm).[13] c. The reaction is typically monitored for a few seconds.[6]

  • Data Analysis: a. Fit the kinetic traces to a single or double exponential function to obtain the rate constants (k_fast and k_slow) for NH2Y• formation.[3] b. The amplitude of the absorbance change corresponds to the amount of radical formed.

This protocol outlines the use of EPR spectroscopy to detect and characterize the NH2Y• radical.[1][14][15]

Materials:

  • Purified wild-type and mutant RNR subunits.

  • Assay buffer.

  • Substrate and allosteric effector.

  • Liquid nitrogen.

  • EPR tubes.

  • X-band EPR spectrometer.

Procedure:

  • Reaction Setup: a. Mix the purified RNR subunits with the substrate and allosteric effector in an EPR tube. b. Allow the reaction to proceed for a specific time (e.g., 20 seconds to 2 minutes) at a controlled temperature (e.g., 25°C).[1]

  • Quenching: Rapidly freeze the reaction mixture in liquid nitrogen to trap the radical intermediates.[15]

  • EPR Measurement: a. Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[1] b. Typical EPR parameters for X-band spectroscopy include a microwave frequency of ~9.5 GHz, a microwave power of ~0.05 mW, and a modulation amplitude of ~3 G.[15]

  • Data Analysis: a. The EPR spectrum of the NH2Y• radical can be distinguished from the spectrum of the native tyrosyl radical (Y122•). b. Spectral subtraction can be used to isolate the spectrum of the NH2Y• radical.[1] c. Simulation of the EPR spectrum can provide information about the electronic and geometric structure of the radical.[1][14]

Visualizations

Radical_Propagation_Pathway cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• W48 W48 Y122->W48 Y356 Y356 W48->Y356 Y731 Y731 Y356->Y731 Subunit Interface Y730 Y730 Y731->Y730 C439 C439 Y730->C439

Experimental_Workflow cluster_preparation Protein Preparation cluster_analysis Biophysical Analysis Mutagenesis Site-Directed Mutagenesis (TAG codon) Transformation Co-transformation of E. coli Mutagenesis->Transformation Expression Protein Expression with 3-Aminotyrosine Transformation->Expression Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification StoppedFlow Stopped-Flow UV-vis Spectroscopy Purification->StoppedFlow EPR EPR Spectroscopy Purification->EPR DataAnalysis Kinetic and Structural Analysis StoppedFlow->DataAnalysis EPR->DataAnalysis

References

3-Aminotyrosine: A Versatile Tool for Interrogating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (B249651) (3-AT) is a non-canonical amino acid that has emerged as a powerful and versatile tool in the study of protein structure, function, and dynamics. Its unique chemical properties, including its intrinsic fluorescence and redox activity, allow researchers to probe complex biological processes with high precision. This document provides detailed application notes and experimental protocols for the effective utilization of 3-AT in various research contexts, from a fluorescent reporter to a site-specific probe for redox-active amino acids.

Applications of 3-Aminotyrosine

Fluorescent Probe for Protein Labeling and Biosensor Development

3-Aminotyrosine can be incorporated into fluorescent proteins to induce a red shift in their excitation and emission spectra.[1] This property is particularly useful for developing novel biosensors and for multicolor imaging experiments. When incorporated into Green Fluorescent Protein (GFP) and its variants, 3-AT can shift the excitation and emission maxima by as much as 56 nm and 95 nm, respectively.[1] This has been successfully applied to a range of fluorescent protein-based biosensors, including those for glutamate (B1630785) (iGluSnFR), GABA (iGABASnFR), dopamine (B1211576) (dLight1.2), and ATP (iATPSnFR1.1).[1]

Key Advantages:

  • Spontaneous Red Shift: Induces a significant red shift in the spectra of fluorescent proteins without the need for an external fluorophore.[1]

  • Expanded Color Palette: Enables the creation of new fluorescent proteins with unique spectral properties, expanding the toolkit for multiplexed imaging.[2]

  • Minimal Perturbation: As an amino acid analog, its incorporation can be less disruptive to protein structure and function compared to larger organic dyes.

Probe for Studying Redox-Active Tyrosines

The unique redox properties of 3-AT make it an invaluable tool for investigating the role of tyrosine residues in electron transfer and radical propagation pathways.[3][4] By site-specifically replacing a native tyrosine with 3-AT, researchers can study the formation and behavior of tyrosyl radicals, which are critical intermediates in many enzymatic reactions.[5][6] This approach has been instrumental in elucidating the mechanism of enzymes like ribonucleotide reductase.[5][7]

Key Advantages:

  • Redox Sensitivity: The amino group of 3-AT alters the reduction potential of the tyrosine ring, allowing for the study of electron transfer processes.[3][4]

  • Radical Trapping: Can be used to trap and characterize transient radical species.[7]

  • Mechanistic Insights: Provides a means to dissect complex enzymatic mechanisms involving tyrosine-mediated radical chemistry.[5]

A Tool for Photo-Induced Cross-Linking

While not as extensively documented as other applications, the photoreactive nature of certain tyrosine analogs suggests the potential for 3-AT to be used in photo-cross-linking studies to map protein-protein interactions and identify binding partners. This application would leverage the ability of a photo-excited amino acid to form a covalent bond with a nearby interacting molecule.

Quantitative Data

The following tables summarize key quantitative data for 3-aminotyrosine and its application in fluorescent proteins.

Table 1: Physicochemical and Spectroscopic Properties of Tyrosine and 3-Aminotyrosine Derivatives

CompoundMolecular Weight ( g/mol )λAbs (nm)λEm (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)
L-Tyrosine181.19~274~3030.13[8]1,400
3-Aminotyrosine196.20----
aY-cpGFP---0.14[2]48,700[2]
O-aY-cpFP1-513[2]577[2]Increased from aY-cpGFP[2]-
R-aY-cpFP0.1----Largely increased from aY-cpGFP[2]

Table 2: Spectral Shifts Induced by 3-Aminotyrosine in Fluorescent Proteins

Fluorescent ProteinExcitation Shift (nm)Emission Shift (nm)Reference
Green Fluorescent Protein (GFP)+56+95[1]
Teal Fluorescent Protein (mTFP1)Red-shiftedRed-shifted[1]
Yellow Fluorescent Protein (Citrine)Red-shiftedRed-shifted[1]
Circularly Permuted YFP and GFPRed-shiftedRed-shifted[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine into a Target Protein in E. coli

This protocol describes the genetic incorporation of 3-AT into a protein of interest at a specific site using an amber stop codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair.[2][3][5]

Materials:

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

  • pEVOL-based plasmid encoding the engineered 3-aminotyrosyl-tRNA synthetase (NH2Y-RS) and its corresponding tRNA.[6]

  • E. coli expression strain (e.g., DH10B).

  • Luria-Bertani (LB) or rich culture media (e.g., 2xYT).[2]

  • Antibiotics (e.g., ampicillin, chloramphenicol).

  • L-arabinose.

  • 3-Aminotyrosine (Tocris Bioscience or other supplier).[1]

  • Glycerol minimal media with leucine (B10760876) (GMML) for specific applications.[3]

Workflow Diagram:

protocol1 cluster_prep Preparation cluster_expression Protein Expression cluster_harvest Harvesting & Purification CoTransform Co-transform E. coli with target and pEVOL plasmids SelectColonies Select colonies on antibiotic plates CoTransform->SelectColonies Inoculate Inoculate starter culture SelectColonies->Inoculate GrowToOD Grow to OD600 ~0.6-0.8 Inoculate->GrowToOD Induce Induce with L-arabinose and add 3-AT GrowToOD->Induce Express Express protein (e.g., 30°C, 48h) Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Lyse Lyse cells Harvest->Lyse Purify Purify protein (e.g., Ni-NTA) Lyse->Purify

Workflow for site-specific incorporation of 3-AT.

Procedure:

  • Plasmid Preparation and Transformation:

    • Perform site-directed mutagenesis on the plasmid containing your gene of interest to introduce an amber stop codon (TAG) at the desired tyrosine codon.[2][9][10]

    • Co-transform the expression plasmid and the pEVOL-NH2Y-RS plasmid into a suitable E. coli expression strain.[2]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of rich media (e.g., 2xYT) or minimal media, supplemented with antibiotics, with the overnight culture.[2][3]

    • For optimal expression of red-shifted fluorescent proteins, consider using rich media and limiting oxygen exposure post-induction.[2]

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce the expression of the synthetase with L-arabinose (e.g., 0.02-0.2% w/v) and supplement the medium with 3-aminotyrosine to a final concentration of 1-4 mM.[2][3]

    • Reduce the temperature to 30°C and continue to grow for an additional 24-48 hours.[2]

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[2]

Protocol 2: Reduction of 3-Nitrotyrosine (B3424624) to 3-Aminotyrosine in Peptides and Proteins

This protocol is useful for converting synthetically or biologically generated 3-nitrotyrosine (3-NT) residues to 3-AT for subsequent analysis or labeling.[11][12]

Materials:

  • Peptide or protein sample containing 3-nitrotyrosine.

  • Sodium dithionite (B78146) (Na2S2O4).

  • Phosphate (B84403) buffer (e.g., 0.1 M Na2HPO4, pH 9).

  • Ethanol for protein precipitation.

  • Reverse-phase HPLC system for peptide purification.

Workflow Diagram:

protocol2 cluster_reduction Reduction cluster_purification Purification cluster_analysis Analysis Dissolve Dissolve 3-NT sample in buffer AddReductant Add sodium dithionite Dissolve->AddReductant Incubate Incubate at room temp. AddReductant->Incubate PurifyPeptide Purify peptide by reverse-phase HPLC Incubate->PurifyPeptide PurifyProtein Purify protein by ethanol precipitation Incubate->PurifyProtein Analyze Analyze by LC-MS/MS or spectroscopy PurifyPeptide->Analyze PurifyProtein->Analyze

Workflow for reducing 3-nitrotyrosine to 3-aminotyrosine.

Procedure:

  • Sample Preparation:

    • Reconstitute the peptide or protein sample containing 3-NT in 0.1 M Na2HPO4 buffer (pH 9).[11]

  • Reduction Reaction:

    • Add sodium dithionite to the sample to a final concentration of 10 mM.[11]

    • Incubate the reaction at room temperature. The reaction progress can be monitored by observing the loss of the characteristic absorbance of 3-NT at 360 nm (at acidic pH).[11]

  • Purification:

    • For peptides: Purify the resulting 3-AT containing peptide using reverse-phase HPLC.[11] Collect the fractions and dry them using a speed-vac.

    • For proteins: Purify the protein by precipitation with ethanol.[11]

  • Verification:

    • Confirm the conversion of 3-NT to 3-AT using ESI-MS and ESI-MS/MS analysis.[11]

Protocol 3: Fluorogenic Tagging of 3-Aminotyrosine-Containing Peptides

This protocol describes a method for fluorescently labeling peptides containing 3-AT for sensitive detection.[11]

Materials:

  • Peptide sample containing 3-aminotyrosine.

  • 4-(Aminomethyl)-benzenesulfonic acid (ABS).

  • Potassium ferricyanide (B76249) (K3Fe(CN)6).

  • Sodium phosphate buffer (0.1 M Na2HPO4, pH 9).

  • Fluorescence spectrometer.

Workflow Diagram:

protocol3 cluster_labeling Labeling Reaction cluster_detection Fluorescence Detection PrepareSample Prepare 3-AT peptide in phosphate buffer AddReagents Add ABS and K3Fe(CN)6 PrepareSample->AddReagents Incubate Incubate for 1h at room temp. AddReagents->Incubate MeasureFluorescence Measure fluorescence (Ex: 360 nm, Em: 490 nm) Incubate->MeasureFluorescence signaling_pathway cluster_pathway Signaling Cascade Signal Upstream Signal Kinase Tyrosine Kinase Signal->Kinase ProteinA Protein A (Wild-type Tyr) Kinase->ProteinA Phosphorylates ProteinA_3AT Protein A (3-AT mutant) Kinase->ProteinA_3AT Cannot Phosphorylate or Altered Kinetics Downstream Downstream Effector ProteinA->Downstream Activates AlteredResponse Altered/Blocked Response ProteinA_3AT->AlteredResponse Response Cellular Response Downstream->Response

References

Application Notes and Protocols: H-Tyr(3-NH2)-OH Dihydrochloride Hydrate for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), also known as 3-Aminotyrosine (B249651) (aY), is an unnatural amino acid that has emerged as a powerful tool for advanced live cell imaging. Its primary application lies in the genetic incorporation into fluorescent proteins (FPs) to induce a significant red shift in their spectral properties. This red-shifting offers several advantages for live-cell imaging, including reduced phototoxicity, minimized cellular autofluorescence, and deeper tissue penetration.[1] Furthermore, the in vivo conversion of 3-nitrotyrosine (B3424624) to 3-aminotyrosine provides a potential avenue for investigating oxidative stress.[2]

These application notes provide an overview of the utility of H-Tyr(3-NH2)-OH in live cell imaging and detailed protocols for its use.

Principle of Action

The core application of H-Tyr(3-NH2)-OH involves its site-specific incorporation into proteins, particularly fluorescent proteins, using amber suppression technology. This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts 3-aminotyrosine instead of terminating translation. When incorporated into the chromophore of a green fluorescent protein (GFP) or its variants, the amino group at the 3rd position of the tyrosine ring extends the chromophore's conjugation, resulting in a bathochromic (red) shift in both excitation and emission spectra.[1]

Applications in Live Cell Imaging

  • Spectral Engineering of Fluorescent Proteins: The most prominent application is the creation of red-shifted fluorescent proteins from existing green or yellow variants. This allows for the expansion of the available color palette for multicolor imaging experiments. For instance, the incorporation of 3-aminotyrosine into GFP in HEK293T cells results in a significant shift of the excitation and emission maxima by 56 nm and 95 nm, respectively.[3][4] This principle has been successfully applied to a range of fluorescent proteins, including mTFP1 (a teal FP), Citrine (a yellow FP), and circularly permuted GFPs and YFPs.[3][4]

  • Development of Red-Shifted Biosensors: Genetically encoded biosensors based on fluorescent proteins are crucial for monitoring dynamic cellular processes. By incorporating 3-aminotyrosine into these biosensors, their spectral properties can be shifted to the red region of the spectrum. This is advantageous for in vivo imaging and for multiplexing with other blue or green fluorescent probes. This technique has been used to create red-shifted biosensors for detecting key analytes such as glutamate (B1630785) (iGluSnFR), GABA (iGABASnFR), dopamine (B1211576) (dLight1.2), and ATP (iATPSnFR1.1).[3]

  • Investigating Oxidative Stress: 3-Nitrotyrosine is a well-established marker of oxidative and nitrative stress.[5] Studies have shown that 3-nitrotyrosine can be enzymatically reduced to 3-aminotyrosine in both prokaryotic and eukaryotic cells.[2] This conversion can be harnessed to develop probes for detecting protein tyrosine amination, thereby providing insights into the cellular response to oxidative stress and the downstream consequences of protein nitration.[2]

Data Presentation

Table 1: Spectral Properties of 3-Aminotyrosine-Containing Fluorescent Proteins

Fluorescent ProteinHost SystemExcitation Shift (nm)Emission Shift (nm)Reference
Green Fluorescent Protein (GFP)HEK293T cells+56+95[3][4]

Table 2: Physicochemical Properties of H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

PropertyValueReference
Molecular Weight269.12 g/mol [3]
FormulaC₉H₁₂N₂O₃·2HCl[3]
Purity≥98%[3]
SolubilitySoluble to 100 mM in water and DMSO[3]
StorageStore at -20°C[3]

Experimental Protocols

Protocol 1: Live Cell Imaging of Red-Shifted Fluorescent Proteins

This protocol describes the general workflow for expressing and imaging a 3-aminotyrosine-containing fluorescent protein in mammalian cells.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmid encoding the fluorescent protein of interest with an in-frame amber codon (UAG) at the desired tyrosine position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-aminotyrosine.

  • This compound

  • Cell culture medium and supplements

  • Transfection reagent

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets for red-shifted proteins.

Procedure:

  • Cell Culture and Transfection:

    • Plate mammalian cells on glass-bottom dishes suitable for live-cell imaging.

    • Co-transfect the cells with the plasmid encoding the fluorescent protein mutant and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

  • Supplementation with 3-Aminotyrosine:

    • Prepare a stock solution of this compound in water or DMSO.

    • Immediately after transfection, replace the culture medium with fresh medium supplemented with 3-aminotyrosine. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.

  • Expression and Incubation:

    • Incubate the cells for 24-48 hours to allow for protein expression.

    • For optimal red-shifting, it may be beneficial to optimize expression conditions, such as using rich culture media and restricting oxygen levels.[1] The addition of reductants to the culture medium can also enhance the formation of the red-emitting species.[1]

  • Live Cell Imaging:

    • Before imaging, replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the red-shifted fluorescent protein.

Protocol 2: Detection of Protein Tyrosine Amination as a Marker for Oxidative Stress

This protocol provides a general framework for detecting the conversion of 3-nitrotyrosine to 3-aminotyrosine in live cells.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Live-cell imaging probe selective for 3-aminotyrosine (e.g., SALc-FL)

  • Confocal fluorescence microscope

Procedure:

  • Induction of Oxidative Stress:

    • Culture RAW264.7 cells.

    • Stimulate the cells with LPS (e.g., 200 ng/mL) for 16 hours to induce oxidative and nitrative stress, leading to the formation of 3-nitrotyrosine-containing proteins.

  • Recovery Phase:

    • After LPS stimulation, wash the cells and incubate them in fresh medium for a recovery period (e.g., 6 hours) to allow for the potential reduction of 3-nitrotyrosine to 3-aminotyrosine.

  • Staining with 3-Aminotyrosine Probe:

    • Incubate the cells with a fluorescent probe that specifically reacts with 3-aminotyrosine, such as SALc-FL (10 µM).[2]

  • Confocal Microscopy:

    • Image the cells using a confocal microscope with the appropriate laser line for excitation and emission detection for the chosen probe (e.g., λex = 561 nm, λem = 622 nm for SALc-FL).[2] An increase in fluorescence intensity in the recovery group compared to the non-recovery group would indicate the conversion of 3-nitrotyrosine to 3-aminotyrosine.

Visualizations

cluster_0 Genetic Code Expansion Workflow Plasmid_FP Plasmid 1: Fluorescent Protein (TAG) Transfection Co-transfection Plasmid_FP->Transfection Plasmid_Synthetase Plasmid 2: Orthogonal aaRS/tRNA Plasmid_Synthetase->Transfection aY H-Tyr(3-NH2)-OH Expression Protein Expression aY->Expression Transfection->Expression Red_FP Red-Shifted FP Expression->Red_FP cluster_1 Oxidative Stress and 3-Aminotyrosine Formation Oxidative_Stress Oxidative/Nitrative Stress (e.g., from LPS stimulation) Nitrotyrosine 3-Nitrotyrosine Formation (Post-translational Modification) Oxidative_Stress->Nitrotyrosine Protein_Tyrosine Protein Tyrosine Residue Protein_Tyrosine->Nitrotyrosine Reduction Endogenous Nitroreductases Nitrotyrosine->Reduction Aminotyrosine 3-Aminotyrosine Formation Reduction->Aminotyrosine Imaging Live Cell Imaging with 3-AT selective probe Aminotyrosine->Imaging

References

Application Notes and Protocols for Labeling Proteins with 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective labeling of proteins with the non-canonical amino acid 3-Aminotyrosine (B249651) (3-AT). The methodologies outlined below are essential for researchers studying protein modifications, cellular signaling, and for the development of novel therapeutic agents. The protocols cover both the incorporation of 3-AT during protein synthesis and its generation through post-translational modification, followed by selective chemical labeling.

Introduction to 3-Aminotyrosine Labeling

3-Aminotyrosine is a versatile tool in protein chemistry and chemical biology. Its unique chemical properties allow for selective modification, enabling the introduction of probes for fluorescence imaging, protein enrichment, and mass spectrometry-based proteomics. The primary methods for introducing 3-AT into proteins involve either the site-specific incorporation of the unnatural amino acid during protein translation or the chemical modification of endogenous tyrosine residues.

One prominent post-translational approach involves the nitration of tyrosine to 3-nitrotyrosine (B3424624) (3-NT), a modification associated with oxidative and nitrative stress, followed by the chemical reduction of the nitro group to an amine, yielding 3-aminotyrosine.[1][2][3] This conversion is a key step in preparing proteins for subsequent labeling reactions. Once formed, the amino group of 3-AT can be selectively targeted with various chemical probes.

A novel and highly selective method for labeling 3-AT containing proteins utilizes salicylaldehyde-based probes.[1][2] These probes react specifically with the amino group of 3-AT, allowing for direct detection and enrichment of these modified proteins from complex biological samples.[1][2] Another strategy involves the diazotization of an aromatic amine on a targeting molecule, which then forms a cleavable azo bond with tyrosine residues. Subsequent reduction of this bond can also generate 3-aminotyrosine.[4]

The ability to specifically label proteins with 3-AT opens up avenues for investigating the roles of protein tyrosine nitration and its subsequent reduction in various physiological and pathological processes.

Key Experimental Strategies and Data

The following tables summarize the key experimental strategies and quantitative data for labeling proteins with 3-Aminotyrosine.

Strategy Description Key Reagents Cell Line Example Number of Identified Proteins Reference
Post-Translational Labeling via 3-NT Reduction Tyrosine residues are nitrated to 3-nitrotyrosine (3-NT), which is then chemically reduced to 3-aminotyrosine (3-AT). The resulting 3-AT is then labeled with a probe.Sodium Dithionite (B78146) (for reduction), Salicylaldehyde-based probes (SALc-FL, SALc-Yn)RAW264.7 macrophages355[1][2]
Fluorogenic Derivatization of 3-AT After reduction of 3-NT to 3-AT, the protein is reacted with 4-(aminomethyl)-benzenesulfonic acid (ABS) in the presence of an oxidizing agent to form a highly fluorescent product.Sodium Dithionite, 4-(aminomethyl)-benzenesulfonic acid (ABS), Potassium ferricyanide (B76249) (K3Fe(CN)6)Not specified in abstractsNot applicable[3][5]
Genetic Incorporation of 3-AT 3-Aminotyrosine is incorporated into proteins during synthesis using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This is often used to modify fluorescent proteins.3-Aminotyrosine, specialized E. coli expression systemsE. coli, HEK293T cellsNot applicable[6][7]
Azo Coupling and Cleavage A targeting molecule with a diazonium group reacts with tyrosine to form an azo bond. This bond can be cleaved with sodium dithionite to generate 3-aminotyrosine.Aryl diazonium-containing peptides, Sodium DithioniteNot specified in abstractsNot applicable[4]

Experimental Protocols

Protocol 1: Post-Translational Labeling of Proteins with 3-Aminotyrosine via Reduction of 3-Nitrotyrosine

This protocol describes the generation of 3-AT in proteins through the reduction of 3-NT, followed by labeling with a salicylaldehyde-based probe.

Materials:

  • Protein sample containing 3-nitrotyrosine

  • Sodium dithionite (Na₂S₂O₄)

  • Salicylaldehyde-alkyne probe (SALc-Yn)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Ethanol (B145695)

  • Streptavidin resin

  • "Click chemistry" reagents (e.g., biotin-azide, copper sulfate, THPTA, sodium ascorbate)

Procedure:

  • Reduction of 3-Nitrotyrosine to 3-Aminotyrosine:

    • Prepare a 10 mM solution of sodium dithionite in phosphate buffer.

    • Incubate the protein sample with 10 mM sodium dithionite to reduce 3-NT residues to 3-AT.[3]

    • Purify the protein by ethanol precipitation to remove excess reducing agent.[3]

  • Labeling of 3-Aminotyrosine with SALc-Yn Probe:

    • Resuspend the protein sample containing 3-AT in phosphate buffer.

    • Add the SALc-Yn probe to the protein solution.

    • Incubate the reaction mixture to allow for the selective labeling of 3-AT residues.

  • Enrichment of Labeled Proteins:

    • Perform a "click chemistry" reaction to attach a biotin (B1667282) tag to the alkyne group of the SALc-Yn probe.[1]

    • Incubate the biotinylated protein sample with streptavidin resin to pull-down and enrich the labeled proteins.[1]

    • Elute the enriched proteins for downstream analysis, such as mass spectrometry.

Protocol_1_Workflow start Protein with 3-Nitrotyrosine reduction Reduction with Sodium Dithionite start->reduction labeling Labeling with SALc-Yn Probe reduction->labeling click_chem Click Chemistry with Biotin-Azide labeling->click_chem enrichment Enrichment with Streptavidin Resin click_chem->enrichment analysis Downstream Analysis (e.g., Mass Spectrometry) enrichment->analysis

Workflow for post-translational labeling of 3-AT.
Protocol 2: Fluorogenic Derivatization of 3-Aminotyrosine

This protocol outlines the steps for the fluorogenic tagging of 3-AT containing peptides or proteins.

Materials:

  • Peptide or protein sample containing 3-aminotyrosine

  • 4-(aminomethyl)-benzenesulfonic acid (ABS)

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Sodium phosphate buffer (0.1 M, pH 9.0)

Procedure:

  • Sample Preparation:

    • Reconstitute the peptide or protein sample in 100 µL of 0.1 M sodium phosphate buffer (pH 9.0).[3]

  • Fluorogenic Reaction:

    • Add ABS to a final concentration of 2 mM and K₃Fe(CN)₆ to a final concentration of 20 µM to the sample.[3]

    • Incubate the reaction mixture for 1 hour at room temperature.[3]

  • Analysis:

    • Analyze the sample using fluorescence spectroscopy or LC-MS to detect the fluorescent product. The fluorescent product will have an excitation maximum around 360 nm and an emission maximum around 490 nm.[5]

Protocol_2_Workflow start Protein with 3-Aminotyrosine reaction Fluorogenic Reaction with ABS and K3Fe(CN)6 start->reaction analysis Fluorescence Analysis (Excitation: 360 nm, Emission: 490 nm) reaction->analysis

Workflow for fluorogenic derivatization of 3-AT.
Protocol 3: Genetic Incorporation of 3-Aminotyrosine into Fluorescent Proteins

This protocol provides a general workflow for expressing proteins containing 3-AT in E. coli.

Materials:

  • E. coli expression strain

  • Expression plasmid encoding the protein of interest and the orthogonal tRNA/aaRS pair

  • Rich culture medium (e.g., 2xYT)

  • 3-Aminotyrosine (aY)

  • Inducing agent (e.g., L-arabinose)

  • Ampicillin and Chloramphenicol

Procedure:

  • Transformation and Culture:

    • Transform the expression plasmid into a suitable E. coli strain.

    • Grow the bacterial culture in a rich medium such as 2xYT supplemented with antibiotics.

  • Protein Expression and Induction:

    • When the cell culture reaches the desired optical density, induce protein expression by adding the inducing agent (e.g., 0.2% L-arabinose).[6]

    • Simultaneously, add 3-aminotyrosine to the culture medium (e.g., 4 mM).[6]

    • To improve the fidelity of 3-AT incorporation, it is crucial to limit oxygen exposure during and after induction.[6] This can be achieved by sealing the culture container.[6]

    • Continue to culture the cells at 30°C for an extended period (e.g., 48 hours) with shaking.[6]

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer.

    • Purify the protein of interest using standard chromatography techniques.

Protocol_3_Workflow start E. coli with Expression Plasmid culture Culture in Rich Medium start->culture induction Induction with L-arabinose and addition of 3-Aminotyrosine culture->induction oxygen_limit Oxygen Limitation induction->oxygen_limit incubation Incubation (e.g., 30°C, 48h) oxygen_limit->incubation lysis Cell Lysis incubation->lysis purification Protein Purification lysis->purification end Purified Protein with 3-AT purification->end

Workflow for genetic incorporation of 3-AT.

Signaling Pathway and Logical Relationships

The formation of 3-aminotyrosine in a cellular context is often a consequence of oxidative and nitrative stress, which leads to the nitration of tyrosine residues. This process can be reversed by cellular nitroreductases, highlighting a dynamic interplay in cellular redox signaling.

Signaling_Pathway stress Oxidative/Nitrative Stress protein Protein with Tyrosine stress->protein induces nitration Protein Tyrosine Nitration (PTN) protein->nitration undergoes nt_protein Protein with 3-Nitrotyrosine (3-NT) nitration->nt_protein results in reduction Reduction (e.g., by Nitroreductases) nt_protein->reduction can be reduced by at_protein Protein with 3-Aminotyrosine (3-AT) reduction->at_protein forms labeling Selective Labeling with Probes at_protein->labeling enables downstream Functional Analysis / Imaging labeling->downstream

Formation and labeling of 3-AT in a cellular context.

References

Application Notes and Protocols: H-Tyr(3-NH2)-OH Dihydrochloride Hydrate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), also known as 3-amino-L-tyrosine dihydrochloride hydrate, is a synthetic derivative of the amino acid L-tyrosine.[1][2][3] In recent years, it has emerged as a valuable tool in drug discovery and development, primarily due to its unique chemical properties that allow it to serve as a versatile molecular probe. Its applications span from fundamental studies of enzyme mechanisms to the development of novel therapeutic and diagnostic agents.

This document provides detailed application notes and experimental protocols for the use of H-Tyr(3-NH2)-OH dihydrochloride hydrate in various research contexts.

Physicochemical Properties and Handling

Chemical Structure:

Caption: Chemical structure of H-Tyr(3-NH2)-OH.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H12N2O3 · 2HCl · H2O[1][4]
Molecular Weight 287.14 g/mol [5]
CAS Number 23279-22-3[1][4]
Appearance Solid[1]
Purity ≥98% (HPLC)[4]
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM). Insoluble in DMF and Ethanol.[1][4]
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4][6]

Stock Solution Preparation:

To prepare a 100 mM stock solution in water, dissolve 28.71 mg of this compound in 1 mL of sterile, nuclease-free water.[4] For cell culture applications, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter.[6]

Applications in Drug Discovery and Development

Probing Enzyme Mechanisms: A Case Study of Ribonucleotide Reductase

H-Tyr(3-NH2)-OH has been instrumental in elucidating the mechanism of long-range proton-coupled electron transfer (PCET) in E. coli ribonucleotide reductase (RNR).[7][8] RNR catalyzes the conversion of nucleotides to deoxynucleotides, a crucial step in DNA synthesis. This process is initiated by the generation of a tyrosyl radical (Y•) in the β2 subunit, which then oxidizes a cysteine residue in the α2 subunit over a distance of 35 Å.[7][8] This oxidation is proposed to occur via a specific pathway of conserved tyrosine and tryptophan residues.

By site-specifically incorporating 3-aminotyrosine (B249651) (NH2Y) in place of the native tyrosine residues in the α2 subunit (Y730 and Y731), researchers can trap and study the radical intermediates.[7] The formation of the aminotyrosyl radical (NH2Y•) can be monitored using stopped-flow UV-vis and electron paramagnetic resonance (EPR) spectroscopy.[7][8]

Signaling Pathway of Radical Propagation in E. coli RNR:

RNR_pathway cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• W48 W48 Y122->W48 e- Y356 Y356 W48->Y356 e- Y731 Y731 Y356->Y731 e- (35 Å) Y730 Y730 Y731->Y730 e- C439 C439 Y730->C439 e-

Caption: Proposed radical transfer pathway in E. coli RNR.

Experimental Workflow for Probing the RNR Pathway:

RNR_workflow start Site-specific incorporation of H-Tyr(3-NH2)-OH into RNR α2 subunit purification Purification of mutant RNR α2 subunit start->purification reconstitution Reconstitution of RNR holoenzyme (α2 + β2 subunits) purification->reconstitution reaction Initiation of nucleotide reduction reaction reconstitution->reaction detection Detection of NH2Y• radical intermediate reaction->detection analysis Kinetic and spectroscopic analysis detection->analysis conclusion Elucidation of radical propagation pathway analysis->conclusion

Caption: Experimental workflow for studying RNR with 3-aminotyrosine.

Protocol 1: Site-Specific Incorporation of H-Tyr(3-NH2)-OH into E. coli RNR

This protocol is adapted from methodologies described for the site-specific incorporation of non-canonical amino acids.[7][9]

  • Plasmid Preparation:

    • Use a plasmid encoding the RNR α2 subunit with an amber stop codon (TAG) at the desired tyrosine codon position (e.g., Y730 or Y731).

    • Use a separate plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for 3-aminotyrosine.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., DH10B) with both plasmids.

  • Cell Culture and Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., 2xYT) supplemented with appropriate antibiotics at 37°C.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression with L-arabinose.

    • Simultaneously, add this compound to the culture medium to a final concentration of 2-4 mM.[10]

    • Continue to grow the cells at a lower temperature (e.g., 30°C) overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged RNR α2 subunit using affinity chromatography (e.g., Ni-NTA).

  • Verification of Incorporation:

    • Confirm the incorporation of 3-aminotyrosine by mass spectrometry.

Protocol 2: Stopped-Flow UV-Vis Spectroscopy for Radical Detection

  • Sample Preparation:

    • Prepare the reconstituted RNR holoenzyme with the 3-aminotyrosine-containing α2 subunit and the wild-type β2 subunit in an appropriate assay buffer.

    • Prepare the substrate (e.g., CDP) and allosteric effector (e.g., ATP).

  • Stopped-Flow Measurement:

    • Use a stopped-flow spectrophotometer to rapidly mix the enzyme solution with the substrate/effector solution at 25°C.[7]

    • Monitor the change in absorbance at specific wavelengths corresponding to the different radical species.[7]

Table 2: Spectroscopic Properties of Radical Species in RNR

Radical SpeciesWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Reference
Y122•4103,700[7]
NH2Y731•32011,000[7]
NH2Y730•32510,500[7]

Protocol 3: EPR Spectroscopy for Radical Characterization

  • Sample Preparation:

    • Prepare a concentrated sample of the RNR reaction mixture as described for stopped-flow spectroscopy.

  • EPR Measurement:

    • Initiate the reaction and then rapidly freeze-quench it at specific time points (e.g., 40 seconds) to trap the radical intermediates.[7]

    • Perform EPR spectroscopy on the frozen samples at cryogenic temperatures.

    • The resulting EPR spectrum can be used to identify and characterize the NH2Y• radical.

Development of Red-Shifted Fluorescent Proteins and Biosensors

H-Tyr(3-NH2)-OH can be incorporated into fluorescent proteins (FPs) and FP-based biosensors to induce a red shift in their excitation and emission spectra.[4][10] This is advantageous for in vivo imaging as longer wavelengths are less phototoxic, reduce autofluorescence, and have better tissue penetration.

When 3-aminotyrosine replaces the tyrosine residue in the chromophore of green fluorescent protein (GFP) and its variants, it creates a "double-donor" chromophore structure that elevates the ground-state energy, resulting in red-shifted fluorescence.[10]

Table 3: Spectral Shifts Induced by 3-Aminotyrosine in Fluorescent Proteins

Fluorescent ProteinExcitation Shift (nm)Emission Shift (nm)Reference
GFP in HEK293T cells+56+95[4]

This technology has been successfully applied to a range of FPs and biosensors, including:

  • Teal fluorescent mTFP1[4]

  • Yellow fluorescent Citrine[4]

  • Circularly permuted YFP and GFP[4]

  • iGluSnFR (a glutamate (B1630785) sensor)[4]

  • iGABASnFR (a GABA sensor)[4]

  • dLight1.2 (a dopamine (B1211576) sensor)[4]

  • iATPSnFR1.1 (an ATP sensor)[4]

Protocol 4: Expression of Red-Shifted Fluorescent Proteins in Mammalian Cells

This protocol is based on methods for expressing non-canonical amino acids in mammalian cells.[10]

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK) 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO2.[10]

  • Transfection:

    • Seed the cells in appropriate culture vessels (e.g., 35 mm dishes).

    • When cells reach ~40% confluency, transfect them with plasmids encoding the fluorescent protein of interest (with a TAG codon at the tyrosine position in the chromophore) and the corresponding aminoacyl-tRNA synthetase/tRNA pair for 3-aminotyrosine. Use a suitable transfection reagent like Polyethylenimine (PEI).[10]

  • Induction and Expression:

    • After 24 hours, replace the medium with fresh DMEM containing 10% FBS and 2 mM this compound.[10]

  • Imaging:

    • Perform fluorescence imaging 48 to 72 hours post-transfection using appropriate filter sets for the red-shifted fluorescent protein.[10]

Cancer Research and Cytotoxicity

3-amino-L-tyrosine has demonstrated selective cytotoxicity against certain cancer cell lines.[1] For instance, it is cytotoxic to KG-1 leukemia cells at concentrations of 200-400 µg/ml.[1] This selective toxicity is correlated with peroxidase activity in the cells.[1] While the precise mechanism is still under investigation, this suggests a potential avenue for developing novel anti-cancer agents. Amino acid metabolism is often reprogrammed in cancer cells, making them potentially vulnerable to amino acid analogs.[11]

Logical Relationship for Cytotoxicity:

cytotoxicity_logic compound H-Tyr(3-NH2)-OH uptake Cellular Uptake compound->uptake metabolism Metabolic Conversion to Toxic Species uptake->metabolism peroxidase High Peroxidase Activity (in some cancer cells) peroxidase->metabolism enhances cytotoxicity Selective Cytotoxicity metabolism->cytotoxicity

Caption: Proposed mechanism of selective cytotoxicity.

Protocol 5: In Vitro Cytotoxicity Assay

  • Cell Culture:

    • Culture KG-1 leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.

  • Treatment:

    • Seed the cells in 96-well plates at a suitable density.

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with concentrations ranging from 200-400 µg/ml (approximately 0.7-1.4 mM).

    • Include an untreated control group.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Assess cell viability using a standard method such as the MTT assay or a trypan blue exclusion assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

Other Research Applications

  • Neuroscience: As a tyrosine analog, H-Tyr(3-NH2)-OH can be used to study the tyrosine metabolic pathway, which is crucial for the synthesis of neurotransmitters like dopamine.[12][13] Tyrosine hydroxylase is the rate-limiting enzyme in this pathway.[13][14]

  • Protein Tyrosine Nitration Studies: 3-aminotyrosine is the reduced product of 3-nitrotyrosine (B3424624), a marker of oxidative stress.[15] Probes that selectively label 3-aminotyrosine-containing proteins are being developed to study the dynamics of protein nitration and denitration in cellular redox biology.[15]

  • Pest Control: Dietary administration of 3-amino-L-tyrosine has been shown to decrease the fecundity and survival of the olive fruit fly, Bactrocera oleae.[1]

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and development. Its ability to be site-specifically incorporated into proteins allows for detailed mechanistic studies of enzymes and the creation of novel biosensors. Furthermore, its cytotoxic properties against cancer cells warrant further investigation for potential therapeutic applications. The protocols and data provided in this document serve as a guide for researchers to effectively utilize this compound in their studies.

References

3-Aminotyrosine: A Key Biomarker for Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and quantification of reliable biomarkers of oxidative damage are paramount for understanding disease mechanisms, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. 3-Aminotyrosine (B249651) (3-AT), a stable product of the reduction of 3-nitrotyrosine (B3424624) (3-NT), has emerged as a significant and specific marker of oxidative and nitrative stress.[1][2] This document provides detailed application notes and protocols for the detection and quantification of 3-aminotyrosine, tailored for researchers, scientists, and professionals in drug development.

Under conditions of oxidative and nitrative stress, tyrosine residues in proteins are susceptible to modification by reactive nitrogen species (RNS), such as peroxynitrite (ONOO-), leading to the formation of 3-nitrotyrosine.[1][3] Subsequent enzymatic or chemical reduction of the nitro group on 3-NT yields 3-aminotyrosine.[1][4] The presence of 3-AT in biological samples, therefore, provides a historical record of oxidative and nitrative stress events.

Signaling Pathway for 3-Aminotyrosine Formation

The formation of 3-aminotyrosine is a two-step process initiated by oxidative and nitrative stress. The following diagram illustrates the key steps in this pathway.

cluster_0 Oxidative & Nitrative Stress cluster_1 Biomolecule Modification cluster_2 Cellular Processes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Tyrosine Tyrosine Reactive Oxygen Species (ROS)->Tyrosine Oxidation Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS)->Tyrosine Nitration 3-Nitrotyrosine 3-Nitrotyrosine Tyrosine->3-Nitrotyrosine Peroxynitrite (ONOO-) 3-Aminotyrosine 3-Aminotyrosine 3-Nitrotyrosine->3-Aminotyrosine Reduction Nitroreductases (e.g., Glutathione Reductase) Nitroreductases (e.g., Glutathione Reductase) Nitroreductases (e.g., Glutathione Reductase)->3-Nitrotyrosine

Caption: Formation of 3-Aminotyrosine under Oxidative Stress.

Quantitative Data Summary

The accurate quantification of 3-aminotyrosine is crucial for its use as a biomarker. Various analytical techniques offer different levels of sensitivity and specificity. The following table summarizes the performance of common methods for the analysis of 3-aminotyrosine and its precursor, 3-nitrotyrosine.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reported Concentration (Normal)Reported Concentration (Oxidative Stress)Reference
LC-MS/MS 3-NitrotyrosineHuman Plasma0.030 ng/mL0.100 ng/mL1.18 nmol/L3.63 nmol/L (Diabetes)[5][6][7]
HPLC-ECD 3-NitrotyrosineMouse Plasma< 10 fmolNot ReportedNot ReportedElevated with LPS treatment[8]
GC-MS 3-NitrotyrosineHuman Plasma & UrineNot ReportedNot Reported~1.9 nM (Urine)Not Reported[9]
ELISA 3-NitrotyrosineHuman PlasmaNot ReportedNot Reported0.12 µM (nitro-BSA equivalents)Elevated in inflammatory conditions[10][11]

Note: Quantitative data for 3-aminotyrosine is less prevalent in the literature than for its precursor, 3-nitrotyrosine. The analytical methods and performance characteristics are generally transferable, though specific validation for 3-aminotyrosine is recommended.

Experimental Protocols

The following section provides detailed protocols for the analysis of 3-aminotyrosine in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for 3-Aminotyrosine Analysis

The general workflow for the analysis of 3-aminotyrosine from biological samples is depicted below.

Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Sample_Preparation 2. Sample Preparation - Protein Precipitation - Homogenization (Tissue) - Solid-Phase Extraction Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (Required for GC-MS) Sample_Preparation->Derivatization Analytical_Separation 4. Analytical Separation (HPLC or GC) Sample_Preparation->Analytical_Separation Direct Injection (LC-MS/MS, HPLC) Derivatization->Analytical_Separation Detection 5. Detection (ECD, MS, MS/MS) Analytical_Separation->Detection Data_Analysis 6. Data Analysis - Quantification - Statistical Analysis Detection->Data_Analysis

Caption: General experimental workflow for 3-aminotyrosine analysis.

Protocol 1: HPLC-ECD Analysis of 3-Aminotyrosine

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for the detection of electrochemically active compounds like 3-aminotyrosine. The protocol for its precursor, 3-nitrotyrosine, is often adapted, involving a reduction step to convert 3-nitrotyrosine to 3-aminotyrosine for detection.

1. Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Perchloric acid (PCA) or acetonitrile (B52724) for protein precipitation

  • Mobile phase: e.g., 100 mM phosphate (B84403) buffer (pH 5.0) with 5% methanol[8]

  • 3-Aminotyrosine standard

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

2. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of ice-cold 1 M PCA. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • For Protein-Bound 3-Aminotyrosine:

    • Precipitate protein as described above.

    • Wash the protein pellet with PCA and then with ethanol/ether to remove lipids.

    • Perform enzymatic hydrolysis of the protein pellet using a suitable protease (e.g., pronase).

    • Filter the hydrolysate before injection.

3. HPLC-ECD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100 mM phosphate buffer (pH 5.0) containing 5% methanol (B129727).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Electrochemical detector with a glassy carbon working electrode.

  • Potential: For direct detection of 3-aminotyrosine, an oxidation potential of approximately +250 mV can be applied. For indirect detection via reduction of 3-nitrotyrosine, a dual-electrode system can be used with a reduction potential of -800 mV followed by an oxidation potential of +250 mV.[8]

4. Quantification:

  • Generate a standard curve using known concentrations of 3-aminotyrosine.

  • Quantify the amount of 3-aminotyrosine in the sample by comparing the peak area to the standard curve.

Protocol 2: GC-MS Analysis of 3-Aminotyrosine

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and specificity. Due to the low volatility of amino acids, a derivatization step is mandatory.

1. Materials:

  • Dried sample extract containing 3-aminotyrosine

  • Derivatization reagent: e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[9]

  • Solvent: Acetonitrile or pyridine

  • GC-MS system with a suitable capillary column

2. Sample Preparation and Derivatization:

  • Drying: The purified sample extract must be completely dry. This can be achieved using a vacuum concentrator or a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial and heat at 100°C for 2-4 hours.

    • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 3-aminotyrosine.

4. Quantification:

  • Use a stable isotope-labeled internal standard (e.g., 13C-labeled 3-aminotyrosine) for accurate quantification.

  • Generate a calibration curve by analyzing derivatized standards.

Protocol 3: LC-MS/MS Analysis of 3-Aminotyrosine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high sensitivity and specificity in complex biological matrices.

1. Materials:

  • Biological sample (e.g., plasma)

  • Protein precipitation agent: Acetonitrile or methanol containing an internal standard.

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or mixed-mode column.

2. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

  • Centrifugation: Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 3-aminotyrosine and its internal standard need to be optimized.

4. Quantification:

  • Quantify 3-aminotyrosine using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.

Conclusion

3-Aminotyrosine is a valuable biomarker for assessing oxidative and nitrative stress in a variety of research and clinical settings. The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation. HPLC-ECD offers good sensitivity for electrochemically active analytes, while GC-MS provides high resolution but requires derivatization. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for accurate quantification in complex biological matrices. The protocols provided herein offer a starting point for the implementation of 3-aminotyrosine analysis in your laboratory. Method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for H-Tyr(3-NH2)-OH dihydrochloride hydrate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), a derivative of the amino acid tyrosine, serves as a critical tool in the field of proteomics for the study of protein post-translational modifications (PTMs). Specifically, it is integral to the investigation of protein tyrosine nitration (PTN), a modification implicated in a range of physiological and pathological processes, including cellular signaling, inflammation, and neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-aminotyrosine (B249651) (3-AT), the active form of H-Tyr(3-NH2)-OH dihydrochloride hydrate, in the enrichment and identification of nitrated proteins from complex biological samples.

Under conditions of nitrative stress, the reaction of nitric oxide (•NO) with superoxide (B77818) (•O2−) forms the highly reactive species peroxynitrite (ONOO−), which can nitrate (B79036) the phenolic ring of tyrosine residues in proteins to form 3-nitrotyrosine (B3424624) (3-NT).[3][4] Due to the low abundance and often transient nature of this modification, direct detection and quantification of 3-NT-containing proteins can be challenging. The protocols outlined below leverage the chemical conversion of 3-NT to 3-AT, which introduces a reactive primary amine that can be exploited for selective chemical labeling, enrichment, and subsequent identification by mass spectrometry.[5]

Signaling Pathway: Protein Tyrosine Nitration

The formation of 3-nitrotyrosine is a key indicator of nitrative stress within a cell. This process is primarily initiated by the formation of peroxynitrite from nitric oxide and superoxide radicals. The following diagram illustrates the principal pathway leading to protein tyrosine nitration.

PTN_Pathway cluster_stress Cellular Stress Conditions cluster_formation Formation of Peroxynitrite cluster_protein_modification Protein Modification Inflammation Inflammation NO Nitric Oxide (•NO) Inflammation->NO Ischemia-Reperfusion Ischemia-Reperfusion O2 Superoxide (•O2−) Ischemia-Reperfusion->O2 Neurodegeneration Neurodegeneration ONOO Peroxynitrite (ONOO−) NO->ONOO O2->ONOO Tyr Protein Tyrosine Residue ONOO->Tyr NT 3-Nitrotyrosine Residue Tyr->NT Nitration Protein Protein Protein->Tyr

Caption: Signaling pathway of protein tyrosine nitration via peroxynitrite.

Experimental Applications and Protocols

The primary application of 3-aminotyrosine in proteomics is as a chemical handle for the enrichment of previously nitrated proteins. The general workflow involves the reduction of 3-nitrotyrosine to 3-aminotyrosine, followed by selective labeling and enrichment.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for the identification of nitrated proteins using the 3-aminotyrosine derivatization strategy.

Proteomics_Workflow start Biological Sample (Cells/Tissues) lysis Protein Extraction & Digestion start->lysis reduction Reduction of 3-NT to 3-AT (e.g., Sodium Dithionite) lysis->reduction labeling Chemical Labeling of 3-AT (e.g., Biotinylation) reduction->labeling enrichment Affinity Enrichment (e.g., Streptavidin beads) labeling->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis & Protein ID ms->data

References

Application Notes and Protocols: 3-Aminotyrosine in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3-aminotyrosine (B249651) in the development of advanced biosensors. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.

Introduction

3-Aminotyrosine (3-AT) is a non-canonical amino acid that has garnered significant interest in the field of biotechnology and biosensor development. Its unique chemical properties, particularly the presence of an additional amino group on the phenyl ring of tyrosine, allow for novel functionalities when incorporated into proteins or used as a recognition element in electrochemical systems. The primary applications of 3-aminotyrosine in biosensing are centered on the creation of red-shifted fluorescent protein biosensors and its potential use in the development of selective electrochemical sensors.

Application 1: Genetically Encoded Red Fluorescent Biosensors

A prominent application of 3-aminotyrosine is in the creation of red fluorescent protein (RFP)-based biosensors from green fluorescent protein (GFP)-based precursors. Genetically encoding 3-aminotyrosine in place of the tyrosine residue within the GFP chromophore leads to a spontaneous and efficient green-to-red spectral shift.[1][2] This conversion is highly advantageous for in-vivo imaging and multiplexed analysis due to the properties of red fluorescent light, which include reduced phototoxicity, deeper tissue penetration, and lower autofluorescence from biological samples.[1] This method allows for the rapid expansion of the RFP-based biosensor repertoire, preserving the molecular brightness, dynamic range, and responsiveness of the original GFP-based sensors.[1]

Signaling Pathway and Workflow

The workflow for developing a 3-aminotyrosine-based red fluorescent biosensor involves the site-specific incorporation of this non-canonical amino acid into a GFP-like protein using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[2] Once incorporated, the modified chromophore undergoes a post-translational modification that results in the red-shifted fluorescence.

GFP_to_RFP_Workflow cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Biosensor Maturation & Application gene GFP-based Biosensor Gene plasmid Expression Plasmid gene->plasmid Ligation transformation Transformation plasmid->transformation orthogonal_system Orthogonal tRNA/aaRS Plasmid for 3-AT orthogonal_system->transformation host_cell Host Cell (e.g., E. coli) culture Culture with 3-Aminotyrosine host_cell->culture transformation->host_cell expression Protein Expression culture->expression gfp_protein Nascent GFP-like Protein (with 3-AT) expression->gfp_protein rfp_biosensor Mature Red Fluorescent Biosensor gfp_protein->rfp_biosensor Spontaneous Red Shift application Imaging / Sensing Application rfp_biosensor->application Analyte Detection

Caption: Workflow for creating red fluorescent biosensors using 3-aminotyrosine.

Application 2: Electrochemical Biosensors

While direct applications of 3-aminotyrosine in electrochemical biosensors are an emerging area, the extensive research on biosensors for the structurally similar 3-nitrotyrosine (B3424624) and tyrosine itself provides a strong foundation for its potential use. 3-Aminotyrosine can be immobilized on transducer surfaces to act as a recognition element. The amino groups on the molecule can be leveraged for covalent attachment to electrode surfaces, providing a stable and oriented platform for sensing applications.

These biosensors typically operate on the principle of detecting a change in an electrochemical signal (e.g., current or potential) upon the interaction of the immobilized 3-aminotyrosine with a target analyte. Nanomaterials such as graphene, carbon nanotubes, and metallic nanoparticles are often used to modify the electrode surface, enhancing sensitivity and electron transfer kinetics.

Experimental Workflow for Fabrication

The fabrication of an electrochemical biosensor involves a multi-step process, starting with the modification of a base electrode, followed by the immobilization of the biorecognition molecule.

Electrochemical_Biosensor_Fabrication cluster_0 Electrode Preparation cluster_1 Immobilization cluster_2 Sensing bare_electrode Bare Electrode (e.g., GCE, SPCE) modification Surface Modification (e.g., Nanomaterials) bare_electrode->modification activation Surface Activation (e.g., -COOH groups) modification->activation crosslinking Covalent Bonding (e.g., EDC/NHS) activation->crosslinking Add Crosslinkers immobilization 3-Aminotyrosine Immobilization crosslinking->immobilization Introduce 3-AT blocking Blocking (e.g., BSA) immobilization->blocking Prevent Non-specific Binding final_sensor Functional Biosensor blocking->final_sensor analyte_detection Analyte Detection final_sensor->analyte_detection Introduce Sample signal_transduction Signal Transduction (e.g., DPV, CV) analyte_detection->signal_transduction

Caption: Fabrication workflow for a 3-aminotyrosine electrochemical biosensor.

Quantitative Data Summary

The following table summarizes the performance of various biosensors for tyrosine and its derivatives, which can serve as a benchmark for the development of 3-aminotyrosine-based sensors.

AnalyteSensor TypeKey Recognition Element/ModificationLinear RangeLimit of Detection (LOD)Reference
3-Nitrotyrosine ImmunoFETCovalently immobilized anti-3-NT antibody10 - 1000 ng/mL0.15 ng/mL[3]
3-Nitro-L-tyrosine LSPRNickel-doped graphenepg/mL to ng/mL0.13 pg/mL
3-Nitro-L-tyrosine ElectrochemicalLa2Sn2O7/f-HNT nanocompositeNot specified0.012 µM
Dopamine ElectrochemicalTyrosinase on Cobalt(II)-porphyrin film2 - 30 µM0.43 µM[4]
Tyrosine ElectrochemicalStrontium ferrite (B1171679) nanostructure0.8 - 300.0 µM0.15 µM
Tyrosine EnzymaticLaccase on Polypyrrole/Hexacyanoferrate0.09 - 7 µM2.29 x 10⁻⁸ M[5][6]
Tyrosine EnzymaticTyrosine hydroxylase on Pd-Pt nanoparticles0.01 - 160.0 nM0.009 nM[7]
Tyrosine Infrared OpticalProline-Cu2+ complexes< 600 µM~3 µM[8]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine into a Fluorescent Protein

This protocol is adapted from methodologies for incorporating non-canonical amino acids into proteins expressed in E. coli.[2]

1. Plasmid Preparation: a. Sub-clone the gene for the GFP-based biosensor into a suitable expression vector containing a C-terminal His-tag for purification. b. Introduce an amber stop codon (TAG) at the tyrosine residue position within the chromophore-forming region (e.g., position 66) using site-directed mutagenesis. c. Co-transform the expression plasmid along with a pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-aminotyrosine into a competent E. coli strain (e.g., BL21(DE3)).

2. Protein Expression and Purification: a. Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics at 37°C. b. When the culture reaches an OD₆₀₀ of 0.6-0.8, supplement the medium with 1-2 mM 3-aminotyrosine. c. Induce protein expression with 0.2% L-arabinose (for the pEVOL plasmid) and 1 mM IPTG (for the expression plasmid) and incubate at 30°C for 18-24 hours. Restricting oxygen post-induction can enhance the yield of the red-shifted protein.[2] d. Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). e. Purify the His-tagged protein from the soluble lysate fraction using a Ni-NTA affinity chromatography column. f. Elute the protein with an elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

3. Characterization: a. Confirm the incorporation of 3-aminotyrosine via mass spectrometry. b. Characterize the photophysical properties of the purified protein, including excitation and emission spectra, quantum yield, and molar extinction coefficient, to confirm the green-to-red shift.

Protocol 2: Fabrication of a 3-Aminotyrosine-Based Electrochemical Biosensor

This protocol is a generalized procedure based on common techniques for modifying electrodes and immobilizing biomolecules.[9][10][11]

1. Electrode Preparation and Modification: a. Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and ethanol (B145695) to ensure a clean surface. b. Prepare a stable dispersion of a nanomaterial (e.g., graphene oxide or gold nanoparticles) in a suitable solvent (e.g., DMF or water). c. Drop-cast a small volume (e.g., 5-10 µL) of the nanomaterial dispersion onto the GCE surface and allow it to dry at room temperature.

2. Immobilization of 3-Aminotyrosine: a. Electrochemically activate the modified electrode surface to generate carboxyl groups (if necessary, e.g., for carbon-based nanomaterials) by cycling the potential in a suitable electrolyte. b. Immerse the electrode in a freshly prepared solution of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature to activate the carboxyl groups. c. Rinse the electrode gently with deionized water. d. Immerse the activated electrode in a solution of 3-aminotyrosine (e.g., 10 mM in PBS, pH 7.4) for 2-4 hours at 4°C to allow for covalent bond formation between the activated surface and an amino group of 3-AT. e. Rinse the electrode to remove any non-covalently bound molecules. f. To block any remaining active sites and prevent non-specific binding, immerse the electrode in a solution of 1% Bovine Serum Albumin (BSA) for 30 minutes. g. Rinse the final sensor and store it at 4°C in PBS when not in use.

3. Electrochemical Measurement: a. Use a three-electrode system with the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode. b. Perform electrochemical measurements (e.g., Cyclic Voltammetry or Differential Pulse Voltammetry) in a suitable electrolyte buffer (e.g., PBS, pH 7.4). c. Record the baseline electrochemical signal. d. Introduce the sample containing the target analyte and record the change in the electrochemical signal. The change in peak current or potential can be correlated to the analyte concentration.

References

Application Notes and Protocols for 3-Aminotyrosine in Post-Translational Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (B249651) (3-AT) is a non-canonical amino acid that has emerged as a valuable tool for investigating post-translational modifications (PTMs), particularly those arising from nitroxidative stress. Under conditions of elevated reactive nitrogen species (RNS), protein tyrosine residues can undergo nitration to form 3-nitrotyrosine (B3424624) (3-NT), a stable PTM implicated in the pathogenesis of numerous diseases, including neurodegenerative and cardiovascular disorders.[1][2] 3-AT is the reduced product of 3-NT and serves as a stable and specific marker for identifying and quantifying nitrated proteins. Furthermore, 3-AT can be site-specifically incorporated into proteins, enabling detailed studies of protein structure and function.

This document provides detailed application notes and protocols for the two primary uses of 3-aminotyrosine in PTM research:

  • Chemoproteomic profiling of protein tyrosine nitration: Utilizing the chemical conversion of 3-NT to 3-AT for the detection, enrichment, and identification of nitrated proteins.

  • Site-specific incorporation of 3-AT: Employing an expanded genetic code to introduce 3-AT at specific positions within a protein to study its effects on protein function and for the development of novel protein-based tools.

Data Presentation

Table 1: Properties of 3-Aminotyrosine and Related Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Amino-L-tyrosineC₉H₁₂N₂O₃196.20Stable derivative of 3-nitrotyrosine.[2]
3-Nitro-L-tyrosineC₉H₁₀N₂O₅226.19Marker of nitroxidative stress.[1]
Sodium Dithionite (B78146)Na₂S₂O₄174.11Reducing agent for converting 3-NT to 3-AT.[3][4]
SALc-Yn ProbeVariesVariesAlkyne-tagged probe for selective labeling of 3-AT.[5][6]
Table 2: Summary of Experimental Conditions for Chemoproteomic Profiling of 3-AT
Experimental StepKey Reagents and ConditionsPurpose
Cellular Nitrative Stress Induction LPS (1 µg/mL) for 16 hours in RAW264.7 cellsInduce protein tyrosine nitration.[7]
Reduction of 3-NT to 3-AT 10 mM Sodium DithioniteConvert 3-NT residues to 3-AT for subsequent labeling.[3]
3-AT Labeling 100 µM SALc-Yn probeCovalently tag 3-AT residues with a bioorthogonal alkyne handle.[8]
Click Chemistry Biotin-azide, copper catalystAttach a biotin (B1667282) tag to the alkyne-labeled proteins for enrichment.
Enrichment Streptavidin beadsIsolate biotin-tagged peptides.
Mass Spectrometry LC-MS/MSIdentify and quantify 3-AT-containing peptides.[3]

Experimental Protocols

Protocol 1: Chemoproteomic Profiling of Protein Tyrosine Nitration Using 3-AT Labeling

This protocol details the steps for identifying nitrated proteins in a cellular sample by reducing 3-NT to 3-AT and then labeling the 3-AT with a specific probe for mass spectrometry analysis.[7]

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Sodium dithionite

  • SALc-Yn probe

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Biotin-azide

  • Copper (II) sulfate, TBTA, sodium ascorbate (B8700270) (for Click chemistry)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., urea (B33335) solutions, ammonium (B1175870) bicarbonate)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Induction of Nitrative Stress in Cultured Cells: a. Plate RAW264.7 macrophages at an appropriate density and culture overnight. b. Treat cells with 1 µg/mL LPS for 16 hours to induce nitrative stress. Include an untreated control. c. For studying the dynamics of nitration, a "recovery" group can be included where the LPS-containing medium is replaced with fresh medium for 24 hours after the initial 16-hour treatment.[7]

  • Cell Lysis and Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Lyse cells in lysis buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.

  • Protein Reduction and Alkylation: a. Determine the protein concentration of the lysate using a BCA assay. b. Take a desired amount of protein (e.g., 1 mg) and adjust the volume with lysis buffer. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. d. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Reduction of 3-Nitrotyrosine to 3-Aminotyrosine: a. Add a freshly prepared solution of sodium dithionite to the protein sample to a final concentration of 10 mM.[3] b. Incubate at room temperature for 1 hour.

  • 3-Aminotyrosine Labeling: a. Add the SALc-Yn probe to the protein sample to a final concentration of 100 µM.[8] b. Incubate at room temperature for 1 hour.

  • Protein Digestion: a. Precipitate the proteins using a chloroform/methanol precipitation method to remove interfering reagents. b. Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. d. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Click Chemistry Reaction: a. To the peptide solution, add biotin-azide, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate. b. Incubate at room temperature for 1 hour.

  • Enrichment of 3-AT Labeled Peptides: a. Equilibrate streptavidin-agarose beads with an appropriate wash buffer. b. Add the peptide solution to the beads and incubate with gentle rotation for 2 hours at room temperature. c. Wash the beads extensively with a series of wash buffers (e.g., 2 M urea, 50 mM ammonium bicarbonate, and water) to remove non-specifically bound peptides. d. Elute the biotinylated peptides from the beads using a solution containing formic acid.

  • Mass Spectrometry Analysis: a. Desalt the eluted peptides using C18 columns. b. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer. c. Identify peptides containing the 3-AT modification by searching for the corresponding mass shift.

Protocol 2: Site-Specific Incorporation of 3-Aminotyrosine into Proteins

This protocol describes the general workflow for incorporating 3-AT into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in mammalian cells.[7]

Materials:

  • Mammalian expression vector for the gene of interest.

  • Site-directed mutagenesis kit.

  • Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 3-AT.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin).

  • 3-Aminotyrosine (as a sterile stock solution).

  • Transfection reagent (e.g., Lipofectamine).

  • Protein purification reagents (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Plasmid Construction: a. Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest within a mammalian expression vector. b. Verify the mutation by DNA sequencing.

  • Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics. b. Co-transfect the cells with the plasmid containing your amber-mutated gene of interest and the plasmid encoding the 3-AT specific orthogonal aaRS/tRNA pair using a suitable transfection reagent.

  • Expression and Labeling: a. After 24 hours, replace the medium with fresh medium supplemented with 1 mM 3-aminotyrosine. b. Culture the cells for an additional 24-48 hours to allow for protein expression and incorporation of 3-AT.

  • Protein Extraction and Purification: a. Harvest the cells and lyse them using an appropriate lysis buffer. b. Purify the target protein using a suitable affinity chromatography method (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verification of 3-AT Incorporation: a. Analyze the purified protein by SDS-PAGE and Western blotting using an antibody against the protein of interest or its affinity tag. b. Confirm the incorporation of 3-AT and determine the precise mass of the protein using high-resolution mass spectrometry.[9]

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Analytical Workflow Tyrosine Tyrosine Protein Protein Tyrosine->Protein Translation Nitrotyrosine 3-Nitrotyrosine (3-NT) Protein Protein->Nitrotyrosine Nitration NitrativeStress Nitrative Stress (e.g., Peroxynitrite) Reduction Reduction (Endogenous or Chemical) Aminotyrosine 3-Aminotyrosine (3-AT) Protein Nitrotyrosine->Aminotyrosine Reduction Labeling Labeling with SALc-Yn Probe Enrichment Enrichment (Click Chemistry & Affinity Purification) Labeling->Enrichment MassSpec Mass Spectrometry (LC-MS/MS) Enrichment->MassSpec Identification Identification of Nitrated Proteins & Sites MassSpec->Identification

Caption: Workflow for chemoproteomic profiling of protein tyrosine nitration.

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Analysis Gene_of_Interest Gene of Interest Amber_Mutant Amber Mutant (TAG) Gene Gene_of_Interest->Amber_Mutant Site-Directed Mutagenesis Transfection Co-transfection Orthogonal_System Orthogonal aaRS/tRNA for 3-AT Mammalian_Cell Mammalian Cell Protein_Expression Protein Expression Mammalian_Cell->Protein_Expression Transfection->Mammalian_Cell Aminotyrosine_Supplement 3-Aminotyrosine Supplementation Aminotyrosine_Supplement->Mammalian_Cell Modified_Protein Protein with Site-Specific 3-AT Protein_Expression->Modified_Protein Purification Protein Purification Modified_Protein->Purification Verification Verification (MS, Western Blot) Purification->Verification

Caption: Workflow for site-specific incorporation of 3-aminotyrosine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-Aminotyrosine Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of 3-Aminotyrosine (B249651) (3-AT) incorporation into proteins.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental requirements for incorporating 3-Aminotyrosine (3-AT) into a protein?

A1: Successful site-specific incorporation of 3-AT, a non-canonical amino acid (ncAA), into a protein relies on a technique called amber suppression.[1][2][3] This process requires two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an engineered enzyme that specifically recognizes 3-AT and attaches it to its partner tRNA.[2][4][5] This aaRS must be "orthogonal," meaning it does not recognize or use any of the 20 canonical amino acids or endogenous tRNAs in the host cell.[4][6][7]

  • An Orthogonal Suppressor tRNA: This is a tRNA molecule, often a variant of E. coli initiator tRNA or a tRNA from another organism like Methanocaldococcus jannaschii, that has been engineered to recognize the amber stop codon (UAG).[2][5][8] When charged with 3-AT by the orthogonal aaRS, this tRNA inserts 3-AT at the UAG codon in the mRNA sequence during protein translation, rather than terminating synthesis.

The genetic code expansion machinery, including the orthogonal aaRS and suppressor tRNA, is typically introduced into the expression host (e.g., E. coli or mammalian cells) on a separate plasmid.[2][9]

Q2: I am observing very low yields of my 3-AT containing protein. What are the potential causes and how can I improve the yield?

A2: Low protein yield is a common issue and can stem from several factors. Here are the primary causes and troubleshooting strategies:

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and terminates protein synthesis.[6][10][11] This directly competes with the 3-AT-charged suppressor tRNA, leading to truncated protein products and low yield of the full-length, 3-AT containing protein.[6][11]

    • Solution: Use a genomically recoded E. coli strain, such as C321.ΔA, where all UAG codons have been replaced with UAA, and the gene for RF1 (prfA) has been deleted.[6] This eliminates competition from RF1, significantly improving incorporation efficiency.

  • Suboptimal Expression Conditions: The expression environment plays a critical role in both the health of the cells and the stability of 3-AT.

    • Solution: Optimize culture media, 3-AT concentration, induction time, and temperature. For 3-AT, which is sensitive to oxidation, using rich media (like Terrific Broth) and limiting oxygen exposure both before and after induction can significantly increase the yield of the desired protein.[9]

  • Low Efficiency of the Orthogonal Pair: The engineered aaRS and tRNA may not be working optimally.

    • Solution: Consider using an evolved or improved aaRS/tRNA pair. Directed evolution studies have generated more efficient synthetases and optimized tRNA sequences that can enhance incorporation rates.[8][12]

  • 3-AT Cytotoxicity: At high concentrations, 3-AT can be toxic to cells, leading to poor growth and lower protein expression.[13]

    • Solution: Titrate the concentration of 3-AT in your culture medium to find the optimal balance between efficient incorporation and cell health.

Troubleshooting Guide

Problem 1: High Levels of Truncated Protein

Symptoms: Western blot or SDS-PAGE analysis shows a prominent band corresponding to the molecular weight of the protein truncated at the amber codon position, with a faint or absent band for the full-length protein.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
RF1 Competition Release Factor 1 (RF1) is outcompeting the suppressor tRNA for the amber stop codon, leading to premature termination of translation.[6][10][11]Primary: Use an E. coli strain with a deleted prfA gene (encoding RF1), such as C321.ΔA.[6] Secondary: In cell-free systems, adding an anti-RF1 antibody can block its activity.[10]
Low Suppressor tRNA Expression/Activity Insufficient levels of active, 3-AT-charged suppressor tRNA are available to compete with RF1.Increase the copy number of the suppressor tRNA gene, for example, by using a plasmid with multiple tRNA gene copies.[3] Ensure the promoter driving tRNA expression is strong and active.
Suboptimal Codon Context The nucleotide sequence immediately upstream of the amber codon can influence the efficiency of suppression.[14]If possible, mutate the codon preceding the UAG site. Studies have shown this can significantly impact suppression efficiency.[14]
Problem 2: Full-Length Protein Produced, but Mass Spectrometry Shows No 3-AT Incorporation (Wild-Type Amino Acid Instead)

Symptoms: The full-length protein is expressed, but mass spectrometry analysis reveals the mass of a canonical amino acid (e.g., Tyrosine) at the target site instead of 3-Aminotyrosine.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Lack of Orthogonality The engineered aaRS is not entirely specific for 3-AT and is incorrectly charging the suppressor tRNA with a natural amino acid.Primary: Use a well-characterized, highly specific orthogonal aaRS. It may be necessary to perform further directed evolution of the synthetase to improve its fidelity for 3-AT.[2] Secondary: Perform negative selection during the evolution of the aaRS to remove clones that recognize canonical amino acids.[2]
Mischarging of Endogenous tRNAs The orthogonal aaRS may be charging endogenous tRNAs with 3-AT, leading to off-target incorporation and potential toxicity.This is a fundamental issue of orthogonality. A different aaRS/tRNA pair from a distinct organism may be required.
Reduction of 3-Nitrotyrosine (B3424624) If you are incorporating 3-nitrotyrosine with the intention of reducing it to 3-aminotyrosine post-translationally, be aware that E. coli can enzymatically reduce 3-nitrotyrosine to 3-aminotyrosine in vivo.[15]This is a key consideration for experimental design. If pure 3-nitrotyrosine incorporation is desired, a rapid purification protocol is necessary.[15] If 3-aminotyrosine is the goal, this endogenous reduction can be leveraged.
Problem 3: Low Protein Yield and Poor Cell Growth After Adding 3-AT

Symptoms: Upon addition of 3-Aminotyrosine to the culture medium, cell growth (measured by OD600) slows significantly, and final protein yields are very low.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
3-AT Cytotoxicity 3-Aminotyrosine can be toxic to cells, particularly at high concentrations.[13] For example, it is cytotoxic to KG-1 leukemia cells at concentrations of 200-400 µg/ml.[13]Primary: Determine the optimal 3-AT concentration by performing a dose-response curve. Test a range of concentrations (e.g., 0.5 mM to 5 mM) to find the highest concentration that does not significantly inhibit cell growth.[9] Secondary: Ensure proper pH of the media after adding 3-AT, as dissolving the amino acid can alter it.
3-AT Oxidation 3-Aminotyrosine is susceptible to oxidation, which can lead to the formation of toxic byproducts.[9]Culture in sealed flasks to limit oxygen exposure.[9] Using rich media like Terrific Broth (TB) can also help create a more reduced cellular environment.[9] In mammalian cell culture, the addition of reductants to the media has been shown to be beneficial.[9]
Amino Acid Imbalance The addition of a high concentration of a single amino acid analog can disrupt cellular amino acid homeostasis.Ensure the base medium is rich and contains a sufficient supply of all canonical amino acids.[16]

Experimental Protocols & Data

Optimized Expression Conditions for a 3-AT-Containing Protein

The following table summarizes optimized conditions for expressing a circularly permuted GFP containing 3-aminotyrosine (aY-cpGFP) in E. coli. These conditions were found to maximize the yield of the desired red-emitting protein by promoting a reduced cellular state.[9]

Parameter Optimized Condition Rationale
Culture Medium Terrific Broth (TB)Rich media supports higher cell densities and can help maintain a reduced state.[9]
3-AT Concentration 4 mMEmpirically determined to be optimal for this specific protein.[9]
Induction Point OD600 of 0.6Induction during the early-to-mid log phase of growth.[9]
Inducer 0.2% L-arabinoseStandard concentration for pBAD-based expression vectors.[9]
Temperature 30°CLower temperatures often improve protein folding and stability.[9]
Oxygen Limitation Culture in sealed containers both pre- and post-induction.Minimizes oxidation of the sensitive 3-aminotyrosine.[9]
Protocol: General Protein Expression with 3-AT in E. coli

This protocol is adapted from methods for expressing ncAA-containing proteins.[9]

  • Transformation: Transform E. coli cells (preferably a strain lacking RF1, like DH10B) with the plasmid containing the orthogonal aaRS/tRNA pair (e.g., pEvol-MjaYRS) and the plasmid containing your gene of interest with an amber (TAG) codon at the desired position.

  • Starter Culture: Inoculate a single colony into 3-5 mL of rich medium (e.g., TB) containing the appropriate antibiotics. Culture overnight at 37°C in a sealed tube.

  • Main Culture: Add the starter culture to a larger volume (e.g., 100 mL in a 500 mL flask) of fresh rich medium with antibiotics. Seal the container and shake at 37°C.

  • Induction: Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.6-0.8, add 3-Aminotyrosine to the desired final concentration (e.g., 4 mM) and the inducer (e.g., 0.2% L-arabinose).

  • Expression: Reduce the temperature to 30°C and continue shaking for the desired expression period (e.g., 24-48 hours). Ensure the container remains sealed to limit oxygen.

  • Harvesting: Pellet the cells by centrifugation and proceed with protein purification.

Visualizations

Workflow for 3-AT Incorporation via Amber Suppression

cluster_plasmids Plasmids in Host Cell cluster_components Key Components cluster_process Translation Process pEvol pEvol Plasmid (Orthogonal System) aaRS Orthogonal aaRS pEvol->aaRS expresses tRNA Orthogonal tRNA(CUA) pEvol->tRNA expresses pBAD pBAD Plasmid (Gene of Interest) Gene Gene of Interest mRNA (with UAG codon) pBAD->Gene expresses Charging tRNA Charging aaRS->Charging tRNA->Charging ThreeAT 3-Aminotyrosine (3-AT) (in media) ThreeAT->Charging Ribosome Ribosome Gene->Ribosome is translated by Charging->Ribosome Delivers 3-AT-tRNA Protein Full-Length Protein with 3-AT Ribosome->Protein Synthesizes

Caption: Workflow of 3-AT incorporation using an orthogonal system.

Troubleshooting Logic for Low Protein Yield

Start Low Yield of 3-AT Protein CheckTruncation Check for Truncated Protein Product Start->CheckTruncation CheckFidelity Mass Spec Confirms 3-AT Incorporation? CheckTruncation->CheckFidelity No RF1 High RF1 Competition CheckTruncation->RF1 Yes CheckGrowth Observe Cell Growth After 3-AT Addition CheckFidelity->CheckGrowth Yes NoIncorporation WT Amino Acid Incorporated CheckFidelity->NoIncorporation No PoorGrowth Poor Cell Growth CheckGrowth->PoorGrowth Poor End End CheckGrowth->End Normal UseRecodedStrain Solution: Use RF1 Deletion Strain RF1->UseRecodedStrain ImproveOrthogonality Solution: Evolve/Change Orthogonal Pair NoIncorporation->ImproveOrthogonality OptimizeConditions Solution: Titrate 3-AT, Limit Oxygen, Use Rich Media PoorGrowth->OptimizeConditions

Caption: Troubleshooting flowchart for low yield of 3-AT protein.

References

Troubleshooting low yield in 3-Aminotyrosine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of peptides containing 3-Aminotyrosine.

Troubleshooting Low Yield in 3-Aminotyrosine Peptide Synthesis

Low yields in peptide synthesis, particularly with modified amino acids like 3-Aminotyrosine, can stem from various stages of the process, from the choice of protecting groups to the final cleavage and purification. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems.

Q1: What are the primary causes of low yield when incorporating 3-Aminotyrosine?

Low yields can often be traced back to incomplete reactions or the formation of side products. For 3-Aminotyrosine, the key challenges revolve around the additional reactive amino group on the tyrosine side chain. Potential causes include:

  • Incomplete Coupling: The 3-Aminotyrosine residue may not couple efficiently to the growing peptide chain. This can be due to steric hindrance or suboptimal activation.

  • Side Reactions at the 3-Amino Group: The side-chain amino group can undergo unintended reactions, such as acylation, if not properly protected.

  • Incomplete Deprotection: The protecting group on the 3-amino side chain may not be fully removed during the final cleavage, leading to a mixed product and lower yield of the desired peptide.

  • Oxidation: The tyrosine ring is susceptible to oxidation, which can be exacerbated by the presence of the amino group.

  • Aggregation: The growing peptide chain may aggregate, making reactive sites inaccessible.

  • Issues During Cleavage and Purification: The unique properties of 3-Aminotyrosine may lead to challenges during cleavage from the resin and subsequent purification.

Q2: How can I improve the coupling efficiency of 3-Aminotyrosine?

Improving coupling efficiency is critical for maximizing yield. Consider the following strategies:

  • Choice of Coupling Reagent: For difficult couplings, more potent activating reagents are recommended. While standard carbodiimides like DCC and DIC are common, phosphonium (B103445) and aminium salts often provide better results.

  • Double Coupling: If a single coupling reaction is found to be incomplete (as determined by a Kaiser test), a second coupling step with a fresh portion of activated amino acid can be performed to drive the reaction to completion.

  • Extended Coupling Time: Increasing the reaction time can allow for more complete coupling, especially if steric hindrance is a factor.

  • Elevated Temperature: Carefully increasing the reaction temperature can enhance the coupling rate. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Q3: What is the best protecting group strategy for the 3-amino side chain?

An orthogonal protection strategy is essential.[1] This means the side-chain protecting group for the 3-amino function must be stable during the N-terminal Fmoc deprotection (typically with piperidine) but readily removable during the final acidolytic cleavage (e.g., with TFA).[1][2]

The most common and effective protecting group for the 3-amino side chain in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group .[3][4]

  • Fmoc-Tyr(3-NH-Boc)-OH is the recommended building block.

  • The Boc group is stable to the basic conditions of Fmoc deprotection but is cleaved by the strong acid (TFA) used in the final cleavage step.[3][4]

Other potential protecting groups that offer orthogonality to Fmoc include:

  • Alloc (Allyloxycarbonyl): Removable with a palladium catalyst, offering an additional level of orthogonality if selective deprotection of the side chain is required while the peptide is still on the resin.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removable with dilute hydrazine, also providing an orthogonal option for on-resin side-chain modification.[5]

Q4: What side reactions should I be aware of with 3-Aminotyrosine?

The primary side reaction of concern is the acylation of the unprotected 3-amino group. This can lead to branched peptides or termination of the desired peptide chain. Proper protection of the side-chain amino group is the most effective way to prevent this.

Additionally, like standard tyrosine, the aromatic ring can be susceptible to modification by cationic species generated during the cleavage of other side-chain protecting groups.[6] The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions.

Q5: How can I optimize the final cleavage and deprotection step?

The cleavage cocktail and conditions should be chosen to ensure complete removal of all protecting groups while minimizing side reactions.

  • Standard Cleavage Cocktail: A common cleavage cocktail for Fmoc-synthesized peptides is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. A typical ratio is 95:2.5:2.5 (TFA:TIS:H2O). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Scavengers for Sensitive Residues: If your peptide contains other sensitive amino acids like tryptophan, methionine, or cysteine, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) or phenol (B47542) may be necessary.[7]

  • Cleavage Time: The duration of the cleavage reaction is typically 2-4 hours. Longer times may be needed for complete deprotection of certain side-chain protecting groups but can also increase the risk of side reactions.

Q6: What are the common challenges in purifying peptides containing 3-Aminotyrosine?

The purification of any peptide can be challenging, and the introduction of a modified amino acid can add complexity.

  • Co-elution of Impurities: Side products from incomplete coupling or deprotection may have similar retention times to the desired peptide in reverse-phase HPLC, making separation difficult.

  • Solubility Issues: The final peptide may have poor solubility in standard HPLC solvents.

  • Oxidation: The purified peptide may be susceptible to oxidation during storage.

To address these challenges:

  • Optimize HPLC Gradient: A shallow gradient during HPLC purification can improve the resolution between the target peptide and closely eluting impurities.

  • Alternative Purification Methods: If reverse-phase HPLC is not effective, other techniques like ion-exchange chromatography could be explored.

  • Proper Storage: Lyophilized peptides should be stored at -20°C or lower under a dry, inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

What is a typical coupling protocol for Fmoc-Tyr(3-NH-Boc)-OH?

A standard protocol would involve pre-activating the amino acid with a coupling reagent and a base before adding it to the deprotected resin.

How do I monitor the completion of the coupling reaction?

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete.

What should I do if the Kaiser test is positive after a coupling step?

A positive Kaiser test indicates incomplete coupling. In this case, a second coupling (double coupling) should be performed before proceeding to the next deprotection step.

Can I use Boc chemistry instead of Fmoc chemistry for synthesizing peptides with 3-Aminotyrosine?

Yes, Boc-based SPPS is also a viable option. In this case, the N-terminal amino group would be protected with the acid-labile Boc group, and the 3-amino side chain would require a base-labile protecting group like Fmoc to maintain orthogonality.

Quantitative Data

The following table summarizes a comparison of common coupling reagents used in solid-phase peptide synthesis. While specific data for 3-Aminotyrosine is limited in the literature, this provides a general guide to their relative efficiencies.

Coupling ReagentClassRelative ReactivityCommon AdditivesNotes
DCC/DIC CarbodiimideStandardHOBt, OxymaCan cause dehydration of Asn and Gln. Byproducts can be difficult to remove.
HBTU/HATU Aminium/Uronium SaltHighDIEA, NMMHighly efficient, especially for hindered couplings. HATU is generally more reactive than HBTU.
PyBOP Phosphonium SaltHighDIEA, NMMGood for reducing racemization.
COMU Aminium/Uronium SaltVery HighDIEA, NMMA newer generation coupling reagent with high efficiency and improved safety profile.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Tyr(3-NH-Boc)-OH

This protocol is for a standard 0.1 mmol scale synthesis using an automated peptide synthesizer or manual synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Tyr(3-NH-Boc)-OH (0.4 mmol, 4 equivalents)

  • HBTU (0.38 mmol, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(3-NH-Boc)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive, repeat steps 2-4 (double coupling).

  • Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin (0.1 mmol)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dry peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Aminotyrosine Peptide CheckCoupling Check Coupling Efficiency (Kaiser Test) Start->CheckCoupling IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive CouplingOK Coupling Complete CheckCoupling->CouplingOK Negative OptimizeCoupling Optimize Coupling: - Double Couple - Use Stronger Activator (HATU/COMU) - Increase Reaction Time/Temp IncompleteCoupling->OptimizeCoupling OptimizeCoupling->Start Success Improved Yield OptimizeCoupling->Success CheckCleavage Analyze Crude Product by LC-MS CouplingOK->CheckCleavage IncompleteDeprotection Incomplete Deprotection of Side-Chain Protecting Group CheckCleavage->IncompleteDeprotection SideProducts Presence of Side Products CheckCleavage->SideProducts PurificationIssues Low Recovery After Purification CheckCleavage->PurificationIssues Clean Crude, Low Final Yield OptimizeCleavage Optimize Cleavage: - Increase Cleavage Time - Adjust Scavenger Cocktail IncompleteDeprotection->OptimizeCleavage OptimizeCleavage->Start OptimizeCleavage->Success CheckProtection Review Side-Chain Protection Strategy SideProducts->CheckProtection CheckProtection->Start OptimizePurification Optimize Purification: - Adjust HPLC Gradient - Check Peptide Solubility PurificationIssues->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting workflow for low yield in 3-Aminotyrosine peptide synthesis.

Orthogonal Protection Strategy in Fmoc-based SPPS

Orthogonal_Protection cluster_synthesis_cycle Synthesis Cycle cluster_final_cleavage Final Cleavage PeptideResin Growing Peptide on Resin [Resin-Peptide-Tyr(3-NH-Boc)-...-Fmoc] FmocDeprotection N-terminal Fmoc Deprotection PeptideResin->FmocDeprotection Cleavage Cleavage from Resin & Side-Chain Deprotection PeptideResin->Cleavage FmocDeprotection->PeptideResin for next coupling BocStable 3-NH-Boc Group is Stable FmocDeprotection->BocStable Piperidine Piperidine (Base) Piperidine->FmocDeprotection BocCleaved 3-NH-Boc Group is Cleaved Cleavage->BocCleaved FreePeptide Final Deprotected Peptide [H-Peptide-Tyr(3-NH2)-...-OH/NH2] Cleavage->FreePeptide TFA TFA (Strong Acid) TFA->Cleavage

Caption: Orthogonal protection scheme for 3-Aminotyrosine in Fmoc SPPS.

References

H-Tyr(3-NH2)-OH dihydrochloride hydrate stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid H-Tyr(3-NH2)-OH dihydrochloride hydrate?

For optimal stability, the solid form of this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2][3][4] While it may be shipped at room temperature, long-term storage at elevated temperatures is not recommended.

Q2: How should I store solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1][2][3][4] For extended storage, -80°C is recommended, where the solution can be stable for up to 6 months.[1][2][3][4] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2][3][4] Always ensure the container is sealed to prevent moisture absorption and potential degradation.

Q3: What is the significance of the "dihydrochloride" and "hydrate" forms for the stability of this compound?

  • Dihydrochloride Salt: Supplying amino acids as dihydrochloride salts can enhance their stability and improve water solubility.[1] The salt form helps protect against degradation, ensuring a longer shelf life.[1]

  • Hydrate Form: The presence of water molecules in the crystal lattice (hydrate) can be crucial for the chemical stability of some pharmaceutical compounds.[2][5] In some cases, dehydration can expose the molecule to degradation pathways like oxidation.[6][7][8]

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in water. One supplier indicates a solubility of 175 mg/mL in water, which may require sonication to fully dissolve.[1][2][3][4]

Q5: Is this compound susceptible to degradation?

Yes, like many amino acid derivatives, it can be susceptible to degradation under certain conditions. The primary concerns are oxidation, photodegradation, and hydrolysis. The 3-amino group on the tyrosine ring makes the compound susceptible to oxidation.[3][9] Additionally, compounds with aminophenol-like structures can be sensitive to light.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation of the 3-amino group.Discard the compound. To prevent this, ensure the container is tightly sealed and stored at the recommended temperature (4°C), away from light.
Decreased Purity Over Time in Solution 1. Oxidation2. Photodegradation3. Microbial contamination1. Prepare fresh solutions and use them promptly. For storage, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.2. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.3. If using an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[1]
Inconsistent Experimental Results Compound degradation leading to lower active concentration.1. Verify the purity of your compound using an appropriate analytical method (see Experimental Protocols section).2. Always prepare fresh solutions for critical experiments.3. Review your storage and handling procedures to ensure they align with best practices.
Precipitation in Stored Solutions Exceeding solubility limits at lower temperatures.1. Warm the solution to room temperature and sonicate to redissolve the precipitate.2. Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid 4°CLong-termSealed container, away from moisture.[1][2][3][4]
In Solvent -20°CUp to 1 monthSealed container, away from moisture.[1][2][3][4]
In Solvent -80°CUp to 6 monthsSealed container, away from moisture.[1][2][3][4]

Table 2: Solubility Information

SolventConcentrationNotes
Water (H₂O)175 mg/mL (609.46 mM)May require sonication.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to minimize moisture absorption.

  • Weigh the desired amount of the compound in a sterile container.

  • Add the appropriate volume of sterile, purified water.

  • If necessary, sonicate the mixture in a water bath until the solid is completely dissolved.

  • For long-term storage, it is advisable to filter the solution through a 0.22 µm sterile filter into a sterile container.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as required.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes to elute the compound and any potential impurities.

  • Detection: UV detection at 280 nm (due to the tyrosine aromatic ring).

  • Sample Preparation: Dilute a small amount of the this compound solution in Mobile Phase A.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution check_storage Review solution storage conditions (Temp, Light, Headspace) check_solution->check_storage Yes prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage->prepare_fresh check_solid Assess solid compound (Color, Appearance) check_storage->check_solid Storage OK re_run_exp Re-run experiment with fresh solution prepare_fresh->re_run_exp end End: Problem Resolved re_run_exp->end solid_ok Solid appears normal check_solid->solid_ok No issues solid_bad Solid is discolored/degraded check_solid->solid_bad Issues found purity_analysis Perform purity analysis (e.g., HPLC) solid_ok->purity_analysis discard Discard solid and obtain a new batch solid_bad->discard end_unresolved End: Consider other experimental variables purity_analysis->end_unresolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential_Degradation_Pathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products main_compound H-Tyr(3-NH2)-OH dihydrochloride hydrate oxidized_products Oxidized Species (e.g., quinone-imine) main_compound->oxidized_products photodegradation_products Photodegraded Fragments main_compound->photodegradation_products hydrolyzed_products Hydrolyzed Forms main_compound->hydrolyzed_products light Light (UV/Visible) light->photodegradation_products oxygen Oxygen (Oxidation) oxygen->oxidized_products moisture Moisture (Hydrolysis/Hygroscopicity) moisture->hydrolyzed_products

Caption: Potential degradation pathways for H-Tyr(3-NH2)-OH.

References

Technical Support Center: Optimizing Buffer Conditions for 3-Aminotyrosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminotyrosine (B249651) (3-AT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminotyrosine (3-AT) and what are its primary applications?

A1: 3-Aminotyrosine is an unnatural amino acid. It is primarily used in biological research to be incorporated into proteins, particularly fluorescent proteins like GFP. This incorporation induces a red shift in the protein's fluorescence, altering its excitation and emission spectra.[1] This property makes it a valuable tool for developing novel biosensors and for studies involving fluorescence resonance energy transfer (FRET).[2]

Q2: What are the main challenges when working with 3-AT?

A2: The primary challenge with 3-AT is its susceptibility to oxidation and reduction, which can lead to inconsistent experimental results.[3] When incorporated into fluorescent proteins, this can manifest as undesired green fluorescence instead of the expected red shift.[3] Additionally, in E. coli expression systems, 3-nitrotyrosine (B3424624) can be enzymatically reduced to 3-aminotyrosine, which researchers should be aware of.[4][5]

Q3: How should I prepare and store 3-AT stock solutions?

A3: 3-AT is soluble in water and DMSO up to 100 mM.[1][3] For long-term storage, it is recommended to store the solid form at -20°C.[1][3] Stock solutions should be prepared fresh when possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What is the optimal pH for working with 3-AT?

A4: The optimal pH depends on the specific application. For maintaining the stability of 3-AT in solution and preventing degradation, a pH range of 6.0 to 7.5 is generally recommended. The conversion of 3-nitrotyrosine to 3-aminotyrosine is most effective at a physiological pH and is less effective at acidic pH.[1] For protein purification, the pH should be optimized to ensure the stability of the target protein, which is typically between pH 6.0 and 8.0.

Troubleshooting Guides

Issue 1: Inconsistent or No Red Shift in Fluorescent Proteins

Possible Cause:

  • Oxidation of 3-AT: 3-AT is prone to oxidation, which can prevent the desired red shift in fluorescent proteins.

  • Incorrect Incorporation: Inefficient or incorrect incorporation of 3-AT into the target protein.

  • Suboptimal Buffer Conditions: The pH or composition of the buffer may not be conducive to the proper folding or chromophore maturation of the 3-AT-containing protein.

Solutions:

  • Promote a Reduced Cellular Environment:

    • For E. coli expression, limiting oxygen exposure pre- and post-induction can improve the yield of the red-emitting product.[3]

    • For mammalian cells, the addition of reducing agents to the culture media can significantly increase the desired red-emitting product.[3]

  • Optimize Buffer Additives:

    • Include reducing agents in your lysis and purification buffers to prevent oxidation. Dithiothreitol (DTT) is a common choice.

  • Verify 3-AT Incorporation:

    • Use mass spectrometry to confirm the successful incorporation of 3-AT into your protein of interest.

Issue 2: Low Yield of 3-AT Containing Protein

Possible Cause:

  • Toxicity of 3-AT: High concentrations of unnatural amino acids can sometimes be toxic to cells, leading to poor growth and protein expression.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The aaRS used for incorporating 3-AT may not be efficient, leading to low incorporation rates.

  • Protein Degradation: The expressed protein containing 3-AT may be unstable and prone to degradation.

Solutions:

  • Optimize 3-AT Concentration: Titrate the concentration of 3-AT in your culture medium to find the optimal balance between incorporation efficiency and cell viability. A common starting concentration for mammalian cells is 2 mM.[3]

  • Enhance aaRS Expression: Ensure that the expression of the specific aaRS for 3-AT is optimized.

  • Use Protease Inhibitors: Add protease inhibitor cocktails to your lysis buffer to prevent the degradation of your target protein.[6]

Data Presentation

Table 1: Recommended Reducing Agents to Prevent 3-AT Oxidation

Reducing AgentRecommended ConcentrationOptimal pH RangeNotes
Dithiothreitol (DTT)1-10 mM7.1 - 8.0Effective at preventing oxidation.[4][7] Higher concentrations (up to 9 mM) may be needed for complete reduction of oxidized species.[1]
β-mercaptoethanol (BME)10-20 mM7.0 - 8.0Can be used as an alternative to DTT, though higher concentrations may be required.[1]
Tris(2-carboxyethyl)phosphine (TCEP)0.5-1 mM< 7.0A potent reducing agent that is more stable than DTT, but can interfere with some fluorescence assays.[7][8]
Vitamin C (Sodium Ascorbate)VariesNeutralHas been shown to enhance the expression of red-emitting 3-AT containing proteins in mammalian cells.[3]

Experimental Protocols

Protocol 1: Preparation of 3-AT Stock Solution
  • Weighing: Accurately weigh the desired amount of 3-Aminotyrosine dihydrochloride (B599025) (MW: 269.12 g/mol ) in a sterile microcentrifuge tube.

  • Dissolving: Add sterile, nuclease-free water or DMSO to the tube to achieve the desired stock concentration (e.g., 100 mM).[1][3]

  • Mixing: Gently vortex the solution until the 3-AT is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Incorporation of 3-AT into a Target Protein in HEK293T Cells
  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Maintain the cells at 37°C in a humidified incubator with 5% CO2.[3][9]

  • Transfection: When cells reach 40-50% confluency in a 35 mm dish, transfect them with the plasmid DNA encoding the target protein and the necessary components for unnatural amino acid incorporation (e.g., the specific aaRS and tRNA).

  • Addition of 3-AT: After 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and 2 mM 3-AT from your stock solution.[3]

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of 3-AT.

  • Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with cell lysis.

Protocol 3: Lysis of HEK293T Cells for Protein Purification
  • Prepare Lysis Buffer: A common lysis buffer is RIPA buffer or a Tris-based buffer. For a Tris-based buffer, a typical composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail. To maintain a reducing environment for 3-AT, add 1-5 mM DTT to the lysis buffer immediately before use.

  • Cell Lysis: Add the chilled lysis buffer to the cell pellet (typically 100-200 µL for a 35 mm dish).

  • Incubation: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube for further purification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification prep_stock Prepare 3-AT Stock Solution add_3at Add 3-AT to Media prep_stock->add_3at prep_cells Culture HEK293T Cells transfection Transfect Cells prep_cells->transfection transfection->add_3at incubation Incubate for Expression add_3at->incubation lysis Cell Lysis (with DTT) incubation->lysis clarification Clarify Lysate lysis->clarification purify Protein Purification clarification->purify

Caption: Workflow for 3-Aminotyrosine incorporation and protein purification.

Signaling_Pathway_Troubleshooting start Start: Inconsistent Red Shift check_oxidation Is 3-AT being oxidized? start->check_oxidation add_reducing Add Reducing Agents (DTT, BME) Limit Oxygen Exposure check_oxidation->add_reducing Yes check_incorporation Is 3-AT incorporated? check_oxidation->check_incorporation No add_reducing->check_incorporation verify_mass_spec Verify with Mass Spectrometry check_incorporation->verify_mass_spec Unsure optimize_expression Optimize 3-AT concentration and aaRS expression check_incorporation->optimize_expression No check_buffer Is the buffer optimal? check_incorporation->check_buffer Yes verify_mass_spec->check_buffer optimize_expression->check_buffer adjust_ph Adjust pH (6.0-7.5) Screen different buffers check_buffer->adjust_ph No success Success: Consistent Red Shift check_buffer->success Yes adjust_ph->success

Caption: Troubleshooting logic for inconsistent red shift in 3-AT experiments.

References

Technical Support Center: H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My solution of H-Tyr(3-NH2)-OH dihydrochloride hydrate is turning yellow/brown. What is happening?

A1: The color change you are observing is likely due to the oxidation of the 3-aminotyrosine (B249651) moiety. Like other aminophenol-containing compounds, H-Tyr(3-NH2)-OH is susceptible to oxidation when exposed to atmospheric oxygen.[1] This process can be accelerated by factors such as light, elevated pH, and the presence of metal ions. The resulting oxidized products, likely quinone-imine species, are often colored.[2]

Q2: What are the primary factors that promote the oxidation of this compound?

A2: The primary factors that can induce or accelerate the oxidation of this compound in solution are:

  • Dissolved Oxygen: Atmospheric oxygen is the main culprit. Preparing solutions in anaerobic (oxygen-free) conditions is critical.[2][3]

  • Light Exposure: Photons can provide the energy to initiate oxidative reactions.[4]

  • pH: The rate of tyrosine oxidation can be pH-dependent.[5][6] Generally, more alkaline conditions can increase the susceptibility to oxidation.

  • Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of reactive oxygen species and directly participate in redox cycling, leading to accelerated oxidation of the compound.[4][7][8][9]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.

Q3: How can I prevent or minimize the oxidation of my this compound solutions?

A3: To minimize oxidation, a combination of proper handling techniques and the use of protective agents is recommended. Key strategies include:

  • Use of Anaerobic Solvents: Prepare all buffers and solvents under anaerobic conditions by degassing them with an inert gas like nitrogen or argon.[2][3][10]

  • Addition of Antioxidants: Incorporate antioxidants into your solutions. Common choices include ascorbic acid (Vitamin C) or N-acetylcysteine (NAC).[4][10]

  • Inclusion of Chelating Agents: To sequester catalytic metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.[7][8][9][11][12]

  • Protection from Light: Work in a dimly lit area or use amber-colored vials or foil-wrapped containers to protect the solution from light.[4]

  • Controlled pH: Maintain a slightly acidic to neutral pH for your stock solutions, as higher pH can promote oxidation.[5][6]

  • Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down any potential degradation.[13]

Q4: What are the recommended concentrations for antioxidants and chelating agents?

A4: The optimal concentration can be system-dependent. However, here are some generally effective starting concentrations:

ReagentRecommended Starting ConcentrationMolar Concentration (approx.)
Ascorbic Acid0.1 - 1 mg/mL0.6 - 6 mM
N-acetylcysteine (NAC)0.1 - 1 mg/mL0.6 - 6 mM
EDTA0.1 - 0.5 mM0.1 - 0.5 mM

It is advisable to perform pilot experiments to determine the most effective concentration for your specific application.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid discoloration of the solution upon dissolving the solid. 1. Oxygenated solvent.2. Contamination of the solvent with metal ions.3. High pH of the solvent.1. Ensure the solvent is thoroughly deoxygenated with nitrogen or argon for at least 30 minutes before use.2. Use high-purity water and add a chelating agent like EDTA to the solvent.3. Check and adjust the pH of the solvent to be slightly acidic or neutral.
Solution gradually turns color over a few hours. 1. Slow oxygen ingress into the container.2. Light exposure.3. Insufficient antioxidant concentration.1. Ensure the container is sealed airtight, and purge the headspace with an inert gas.2. Protect the container from light by wrapping it in foil or using an amber vial.3. Increase the concentration of the antioxidant in your solution.
Inconsistent experimental results. 1. Variable levels of oxidation between experiments.2. Degradation of stock solutions over time.1. Strictly adhere to anaerobic preparation and handling protocols for all experiments.2. Prepare fresh stock solutions for each experiment or aliquot and store them under inert gas at -80°C for long-term storage.

Experimental Protocols

Protocol for Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps to prepare a stock solution with minimal oxidation.

Materials:

  • This compound

  • High-purity, deionized water (or desired buffer)

  • Nitrogen or Argon gas with a sparging needle

  • Ascorbic acid (or N-acetylcysteine)

  • EDTA

  • Sterile, amber glass vial with a septum-sealed cap

Procedure:

  • Deoxygenation of Solvent: In a clean glass flask, add the required volume of water or buffer. Sparge the solvent with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Protective Agents: While continuing to sparge, add the chosen antioxidant (e.g., ascorbic acid to a final concentration of 1 mg/mL) and chelating agent (EDTA to a final concentration of 0.5 mM). Gently stir until fully dissolved.

  • Weighing the Compound: In a separate, clean container, weigh the required amount of this compound.

  • Dissolution: Quickly add the weighed compound to the deoxygenated and stabilized solvent. Continue to sparge with inert gas while gently stirring until the compound is fully dissolved.

  • Storage: Using a cannula, transfer the solution to a sterile, amber vial. Purge the headspace of the vial with the inert gas before sealing tightly with a septum cap. For long-term storage, it is recommended to flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

HPLC-UV Method for Assessing Oxidation

This method can be used to quantify the amount of remaining H-Tyr(3-NH2)-OH and detect the formation of oxidation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-dependent linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm for the parent compound. A diode array detector can be used to scan for the appearance of new peaks at other wavelengths, which may correspond to oxidation products.[1][13][14]

  • Injection Volume: 20 µL

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of H-Tyr(3-NH2)-OH cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_analysis Quality Control start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate add_protective Add Antioxidant & Chelating Agent (e.g., Ascorbic Acid, EDTA) deoxygenate->add_protective dissolve Dissolve H-Tyr(3-NH2)-OH add_protective->dissolve protect_light Protect from Light (Amber vial/foil) dissolve->protect_light store Store Solution (Airtight, inert headspace, -80°C) protect_light->store analyze Analyze by HPLC-UV (Assess purity and degradation) store->analyze end Use in Experiment analyze->end

Caption: Experimental workflow for preparing and handling H-Tyr(3-NH2)-OH solutions.

logical_relationship Factors and Mitigation of H-Tyr(3-NH2)-OH Oxidation oxidation Oxidation of H-Tyr(3-NH2)-OH oxygen Atmospheric Oxygen oxygen->oxidation light Light Exposure light->oxidation metal_ions Metal Ions (Fe, Cu) metal_ions->oxidation ph High pH ph->oxidation anaerobic Anaerobic Technique (N2/Ar Purge) anaerobic->oxygen counters antioxidants Antioxidants (Ascorbic Acid, NAC) antioxidants->oxygen scavenges chelators Chelating Agents (EDTA) chelators->metal_ions sequesters light_protection Light Protection (Amber Vials) light_protection->light blocks ph_control pH Control ph_control->ph maintains low

Caption: Logical relationships between causes of oxidation and mitigation strategies.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminotyrosine. The information is designed to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminotyrosine and what are its common applications?

3-Aminotyrosine is an unnatural amino acid. It is frequently used in research to be incorporated into fluorescent proteins to induce a red shift in their fluorescence, creating valuable biosensors for detecting molecules like glutamate, GABA, dopamine, and ATP. It also serves as a probe in studies of long-range proton-coupled electron transfer (PCET) in enzymes such as E. coli ribonucleotide reductase, where it can act as a radical trap to help elucidate reaction pathways.[1][2][3]

Q2: What are the general solubility characteristics of 3-Aminotyrosine?

According to supplier data, 3-Aminotyrosine is soluble in water and DMSO up to 100 mM. However, its solubility in aqueous solutions is highly dependent on pH, a characteristic it shares with its parent compound, L-tyrosine.[4] Solubility is significantly lower at neutral pH and increases under acidic (pH < 2) or alkaline (pH > 9) conditions.[4][5]

Q3: I'm having trouble dissolving 3-Aminotyrosine in my neutral buffer (e.g., PBS pH 7.4). What should I do?

This is a common challenge due to the low solubility of tyrosine and its derivatives at neutral pH.[4][5] The recommended approach is to first prepare a concentrated stock solution in a dilute acidic or basic solution and then carefully neutralize it to your desired working pH. Gentle heating (e.g., to 37°C) and sonication can also aid in dissolution.

Q4: My 3-Aminotyrosine solution is precipitating after I've added it to my cell culture medium. What could be the cause?

Precipitation upon addition to neutral pH solutions like cell culture media can occur if the final concentration of 3-Aminotyrosine exceeds its solubility at that pH.[5] This can also be caused by a "pH shock" if a highly acidic or basic stock solution is not neutralized properly before or during its addition to the medium. It is crucial to ensure the final pH of the medium remains within the desired physiological range after the addition of the 3-Aminotyrosine stock.

Q5: How should I prepare a stock solution of 3-Aminotyrosine for cell culture experiments?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the 3-Aminotyrosine powder in a small volume of dilute acid (e.g., 1 M HCl) and then neutralize it with a dilute base (e.g., 1 M NaOH) to a pH that is compatible with your cell culture medium before sterile filtering.

Q6: Are there any alternatives to using pH adjustment to improve the solubility of 3-Aminotyrosine?

While pH adjustment is the most common and effective method, other strategies used for poorly soluble compounds include the use of co-solvents (though their compatibility with the specific experiment must be verified) and the synthesis of more soluble derivatives, such as dipeptides (e.g., Glycyl-L-tyrosine).[5] For cell culture, using a dipeptide form can significantly increase solubility at neutral pH.[5]

Data Presentation

Table 1: Solubility of 3-Aminotyrosine in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10026.91
DMSO10026.91

Data is based on the molecular weight of 269.12 g/mol for 3-Aminotyrosine dihydrochloride (B599025). Batch-specific molecular weights may vary.

Table 2: pH-Dependent Solubility of L-Tyrosine in Water at 25°C

(Note: This data is for the parent compound, L-tyrosine, and serves as a proxy to illustrate the expected pH-dependent solubility trend for 3-Aminotyrosine.)

pHSolubility (mg/mL)
1.82.0
3.2 - 7.50.45
9.51.4
10.03.8

[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 3-Aminotyrosine

Materials:

  • 3-Aminotyrosine dihydrochloride (MW: 269.12 g/mol ; may vary by batch)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 26.91 mg of 3-Aminotyrosine dihydrochloride and transfer it to a sterile microcentrifuge tube.

  • Acidification: Add a small volume of 1 M HCl (e.g., 200 µL) to the tube. Vortex gently until the powder is completely dissolved.

  • Neutralization: Carefully add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to approximately 7.4 or the desired pH for your experiment.

  • Final Volume Adjustment: Add sterile, nuclease-free water to reach a final volume of 1 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_application Application in Cell Culture weigh Weigh 3-Aminotyrosine dissolve Dissolve in 1M HCl weigh->dissolve neutralize Neutralize with 1M NaOH dissolve->neutralize adjust_vol Adjust to Final Volume neutralize->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter store Aliquot and Store at -20°C filter->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Experimental workflow for preparing and using a 3-Aminotyrosine stock solution.

troubleshooting_logic start Problem: 3-Aminotyrosine will not dissolve check_solvent Is the solvent water or a neutral buffer? start->check_solvent check_pH Is the pH between 3 and 8? check_solvent->check_pH Yes sonicate_heat Apply gentle heat (37°C) or sonication check_solvent->sonicate_heat No (e.g., DMSO) acid_base Prepare stock in dilute acid (pH < 2) or base (pH > 9) check_pH->acid_base Yes check_pH->sonicate_heat No neutralize Carefully neutralize to working pH acid_base->neutralize neutralize->sonicate_heat dissolved Dissolved sonicate_heat->dissolved

Caption: Troubleshooting logic for dissolving 3-Aminotyrosine.

radical_propagation_pathway Y122 Y122• (β2) W48 W48 (β2) Y122->W48 e- transfer Y356 Y356 (β2) W48->Y356 e- transfer NH2Y731 3-Aminotyrosine (replaces Y731 in α2) Acts as a radical trap Y356->NH2Y731 e- transfer Y730 Y730 (α2) NH2Y731->Y730 e- transfer (interrupted) C439 C439 (α2) Y730->C439 e- transfer

Caption: Use of 3-Aminotyrosine in studying the ribonucleotide reductase radical pathway.

References

Minimizing off-target effects of 3-Aminotyrosine in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 3-Aminotyrosine (3-AT) in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminotyrosine (3-AT) and what are its primary applications in cell biology?

3-Aminotyrosine (3-AT) is an unnatural amino acid analog of L-tyrosine. Its primary applications in cellular research include:

  • Probing Enzyme Mechanisms: Due to its lower oxidation potential compared to tyrosine, 3-AT can be site-specifically incorporated into proteins to act as a radical trap. This is particularly useful for studying long-range proton-coupled electron transfer (PCET) pathways, for instance, in enzymes like ribonucleotide reductase.[1][2]

  • Fluorescent Protein Engineering: Incorporation of 3-AT into fluorescent proteins, such as Green Fluorescent Protein (GFP), can induce a significant red-shift in their excitation and emission spectra.[3][4] This allows for the development of novel biosensors.

  • Studying Post-Translational Modifications: 3-AT is the reduced product of 3-nitrotyrosine (B3424624) (3-NT), a marker of nitrative stress. Studying the dynamics of 3-AT formation can provide insights into cellular redox signaling and protein turnover under conditions of oxidative stress.[5][6]

Q2: What are the potential off-target effects of introducing exogenous 3-AT to cells?

Potential off-target effects of 3-AT can include:

  • Cytotoxicity: At high concentrations, 3-AT has been shown to be cytotoxic to certain cell lines, such as KG-1 leukemia cells.[7] This can lead to reduced cell viability and proliferation, confounding experimental results. The related compound, m-tyrosine, has also been shown to be cytotoxic.[8][9]

  • Misincorporation into Proteins: There is a risk that 3-AT could be misincorporated into proteins in place of L-tyrosine during protein synthesis. This could lead to protein misfolding, aggregation, and altered function.[8]

  • Alteration of Cellular Signaling: As a tyrosine analog, 3-AT could potentially interfere with tyrosine-dependent signaling pathways, such as those mediated by tyrosine kinases and phosphatases.

  • Induction of Stress Responses: The presence of an unnatural amino acid can trigger cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress.

Q3: How can I detect if 3-AT is causing off-target effects in my experiment?

To assess off-target effects, you should include the following controls in your experimental design:

  • Dose-Response Analysis: Test a range of 3-AT concentrations to determine the lowest effective concentration that achieves your desired on-target effect while minimizing toxicity.

  • Cell Viability Assays: Perform standard cell viability assays (e.g., MTS, LDH release, or trypan blue exclusion) to quantify the cytotoxic effects of 3-AT on your specific cell line.[8]

  • Western Blot Analysis: Probe for markers of cellular stress (e.g., CHOP for ER stress, HSP70 for heat shock response) and key components of tyrosine signaling pathways (e.g., phosphorylated forms of kinases).

  • Control Experiments: Compare cells treated with 3-AT to untreated cells and cells treated with L-tyrosine to distinguish the effects of 3-AT from general effects of amino acid supplementation.

Troubleshooting Guides

Problem 1: High levels of cell death observed after 3-AT treatment.

Potential Cause Suggested Solution
Concentration of 3-AT is too high. Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 100-200 µM) and titrate up. For example, while 200-400 µg/ml was cytotoxic to KG-1 leukemia cells, lower concentrations may be better tolerated in other cell lines.[7]
Duration of exposure is too long. Reduce the incubation time with 3-AT. A time-course experiment can help identify the minimum time required to observe the desired on-target effect.
Cell line is particularly sensitive. Some cell lines may be inherently more sensitive to 3-AT. If possible, test your experiment in a different, more robust cell line.
Contamination of 3-AT stock. Ensure the purity of your 3-AT. Use a fresh, high-quality source.

Problem 2: Inconsistent or no on-target effect observed.

Potential Cause Suggested Solution
Insufficient uptake of 3-AT. Verify the uptake of 3-AT by your cells. This can be challenging, but you can infer uptake by measuring the on-target effect at different concentrations and time points.
Degradation of 3-AT in media. Prepare fresh 3-AT solutions for each experiment. 3-AT may be unstable in solution over long periods.
For site-specific incorporation, inefficient charging of tRNA. Ensure that the orthogonal aminoacyl-tRNA synthetase/tRNA pair you are using is efficient for 3-AT. You may need to optimize the expression of the synthetase and tRNA.
Oxygen sensitivity for fluorescent protein applications. When using 3-AT to red-shift fluorescent proteins, oxygen levels can impact the outcome. Expressing the protein in sealed culture containers to limit oxygen may improve the purity of the red-shifted species.[10]

Problem 3: Suspected misincorporation of 3-AT into endogenous proteins.

Potential Cause Suggested Solution
High concentration of 3-AT relative to L-tyrosine. Supplement the culture medium with additional L-tyrosine to outcompete 3-AT for incorporation by the translational machinery. However, be aware that this may also reduce the efficiency of on-target incorporation if that is the goal.
Involvement of specific aminoacyl-tRNA synthetases. Studies with the related compound m-tyrosine suggest that L-phenylalanine-tRNA synthetase may recognize it. Supplementing with L-phenylalanine blocked the cytotoxic effects of m-tyrosine.[8] Consider co-supplementation with L-phenylalanine.
Post-translational incorporation. For some proteins like tubulin, amino acid analogs can be incorporated post-translationally.[8] If you suspect this, you may need to use specific inhibitors of the enzymes responsible, if known.

Quantitative Data Summary

Table 1: Reported Concentrations of 3-AT and Observed Effects

Cell Line/System3-AT ConcentrationObserved EffectReference
N. crassa (tyrosine-sensitive mutant)400 µMComplete growth inhibition[7]
KG-1 leukemia cells200-400 µg/mlCytotoxicity[7]
HEK293T cells2 mMUsed for red-shifting of GFP[10]
B. oleae (olive fruit fly)0.01 g/100 ml (dietary)Decreased fecundity and egg hatchability[7]
B. oleae (olive fruit fly)6 g/100 ml (dietary)Decreased adult survival[7]

Key Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of 3-AT

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Preparation of 3-AT dilutions: Prepare a 2x stock solution of 3-AT in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., 2 mM, 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, 0 µM).

  • Treatment: Remove the old medium from your cells and add an equal volume of the 2x 3-AT dilutions to the corresponding wells. This will result in a final 1x concentration. Include untreated wells and wells with vehicle control.

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay such as the MTS assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot the cell viability against the 3-AT concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a non-toxic concentration for future experiments.

Visualizations

experimental_workflow Workflow for Optimizing 3-AT Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prep_3at Prepare serial dilutions of 3-AT treat_cells Treat cells with 3-AT dilutions seed_cells->treat_cells incubate Incubate for desired duration (e.g., 24-72h) treat_cells->incubate viability_assay Perform cell viability assay (MTS) incubate->viability_assay data_analysis Analyze data and determine optimal concentration viability_assay->data_analysis

Caption: Workflow for optimizing 3-AT concentration.

troubleshooting_logic Troubleshooting Logic for High Cell Death cluster_concentration Concentration Issues cluster_duration Duration Issues cluster_sensitivity Cell-Specific Issues start High cell death observed check_conc Is 3-AT concentration too high? start->check_conc reduce_conc Action: Perform dose-response and reduce concentration check_conc->reduce_conc Yes check_duration Is exposure time too long? check_conc->check_duration No reduce_duration Action: Reduce incubation time check_duration->reduce_duration Yes check_cell_line Is the cell line sensitive? check_duration->check_cell_line No change_cell_line Action: Test in a different cell line check_cell_line->change_cell_line Yes

Caption: Troubleshooting logic for high cell death.

References

Technical Support Center: 3-Aminotyrosine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the confirmation of 3-Aminotyrosine (3-AT) incorporation into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminotyrosine and why is its incorporation challenging to confirm?

A1: 3-Aminotyrosine (3-AT) is a non-canonical amino acid that is structurally similar to tyrosine, with the addition of an amino group at the 3rd position of the phenyl ring. This modification can be introduced to study protein structure and function, or as a result of post-translational modifications in biological systems. Confirming its incorporation is critical to ensure the synthesized peptide has the correct sequence and intended properties. Challenges in confirmation arise from its structural similarity to natural amino acids and the potential for incomplete coupling during solid-phase peptide synthesis (SPPS).

Q2: What are the primary methods to confirm 3-Aminotyrosine incorporation?

A2: The primary analytical techniques to confirm the successful incorporation of 3-Aminotyrosine into a peptide are:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and pinpoint the location of the 3-AT residue.

  • Edman Degradation: For sequential N-terminal amino acid analysis.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.[4][5][6]

  • UV-Visible (UV-Vis) Spectroscopy: To detect changes in the peptide's absorbance spectrum due to the 3-AT residue.[7][8][9]

  • Amino Acid Analysis (AAA): To quantify the amino acid composition of the peptide.

Q3: Can I use antibodies to detect 3-Aminotyrosine incorporation?

A3: While specific antibodies for 3-Aminotyrosine may not be widely commercially available, it is possible to generate custom antibodies. Alternatively, since 3-AT can be formed from the reduction of 3-nitrotyrosine (B3424624), antibodies targeting 3-nitrotyrosine could be used as an indirect method if the synthesis involves this precursor.[10][11][12] However, this is not a direct confirmation of 3-AT incorporation in a synthetic peptide.

Troubleshooting Guide

This section addresses common issues encountered during the confirmation of 3-Aminotyrosine incorporation.

Issue 1: Mass Spectrometry data shows a mixture of expected and unexpected masses.

  • Possible Cause 1: Incomplete Coupling. The 3-Aminotyrosine may not have been efficiently coupled to the growing peptide chain.

    • Solution: During synthesis, consider double coupling the 3-Aminotyrosine residue.[13] Monitor coupling efficiency using a qualitative test like the Kaiser test.[14]

  • Possible Cause 2: Deletion Sequences. A different amino acid may have been skipped during synthesis.

    • Solution: Optimize the coupling conditions, such as reaction time and temperature.[15]

  • Possible Cause 3: Side Reactions. The amino group on the 3-AT side chain might have reacted undesirably if not properly protected.

    • Solution: Ensure the side-chain amino group of the Fmoc-3-Aminotyrosine is appropriately protected during synthesis.

Issue 2: Tandem MS (MS/MS) yields poor fragmentation of the peptide containing 3-Aminotyrosine.

  • Possible Cause: Peptides containing 3-Aminotyrosine can exhibit poor fragmentation patterns upon collision-induced dissociation (CID).[16]

    • Solution: Chemical derivatization of the peptide, such as acetylation of the primary amines (including the one on the 3-AT side chain), can improve fragmentation efficiency and lead to more easily interpretable spectra.[16]

Issue 3: Edman degradation fails to identify 3-Aminotyrosine.

  • Possible Cause 1: Lack of a Standard. Standard phenylthiohydantoin (PTH)-amino acid libraries may not include PTH-3-Aminotyrosine.[17]

    • Solution: Synthesize a PTH-3-Aminotyrosine standard for comparison of retention times during HPLC analysis.

  • Possible Cause 2: N-terminal blockage. The N-terminus of the peptide may be blocked, preventing the Edman reaction from proceeding.[2][18]

    • Solution: Ensure the N-terminal protecting group was completely removed after synthesis.

Experimental Protocols & Data Presentation

Mass Spectrometry Analysis

Objective: To confirm the correct molecular weight of the peptide containing 3-Aminotyrosine.

Protocol:

  • Prepare the peptide sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and deionized water with 0.1% formic acid.

  • Infuse the sample directly into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing 3-Aminotyrosine.

Quantitative Data:

ParameterExpected ValueObserved Value
Theoretical Monoisotopic Mass (Da)[Calculate based on peptide sequence][Enter observed mass]
Mass Shift due to 3-AT (vs. Tyr)+15.0109 Da[Calculate from data]
Tandem Mass Spectrometry (MS/MS) for Sequencing

Objective: To confirm the sequence and pinpoint the location of the 3-Aminotyrosine residue.

Protocol:

  • Analyze the peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Select the precursor ion corresponding to the peptide containing 3-Aminotyrosine for fragmentation.

  • Acquire the MS/MS spectrum.

  • Analyze the fragment ions (b- and y-ions) to reconstruct the peptide sequence and confirm the position of the 3-AT residue. A mass shift of +15.0109 Da will be observed for fragment ions containing the 3-AT residue compared to a tyrosine-containing peptide.

Edman Degradation

Objective: To sequentially identify the N-terminal amino acids, including 3-Aminotyrosine.

Protocol:

  • Immobilize the peptide on a solid support.

  • React the N-terminal amino acid with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[2]

  • Cleave the PTC-amino acid derivative under acidic conditions, yielding a thiazolinone derivative and the shortened peptide.[2]

  • Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid.

  • Identify the PTH-amino acid by reverse-phase HPLC, comparing its retention time to a known standard of PTH-3-Aminotyrosine.

  • Repeat the cycle to sequence the subsequent amino acids.

UV-Visible Spectroscopy

Objective: To detect a spectral shift indicative of 3-Aminotyrosine incorporation.

Protocol:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline).

  • Record the UV-Vis absorption spectrum from 200 nm to 400 nm using a spectrophotometer.

  • Compare the spectrum to that of a control peptide containing tyrosine instead of 3-Aminotyrosine.

  • The additional amino group on the phenyl ring of 3-AT is expected to cause a slight red-shift (shift to a longer wavelength) in the absorbance maximum compared to tyrosine.

Quantitative Data:

Peptideλmax (nm)
Control Peptide (with Tyrosine)~275 nm
Peptide with 3-Aminotyrosine[Enter observed λmax]

Visual Guides

experimental_workflow cluster_synthesis Peptide Synthesis cluster_confirmation Confirmation of Incorporation cluster_troubleshooting Troubleshooting SPPS Solid-Phase Peptide Synthesis (with Fmoc-3-Aminotyrosine) Cleavage Cleavage & Deprotection SPPS->Cleavage IncompleteCoupling Incomplete Coupling SPPS->IncompleteCoupling Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (MS) - Verify Molecular Weight Purification->MS Primary Check Edman Edman Degradation - N-terminal Sequencing Purification->Edman NMR NMR Spectroscopy - Structural Confirmation Purification->NMR UVVis UV-Vis Spectroscopy - Detect Spectral Shift Purification->UVVis MSMS Tandem MS (MS/MS) - Sequence & Locate 3-AT MS->MSMS Detailed Analysis PoorFragmentation Poor MS/MS Fragmentation MSMS->PoorFragmentation

Caption: Workflow for synthesis and confirmation of 3-Aminotyrosine peptides.

mass_spec_logic Start Analyze Purified Peptide by MS CheckMass Does Observed Mass match Theoretical Mass of 3-AT Peptide? Start->CheckMass Success Incorporation Confirmed (Proceed to MS/MS) CheckMass->Success Yes Failure Incorporation Failed or Incomplete CheckMass->Failure No Troubleshoot Troubleshoot Synthesis: - Check Coupling Efficiency - Analyze Side Products Failure->Troubleshoot

Caption: Decision tree for Mass Spectrometry analysis.

References

Technical Support Center: Optimizing Purification of 3-Aminotyrosine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of proteins containing the unnatural amino acid 3-Aminotyrosine (3-ATyr).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-Aminotyrosine-containing proteins?

A1: The primary challenges often encountered are lower expression yields compared to proteins with only canonical amino acids, protein instability, and a higher propensity for aggregation.[1] The incorporation of an unnatural amino acid can sometimes interfere with proper protein folding. Additionally, the aromatic side chain of 3-Aminotyrosine may be susceptible to oxidation during purification, potentially leading to heterogeneity in the final sample.[2][3]

Q2: Which affinity tag is best for purifying my 3-ATyr-containing protein?

A2: The choice of affinity tag depends on the specific protein and the desired balance between yield, purity, and cost.

  • His-tag (Polyhistidine-tag): This is a widely used tag due to the availability of inexpensive, high-capacity resins (e.g., Ni-NTA). It generally provides good yields but may result in moderate purity due to non-specific binding of endogenous histidine-rich proteins.[1][4][5]

  • Strep-tag® II: This tag often yields highly pure protein in a single step with good recovery. The resin is more expensive than Ni-NTA, but the higher purity can reduce the need for additional polishing steps.[1][4][6]

Q3: My 3-ATyr protein is in inclusion bodies. What should I do?

A3: Formation of inclusion bodies suggests that the protein is not folding correctly and is aggregating. You can try to optimize expression conditions by lowering the induction temperature and using a lower concentration of the inducing agent to slow down protein expression and facilitate proper folding.[7] If the protein is still in inclusion bodies, purification under denaturing conditions followed by a refolding protocol is necessary.

Q4: How can I confirm the successful incorporation of 3-Aminotyrosine into my protein?

A4: Mass spectrometry (MS) is the most definitive method to confirm the incorporation of 3-ATyr.[8][9][10] By analyzing the intact protein or digested peptide fragments, you can verify the expected mass shift corresponding to the incorporation of 3-ATyr in place of a canonical amino acid.

Q5: Are there any special buffer considerations for purifying 3-ATyr-containing proteins?

A5: To minimize potential oxidation of the 3-amino group, it is advisable to include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your lysis and purification buffers. Additionally, maintaining a pH that is at least one unit away from the protein's isoelectric point (pI) can help to prevent aggregation.[11] The addition of solubility-enhancing agents like arginine or glycerol (B35011) can also be beneficial.[12][13]

Troubleshooting Guides

Problem 1: Low Protein Yield
Possible Cause Troubleshooting Step
Low expression level Optimize expression conditions: lower induction temperature (18-25°C), use a milder inducer concentration, or try a different expression strain.
Protein degradation Add protease inhibitors to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process.
Protein lost during wash steps The wash buffer may be too stringent. Decrease the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) or adjust the salt concentration in the wash buffer.[14]
Inefficient elution The elution buffer may be too weak. Increase the concentration of the eluting agent or change the pH of the elution buffer to disrupt the interaction between the tag and the resin.[15] For His-tagged proteins, a gradient of imidazole can be used to optimize elution.[16]
Poor binding to the affinity resin The affinity tag may be inaccessible. Consider purifying under denaturing conditions to expose the tag. Also, ensure the resin has not exceeded its binding capacity.[15]
Problem 2: Protein Aggregation
Possible Cause Troubleshooting Step
High protein concentration Perform purification steps with more dilute protein solutions. If a high final concentration is required, concentrate the protein in a buffer containing stabilizing agents.
Inappropriate buffer conditions Screen different buffer pH values and salt concentrations to find the optimal conditions for your protein's solubility. A pH at least 1 unit away from the pI is recommended.[11]
Oxidation-induced aggregation Include reducing agents like DTT or BME in all buffers to maintain a reducing environment.[2]
Sub-optimal storage For long-term storage, flash-freeze protein aliquots in a buffer containing a cryoprotectant like glycerol (10-50%) and store at -80°C.
Presence of unfolded protein Add stabilizing osmolytes such as arginine (0.5-1 M) or proline to the purification buffers to promote proper folding.[13]

Quantitative Data Summary

The following tables provide a general comparison of common purification reagents. The actual yield and purity for a specific 3-Aminotyrosine-containing protein may vary and should be empirically determined.

Table 1: Comparison of Affinity Tags for Protein Purification

Affinity TagTypical YieldTypical PurityResin CostKey AdvantagesKey Disadvantages
His-tag HighModerateLowHigh capacity, versatileNon-specific binding
Strep-tag® II HighHighHighHigh purity in one stepHigher resin cost
GST-tag HighModerateModerateCan enhance solubilityLarge tag may affect protein function
MBP-tag Very HighModerateModerateSignificantly enhances solubilityVery large tag, often needs removal

Data compiled from general protein purification literature and may not be specific to 3-ATyr-containing proteins.[4][6][7][17]

Table 2: Comparison of Immobilized Metal Affinity Chromatography (IMAC) Resins for His-tagged Proteins

Resin TypeMetal IonBinding AffinitySpecificityTypical YieldTypical Purity
Ni-NTA NickelStrongModerateHighModerate
Co-NTA (TALON®) CobaltWeakerHighModerateHigh

Data compiled from general protein purification literature.[5][18][19][20]

Table 3: Comparison of Common Ion-Exchange Chromatography Resins

Resin TypeFunctional GroupExchange TypeTypical Binding CapacityKey Features
Q Sepharose Quaternary AmmoniumStrong AnionHighHigh capacity, stable over a wide pH range
DEAE Sephacel DiethylaminoethylWeak AnionModerateGood for proteins that bind strongly to Q resins
SP Sepharose SulfopropylStrong CationHighHigh capacity, stable over a wide pH range
CM Sepharose CarboxymethylWeak CationModerateGood for proteins that bind strongly to SP resins

Data compiled from general protein purification literature.[15][17][21][22][23]

Experimental Protocols

Protocol 1: Affinity Purification of a His-tagged 3-ATyr-Containing Protein using Ni-NTA Resin
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail, pH 8.0).

    • Lyse the cells by sonication or using a French press on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Binding:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes (CVs) of Lysis Buffer.

    • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 ml/min).

  • Washing:

    • Wash the column with 10-20 CVs of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein with 5-10 CVs of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) containing 1 mM DTT and 10% glycerol.

Protocol 2: Ion-Exchange Chromatography (Anion Exchange) of a 3-ATyr-Containing Protein

This protocol assumes the protein of interest has a pI lower than the buffer pH and will bind to an anion exchanger.

  • Buffer Preparation:

    • Binding Buffer (Low Salt): 20 mM Tris-HCl, 25 mM NaCl, 1 mM DTT, pH 8.0.

    • Elution Buffer (High Salt): 20 mM Tris-HCl, 1 M NaCl, 1 mM DTT, pH 8.0.

  • Column Equilibration:

    • Equilibrate the anion-exchange column (e.g., Q Sepharose) with 5-10 CVs of Binding Buffer.

  • Sample Loading:

    • Ensure the protein sample is in the Binding Buffer (buffer exchange if necessary).

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with 5-10 CVs of Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.

    • Collect fractions and analyze by SDS-PAGE.

  • Pooling and Storage:

    • Pool the fractions containing the pure protein.

    • Buffer exchange into a final storage buffer if necessary.

Visualizations

Signaling_Pathway Radical Transfer Pathway in E. coli Ribonucleotide Reductase with 3-Aminotyrosine cluster_beta_subunit β2 Subunit cluster_alpha_subunit α2 Subunit Y122 Y122• (Tyrosyl Radical) W48 W48 Y122->W48 PCET Y356 Y356 W48->Y356 PCET ATyr731 3-Aminotyrosine (replaces Y731) Y356->ATyr731 Inter-subunit PCET Y730 Y730 ATyr731->Y730 PCET C439 C439 (Active Site) Y730->C439 Radical Transfer

Caption: Radical transfer pathway in E. coli Ribonucleotide Reductase.

Experimental_Workflow Workflow for Mass Spectrometry-based Confirmation of 3-ATyr Incorporation start Start: Protein containing 3-ATyr protein_digestion 1. In-solution or In-gel Digestion (e.g., with Trypsin) start->protein_digestion lc_ms_ms 2. LC-MS/MS Analysis protein_digestion->lc_ms_ms database_search 3. Database Search with Variable Modification lc_ms_ms->database_search manual_validation 4. Manual Validation of MS/MS Spectra database_search->manual_validation end End: Confirmed 3-ATyr Incorporation Site manual_validation->end

Caption: Workflow for confirming 3-ATyr incorporation by MS.

References

Avoiding side reactions with H-Tyr(3-NH2)-OH dihydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), a unique non-canonical amino acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is H-Tyr(3-NH2)-OH dihydrochloride hydrate and what are its primary applications?

A1: this compound, also known as 3-amino-L-tyrosine, is a derivative of the natural amino acid L-tyrosine. It features an additional amino group on the phenyl ring at the 3-position. Its primary applications in research include its use as a fluorescent probe and its incorporation into peptides and proteins to introduce novel functionalities, such as altering biological activity or providing a site for specific chemical modifications.

Q2: What are the main challenges and potential side reactions when using this amino acid in chemical synthesis?

A2: The primary challenges arise from the reactivity of the two additional functional groups compared to standard tyrosine: the aromatic 3-amino group and the phenolic hydroxyl group. Key potential side reactions include:

  • Oxidation: The aminophenol system is susceptible to oxidation, which can lead to the formation of colored byproducts and decomposition of the amino acid. This is often observed as a darkening of reaction mixtures or solutions upon exposure to air.

  • Unwanted Acylation: During peptide synthesis, the 3-amino group is nucleophilic and can react with activated amino acids, leading to branched peptide impurities if not properly protected.

  • Reactivity of the Phenolic Hydroxyl Group: Similar to standard tyrosine, the phenolic hydroxyl group can undergo O-acylation if not protected, leading to side products.

Q3: How should this compound be stored?

A3: Proper storage is crucial to prevent degradation. It should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is important to keep the compound in a sealed container, away from moisture and light to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing 3-aminotyrosine (B249651).

Issue 1: Discoloration (darkening) of the reaction mixture during peptide coupling.

  • Cause: This is a strong indication of oxidation of the 3-aminophenol (B1664112) side chain.

  • Solution:

    • Inert Atmosphere: Perform all reaction steps, especially coupling and deprotection, under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

    • Degassed Solvents: Use freshly degassed solvents for all steps of the synthesis.

    • Antioxidant Additives: Consider the addition of a small amount of an antioxidant scavenger, such as ethanedithiol (EDT), to the coupling reaction. However, compatibility with other protecting groups and reagents should be verified.

Issue 2: Low coupling efficiency or multiple peaks in HPLC analysis of the crude peptide.

  • Cause: This can be due to several factors, including incomplete coupling, or side reactions such as branching at the 3-amino group.

  • Solution:

    • Side-Chain Protection: It is highly recommended to protect the 3-amino group with an orthogonal protecting group before incorporating the amino acid into the peptide. This is the most effective way to prevent branching.

    • Double Coupling: If low coupling efficiency is suspected, perform a second coupling step with fresh reagents before proceeding to the next amino acid.

    • Potent Coupling Reagents: Utilize highly efficient coupling reagents like HATU or HCTU to drive the reaction to completion, especially if steric hindrance is a concern.

Issue 3: Difficulty in purifying the final peptide.

  • Cause: The presence of closely eluting impurities, such as deletion sequences or peptides with side-reaction products, can complicate purification by reverse-phase HPLC (RP-HPLC).[1]

  • Solution:

    • Optimize HPLC Gradient: A shallow gradient during RP-HPLC can improve the separation of closely related species.

    • Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider using an orthogonal purification technique, such as ion-exchange chromatography, before the final RP-HPLC step.[2]

    • Capping: During solid-phase peptide synthesis (SPPS), cap any unreacted amino groups after each coupling step using acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3]

Key Experimental Protocols

Orthogonal Protection of the 3-Amino Group

To prevent side reactions, the 3-amino group of H-Tyr(3-NH2)-OH should be protected with a group that is stable to the conditions of Fmoc-based SPPS but can be selectively removed later. Below are recommended protecting groups and their deprotection conditions.

Protecting GroupAbbreviationDeprotection ReagentConditionsOrthogonality to Fmoc/tBu
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)Cleaved during final peptide cleavage from resinNo (cleaved with tBu groups)
AllyloxycarbonylAllocPd(PPh₃)₄ / Phenylsilane (B129415)Neutral, in DCM or DMFYes
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovalerylivDde2-10% Hydrazine (B178648) in DMFMild baseYes

Protocol 1: Synthesis of Fmoc-L-Tyr(3-N-Boc)-OH

This protocol describes a plausible synthetic route for the preparation of the orthogonally protected monomer.

  • Protection of the Carboxyl and α-Amino Groups: Start with H-Tyr(3-NH2)-OH. Protect the carboxylic acid as a methyl or benzyl (B1604629) ester and the α-amino group with a temporary protecting group that can be removed selectively before Fmoc introduction.

  • Selective Boc Protection of the 3-Amino Group: React the partially protected 3-aminotyrosine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base (e.g., triethylamine (B128534) or DIPEA) in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at room temperature.

  • Deprotection of the α-Amino Group: Selectively remove the temporary protecting group from the α-amino group.

  • Fmoc Protection: React the resulting amino acid with Fmoc-OSu or Fmoc-Cl in the presence of a base like sodium bicarbonate in a mixture of dioxane and water to introduce the Fmoc group.

  • Deprotection of the Carboxyl Group: Finally, deprotect the carboxylic acid to yield Fmoc-L-Tyr(3-N-Boc)-OH.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol is for the selective removal of the Alloc group from the 3-amino side chain while the peptide is still attached to the resin.[4][5]

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or DMF.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the Alloc group) and a scavenger such as phenylsilane (PhSiH₃, 25 equivalents) or Meldrum's acid/TES-H/DIPEA[6] in the reaction solvent.

  • Reaction: Add the deprotection cocktail to the resin and agitate gently under an inert atmosphere. The reaction is typically complete within 1-2 hours at room temperature.

  • Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, and finally with DCM and DMF.

Protocol 3: On-Resin Deprotection of the ivDde Group

This protocol describes the removal of the ivDde protecting group from the 3-amino side chain on the solid support.[7][8]

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a solution of 2-10% hydrazine monohydrate in DMF.

  • Reaction: Treat the resin with the hydrazine solution. The reaction is typically performed in multiple short intervals (e.g., 3 x 10 minutes) to minimize potential side reactions.

  • Washing: After the deprotection, wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved protecting group.

Visualizations

Logical Workflow for Troubleshooting Peptide Synthesis with 3-Aminotyrosine

TroubleshootingWorkflow Troubleshooting Peptide Synthesis with H-Tyr(3-NH2)-OH start Start Synthesis protect Protect 3-Amino Group (e.g., with Alloc or ivDde) start->protect spps Perform Fmoc-SPPS protect->spps issue Problem Encountered? spps->issue discoloration Discoloration of Reaction Mixture? issue->discoloration Yes low_yield Low Yield / Impurities in Crude Product? issue->low_yield No deprotect On-Resin Side Chain Deprotection (if needed) issue->deprotect No discoloration->low_yield No solution_inert Use Inert Atmosphere & Degassed Solvents discoloration->solution_inert Yes purification_issue Difficulty in Purification? low_yield->purification_issue No solution_double_couple Implement Double Coupling & Potent Reagents low_yield->solution_double_couple Yes solution_capping Use Capping Step after Each Coupling low_yield->solution_capping Also consider solution_hplc Optimize HPLC Gradient &/or Use Orthogonal Method purification_issue->solution_hplc Yes purification_issue->deprotect No solution_inert->spps solution_double_couple->spps solution_capping->spps purify Purification (RP-HPLC) solution_hplc->purify cleavage Cleavage from Resin & Final Deprotection deprotect->cleavage cleavage->purify end Pure Peptide purify->end

Caption: Troubleshooting workflow for peptide synthesis using H-Tyr(3-NH2)-OH.

Signaling Pathway for Orthogonal Protection Strategy in Fmoc-SPPS

OrthogonalProtection Orthogonal Protection Strategy for 3-Aminotyrosine in Fmoc-SPPS cluster_SPPS_cycle Fmoc-SPPS Cycle deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) couple Coupling of next Fmoc-AA-OH deprotect_fmoc->couple Exposes N-terminal amine couple->deprotect_fmoc Peptide elongation start Start with Fmoc-Tyr(3-N-PG)-OH cluster_SPPS_cycle cluster_SPPS_cycle start->cluster_SPPS_cycle resin Peptide on Resin with Protected Side Chains selective_deprotect Selective Deprotection of PG resin->selective_deprotect final_cleavage Global Deprotection (TFA Cocktail) resin->final_cleavage No side chain mod. modification On-Resin Side Chain Modification selective_deprotect->modification Exposes 3-amino group modification->final_cleavage final_peptide Final Modified Peptide final_cleavage->final_peptide cluster_SPPS_cycle->resin

References

Technical Support Center: Mass Spectrometry of 3-Aminotyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminotyrosine (B249651) (3-aTyr) containing peptides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of peptides containing 3-aminotyrosine.

Problem 1: Low or No Signal for 3-Aminotyrosine Peptides

Possible Causes and Solutions:

Possible Cause Solution
Peptide Loss During Sample Preparation Peptides, especially those with modifications, can be lost during sample preparation steps.[1][2] Use low-binding tubes and pipette tips. Optimize solid-phase extraction (SPE) protocols, ensuring the pH of the loading buffer is appropriate for retaining the peptide on the C18 matrix (typically acidic, pH < 3).[3]
Poor Ionization Efficiency The amino group on the tyrosine ring may alter the peptide's ionization efficiency. Optimize electrospray ionization (ESI) source parameters such as spray voltage, capillary temperature, and gas flow rates. Consider testing different mobile phase additives.
In-source Oxidation of 3-Aminotyrosine The aminophenol side chain of 3-aTyr is susceptible to oxidation, which can occur in the ESI source, leading to a mass shift of +14 Da (to a quinone-imine) or +16 Da (hydroxylation) and potentially reduced signal of the desired peptide.[4] Use fresh solvents and consider adding antioxidants like methionine to the sample buffer. Optimize ESI conditions to be as gentle as possible (e.g., lower spray voltage).[4]
Sample Degradation 3-Aminotyrosine is redox-active and may degrade during sample storage or handling.[4][5] Store samples at -80°C and avoid repeated freeze-thaw cycles. Prepare samples fresh before analysis whenever possible.
Problem 2: Poor Fragmentation or Unclear MS/MS Spectra

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Fragmentation Energy The optimal collision energy for peptides containing 3-aTyr may differ from standard tyrosine-containing peptides. For Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), perform a collision energy optimization experiment for your peptide of interest. Stepped HCD can improve fragment ion diversity.
Dominant Neutral Loss A prominent neutral loss from the 3-aTyr side chain can dominate the spectrum, suppressing backbone fragment ions. For MALDI-MS, a significant side-chain loss has been observed.[6] If using CID or HCD, try a lower collision energy to reduce the abundance of the neutral loss peak relative to the backbone fragments.
Use of Inappropriate Fragmentation Method For labile modifications, electron-based fragmentation methods can be advantageous. Consider using Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which often preserve modifications and provide complementary fragmentation to CID/HCD. The conversion of 3-nitrotyrosine (B3424624) to 3-aminotyrosine has been shown to improve fragmentation with ECD.
Peptide Scrambling Under certain CID conditions, peptide sequences can rearrange, leading to confusing spectra. This is less common with ETD/ECD.
Problem 3: Incorrect Peptide Identification

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Mass Shift for 3-Aminotyrosine Ensure your database search parameters include the correct mass modification for 3-aminotyrosine. The substitution of tyrosine with 3-aminotyrosine results in a mass increase of 15.0109 Da (CH3N vs. OH).
Unexpected Modifications The redox-active nature of 3-aTyr can lead to in-source oxidation. Include variable modifications for oxidation (+14 Da, +16 Da) on 3-aminotyrosine in your database search.
Ambiguous Fragment Ions The presence of a prominent neutral loss can make it difficult for search algorithms to confidently assign the sequence. Manually inspect the spectra for the presence of b- and y-ion series. High-resolution mass spectrometry is crucial for differentiating between isobaric fragment ions.

Frequently Asked Questions (FAQs)

1. What is the expected mass shift when incorporating 3-aminotyrosine instead of tyrosine?

The replacement of a hydroxyl group (-OH, mass = 17.0027 Da) with an amino group (-NH2, mass = 16.0187 Da) and the addition of a hydrogen atom to the phenyl ring results in a net mass increase of approximately 15.0109 Da.

2. What are the characteristic fragmentation patterns for 3-aminotyrosine containing peptides?

While comprehensive studies on the fragmentation of 3-aminotyrosine peptides are limited, some characteristic features have been observed:

  • Side-Chain Loss: A prominent neutral loss of the entire 3-aminotyrosine side chain has been reported in MALDI-MS with post-source decay.[6] This may also be a significant fragmentation pathway in CID and HCD.

  • Backbone Fragmentation: Standard b- and y-ion series are expected, though their relative abundances may be influenced by the presence of 3-aTyr.

  • ETD/ECD: These methods are expected to yield c- and z-type fragment ions and may be particularly useful for sequencing 3-aTyr peptides while preserving the modification.

3. How can I prevent the oxidation of 3-aminotyrosine during my experiment?

Due to its redox-active nature, 3-aminotyrosine is susceptible to oxidation. To minimize this:

  • Use fresh, high-purity solvents for all buffers and sample preparation steps.

  • Consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation.

  • Store samples at -80°C and minimize exposure to light and oxygen.

  • For LC-MS, use a well-maintained LC system to avoid metal-catalyzed oxidation.

  • Optimize ESI source conditions to be as gentle as possible.[4]

4. My peptide contains both 3-aminotyrosine and cysteine. Are there any special considerations?

Yes. Both 3-aminotyrosine and cysteine are susceptible to oxidation. Standard protocols for reducing and alkylating cysteines should be followed. However, be aware that the conditions used for these steps could potentially affect the 3-aminotyrosine residue. It is advisable to perform control experiments to assess the stability of 3-aTyr under your specific reduction and alkylation conditions.

5. I am not getting good sequence coverage for my 3-aminotyrosine peptide. What can I do?

  • Optimize Collision Energy: Perform a collision energy ramp to find the optimal setting for your peptide.

  • Try a Different Fragmentation Method: If you are using CID or HCD, try ETD or ECD. The different fragmentation mechanisms can provide complementary data.

  • Use a Different Protease: If you are analyzing a protein containing 3-aTyr, consider using a different protease in addition to trypsin to generate overlapping peptides.

  • Manual Spectral Interpretation: Database search algorithms may struggle with spectra dominated by a neutral loss. Manually inspect the MS/MS data to identify b- and y-ion series.

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of a 3-Aminotyrosine Containing Protein

This protocol is a general guideline and may need to be optimized for your specific protein.

  • Denaturation and Reduction:

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching and Dilution:

    • Add DTT to a final concentration of 10 mM to quench the excess IAA.

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1.5 M.

  • Digestion:

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) w/w ratio.

    • Incubate at 37°C for 12-16 hours.

  • Stopping the Digestion and Sample Cleanup:

    • Acidify the reaction mixture with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis of 3-Aminotyrosine Peptides

This is a general starting point for a nanoLC-MS/MS method on an Orbitrap mass spectrometer.

  • LC System:

    • Trap Column: C18, 5 µm, 100 Å, 100 µm x 2 cm

    • Analytical Column: C18, 1.9 µm, 100 Å, 75 µm x 25 cm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile

    • Gradient: 2-35% B over 60 minutes, then to 80% B over 10 minutes, hold for 5 minutes, and re-equilibrate at 2% B for 15 minutes.

    • Flow Rate: 300 nL/min

  • Mass Spectrometer (Orbitrap):

    • Ionization Mode: Positive

    • Spray Voltage: 2.0 kV

    • Capillary Temperature: 275°C

    • MS1 Scan:

      • Resolution: 60,000

      • Scan Range: m/z 350-1500

      • AGC Target: 1e6

      • Max IT: 50 ms

    • MS2 Scan (Data-Dependent Acquisition):

      • Top 15 most intense precursors

      • Isolation Window: 1.6 m/z

      • Activation Type: HCD

      • Collision Energy: Normalized collision energy (NCE) of 28 (this should be optimized)

      • Resolution: 15,000

      • AGC Target: 5e4

      • Max IT: 50 ms

      • Dynamic Exclusion: 30 s

Visualizations

experimental_workflow Experimental Workflow for 3-Aminotyrosine Peptide Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis protein Protein with 3-aTyr denature Denaturation & Reduction protein->denature alkylate Alkylation denature->alkylate digest Tryptic Digestion alkylate->digest cleanup C18 Desalting digest->cleanup lc nanoLC Separation cleanup->lc Dried Peptides ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 search Database Search (with 3-aTyr modification) ms2->search validation Manual Validation search->validation

Caption: A general workflow for the analysis of 3-aminotyrosine containing peptides.

troubleshooting_logic Troubleshooting Logic for Poor MS/MS Quality start Poor MS/MS Spectra check_energy Is fragmentation energy optimized? start->check_energy check_method Is a dominant neutral loss observed? check_energy->check_method Yes optimize_energy Perform Collision Energy Optimization check_energy->optimize_energy No check_ions Are b/y ions present but low intensity? check_method->check_ions No use_etd Switch to ETD/ECD check_method->use_etd Yes manual_inspect Manual Spectral Inspection check_ions->manual_inspect Yes good_spectra Good Quality Spectra check_ions->good_spectra No optimize_energy->start use_etd->good_spectra manual_inspect->good_spectra

Caption: A decision tree for troubleshooting poor quality MS/MS spectra of 3-aTyr peptides.

References

Best practices for handling H-Tyr(3-NH2)-OH dihydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), also known as 3-Amino-L-tyrosine dihydrochloride hydrate. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is H-Tyr(3-NH2)-OH dihydrochloride hydrate? A1: this compound is a synthetic derivative of the amino acid L-tyrosine.[1][2] It is characterized by an additional amino group (-NH2) at the 3rd position of the phenyl ring.[3] This modification makes it a valuable tool in various research applications, including peptide synthesis and neurochemical studies.[4] Like L-tyrosine, it is a precursor in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5][6]

Q2: How should I store the compound? A2: Proper storage is critical to maintain the compound's stability.

  • Solid Form: The solid powder should be stored at 4°C in a tightly sealed container, protected from moisture.[1][7]

  • Stock Solutions: Once reconstituted in a solvent, solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

Q3: What is the best solvent for reconstitution? A3: this compound is highly soluble in water.[1][7] A concentration of up to 175 mg/mL can be achieved, though this may require sonication to fully dissolve.[1][7] For cell culture applications, use a sterile, buffered solution like DPBS or the culture medium itself.

Q4: How do I handle this compound safely? A4: Standard laboratory safety practices should be followed. Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. If operations may generate dust, use a fume hood or other engineering controls to minimize inhalation.[8]

Physicochemical & Handling Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₉H₁₆Cl₂N₂O₄ [1][7]
Molecular Weight 287.14 g/mol [1][4][7][9]
CAS Number 208588-19-6 [1][7]
Appearance Solid [1][7]

| Purity | ≥97% |[9] |

Table 2: Solubility & Solution Stability

Parameter Value Reference(s)
Solvent Water (H₂O) [1][7]
Max Solubility 175 mg/mL (609.46 mM) [1][7]
Stock Stability (-20°C) Up to 1 month [1][7]

| Stock Stability (-80°C) | Up to 6 months |[1][7] |

Troubleshooting Guide

Q5: My solution of H-Tyr(3-NH2)-OH turned a pink or brown color. What happened? A5: The phenolic ring in tyrosine and its derivatives is susceptible to oxidation, which can cause discoloration. This process can be accelerated by exposure to air (oxygen), light, or high pH. While the compound is stable, improper handling can lead to degradation. To prevent this, use deoxygenated solvents, protect solutions from light, and prepare them fresh whenever possible.

G start Solution Discolored (Pink/Brown) q1 Was the solution exposed to air/light for a prolonged period? start->q1 q2 Was the solvent pH basic or non-buffered? q1->q2 No res1 Likely Cause: Oxidation q1->res1 Yes q3 Is the solution old? q2->q3 No res2 Likely Cause: Base-catalyzed oxidation q2->res2 Yes res3 Likely Cause: Degradation over time q3->res3 Yes sol Solution: Discard and prepare fresh solution. Use deoxygenated solvent, protect from light, and store aliquots at -80°C. res1->sol res2->sol res3->sol

Caption: Troubleshooting flowchart for solution discoloration.

Q6: I'm having trouble getting the compound to dissolve completely. A6: Although highly soluble in water, achieving high concentrations may require physical assistance. Use an ultrasonic bath (sonicator) to aid dissolution.[1][7] Gentle warming can also help, but avoid high temperatures that could degrade the compound. Ensure the solvent is not already saturated with other salts.

Q7: My experimental results are inconsistent between batches. A7: Inconsistency can arise from compound degradation or handling variability. To ensure reproducibility:

  • Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[1][7]

  • Confirm Concentration: If possible, verify the concentration of your stock solution spectrophotometrically, noting that the aminophenyl group will alter its absorbance profile compared to standard L-tyrosine.

  • Standardize Preparation: Prepare solutions using the exact same procedure each time, as detailed in the protocols below.

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution (e.g., 100 mM)

This protocol describes how to prepare a sterile, high-concentration stock solution suitable for cell culture and other sensitive biological assays.

  • Pre-computation: Calculate the required mass of this compound (MW: 287.14 g/mol ). For 10 mL of a 100 mM solution:

    • Mass = 0.1 mol/L * 0.010 L * 287.14 g/mol = 0.28714 g = 287.1 mg.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the calculated mass of the solid compound.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8-9 mL of sterile nuclease-free water or DPBS. Vortex thoroughly. If needed, place the tube in an ultrasonic water bath until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, adjust the final volume to 10 mL with the sterile solvent.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[1]

  • Aliquoting & Storage: Dispense the solution into sterile, single-use aliquots (e.g., 100 µL or 500 µL). Store immediately at -20°C for short-term use or -80°C for long-term storage.[1][7]

G start Start: Prepare 100 mM Stock calc 1. Calculate Mass (e.g., 287.1 mg for 10 mL) start->calc weigh 2. Weigh Compound in sterile environment calc->weigh dissolve 3. Dissolve in 8-9 mL Solvent (Vortex / Sonicate) weigh->dissolve adjust 4. Adjust Final Volume to 10 mL dissolve->adjust filter 5. Filter Sterilize (0.22 µm filter) adjust->filter aliquot 6. Aliquot into sterile tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Experimental workflow for preparing a sterile stock solution.
Protocol 2: General Method for Tyrosine Hydroxylase (TH) Activity Assay

This compound, as an analog of L-tyrosine, can be studied for its effects on tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[10] This protocol provides a general framework.

  • Prepare Assay Buffer: A typical buffer is 50 mM HEPES, pH 7.2, containing 1 mM DTT, 100 µg/mL catalase, and 50 µM Fe(NH₄)₂(SO₄)₂.

  • Prepare Reagents:

    • L-Tyrosine (Substrate): Prepare a 1 mM stock in assay buffer.

    • H-Tyr(3-NH2)-OH (Test Compound): Prepare a range of concentrations (e.g., 10x final concentration) from your sterile stock.

    • BH₄ (Cofactor): Prepare a 10 mM stock of tetrahydrobiopterin.

    • Enzyme: Use purified TH enzyme or a cell lysate known to contain TH (e.g., from PC12 cells).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • Assay Buffer

    • Test Compound (H-Tyr(3-NH2)-OH) or vehicle control.

    • Enzyme preparation.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding L-Tyrosine and BH₄ to reach desired final concentrations (e.g., 100 µM L-Tyrosine, 1 mM BH₄).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of 0.1 M perchloric acid.

  • Detection: The product of the reaction, L-DOPA, can be quantified using HPLC with electrochemical detection or by using a specific L-DOPA ELISA kit.

  • Analysis: Compare the amount of L-DOPA produced in the presence of H-Tyr(3-NH2)-OH to the vehicle control to determine its effect (e.g., inhibition) on TH activity.

Biochemical Context and Mechanism

H-Tyr(3-NH2)-OH acts within the catecholamine biosynthesis pathway. This pathway begins with L-Tyrosine and is critical for the production of key neurotransmitters.[5][11] The first and rate-limiting step is catalyzed by the enzyme Tyrosine Hydroxylase (TH).[6][10] As an analog, 3-Amino-L-tyrosine can potentially compete with the natural substrate, L-Tyrosine, for the active site of this enzyme.

G sub L-Tyrosine (Substrate) enzyme Tyrosine Hydroxylase (TH) (Rate-Limiting Enzyme) sub->enzyme analog H-Tyr(3-NH2)-OH (Analog) inhibit Potential Inhibition analog->inhibit prod1 L-DOPA enzyme->prod1 O₂, Fe²⁺, BH₄ prod2 Dopamine prod1->prod2 prod3 Norepinephrine prod2->prod3 prod4 Epinephrine prod3->prod4 inhibit->enzyme

Caption: Catecholamine pathway showing potential inhibition by H-Tyr(3-NH2)-OH.

References

How to improve the red shift induced by 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-Aminotyrosine (3-AT) to induce red shifts in fluorescent proteins.

Frequently Asked Questions (FAQs)

Q1: My protein incorporated with 3-Aminotyrosine (3-AT) shows significant green fluorescence instead of a complete red shift. How can I improve the conversion to the red-emitting species?

A1: The presence of a green fluorescent species alongside the desired red one is a common issue, often stemming from an incomplete or reversed chromophore maturation process.[1][2] The key is to foster a reduced cellular environment, as the 3-AT-derived red chromophore is sensitive to oxidation.[2]

Strategies to enhance the red-to-green ratio:

  • Oxygen Limitation: Restricting oxygen both before and after inducing protein expression is highly effective. This can be achieved by sealing culture flasks or plates.[1][2]

  • Use of Reductants: For expression in mammalian cells, supplementing the culture medium with reducing agents like Vitamin C (sodium ascorbate) has been shown to significantly increase the formation of the red-emitting product.[1][2]

  • Rich Culture Media: Utilizing rich media formulations, such as 2xYT for E. coli expression, can improve the yield and purity of the red-shifted protein.[1][2]

Q2: The fluorescence of my purified 3-AT-containing protein is weak. What can I do to increase its brightness?

A2: Low brightness can be due to a low quantum yield of the chromophore or inefficient protein expression and folding.

Methods to improve brightness:

  • Protein Engineering: Introducing mutations to the amino acid residues surrounding the 3-AT-modified chromophore can substantially enhance molecular brightness. For instance, in a circularly permuted GFP (cpGFP), mutations such as T203V, A205S, and H148V have been shown to double the protein's brightness by increasing its quantum yield.[2]

  • Optimized Expression Conditions: As detailed in Q1, optimizing expression by limiting oxygen and using rich media not only improves the red/green ratio but can also lead to higher yields of correctly folded, bright protein.[2]

Q3: The fluorescence signal of my purified protein is unstable and decreases over time. What are the potential causes and solutions?

A3: Signal instability or quenching in the purified protein is often caused by environmental factors.

Potential Causes and Solutions:

  • Metal Ion Quenching: Divalent and trivalent metal ions, particularly Fe²⁺, Fe³⁺, and Cu²⁺, have been observed to quench the fluorescence of 3-AT-derived red fluorescent proteins.[2]

    • Solution: Add a metal chelator like EDTA (ethylenediaminetetraacetic acid) to your buffer to sequester contaminating metal ions. If iron contamination is suspected, the addition of a reductant like Vitamin C can reverse the quenching effect.[2]

  • Oxidation: The 3-AT amino acid is sensitive to oxidation by molecular oxygen.[2]

    • Solution: Store the purified protein in a de-gassed buffer or a buffer containing antioxidants. Minimize exposure to air and light during storage and experiments.

Q4: When characterizing my 3-AT protein in vitro, which buffer parameters are most critical to control?

A4: The fluorescence of tyrosine-derived fluorophores is highly sensitive to the local microenvironment.

Critical Buffer Parameters:

  • pH: The protonation state of the chromophore's phenolic group can significantly impact its absorption and emission spectra. The fluorescence intensity of tyrosine and its derivatives is known to be pH-dependent.[3][4] It is crucial to maintain a stable and optimized pH throughout your experiments.

  • Solvent Polarity: 3-AT exhibits solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent.[5][6] Increasing solvent polarity can stabilize the excited state of a polar fluorophore, leading to a red shift in emission.[7] When comparing results or changing buffer components, be mindful that alterations in polarity could affect the spectral output.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Green / Low Red Fluorescence in Cells Oxidative cellular environment; Incomplete chromophore maturation.Limit oxygen during cell culture and protein expression.[2] Supplement mammalian cell culture media with reductants like Vitamin C.[1][2] Use rich culture media (e.g., 2xYT).[2]
Low Fluorescence Brightness Low quantum yield of the chromophore; Inefficient protein expression or folding.Perform site-directed mutagenesis on residues near the chromophore to enhance brightness.[2] Optimize protein expression and induction conditions (e.g., temperature, cell density at induction).[2]
Fluorescence Quenching of Purified Protein Contamination with metal ions (Fe²⁺, Fe³⁺, Cu²⁺).[2]Add a chelating agent such as EDTA to the storage and assay buffers.[2] For iron-induced quenching, add Vitamin C to the buffer.[2]
Inconsistent Spectral Measurements Fluctuations in buffer pH or polarity.Use a well-buffered solution and ensure consistent pH across all experiments.[3] Avoid changing buffer components that could significantly alter solvent polarity.[7]

Quantitative Data

Table 1: Photophysical Properties of 3-AT Modified cpGFP Variants. Data demonstrates how targeted mutations can improve the brightness of a 3-AT incorporated circularly permuted GFP (aY-cpGFP).

Protein VariantExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (ϕ)Molecular Brightness (ε × ϕ) (M⁻¹cm⁻¹)
aY-cpGFP51257621,0000.163,360
O-aY-cpFP151357722,0000.327,040
R-aY-cpFP151357820,0000.357,000
Data sourced from Zhang et al., 2024.[2]

Table 2: Effect of Metal Ions on the Fluorescence of R-aY-cpFP1. The table shows the percentage decrease in fluorescence intensity upon addition of 100 μM of various metal ions.

Metal IonFluorescence Decrease (%)
Fe²⁺~55%
Fe³⁺~80%
Cu²⁺~60%
Zn²⁺~15%
Ni²⁺~15%
Data sourced from Zhang et al., 2024.[2]

Experimental Protocols

Protocol 1: Optimized Expression of 3-AT Incorporated Proteins in E. coli

This protocol is based on methods demonstrated to increase the yield of the red-emitting species of 3-AT-containing proteins.[2]

  • Prepare Culture Medium: Prepare 2xYT medium supplemented with appropriate antibiotics.

  • Inoculation: Inoculate the medium with a single colony of E. coli transformed with the expression plasmid for your protein of interest and a plasmid for the 3-AT tRNA synthetase/tRNA pair.

  • Pre-Induction Growth & Oxygen Limitation:

    • Add 3-Aminotyrosine to a final concentration of 4 mM.

    • Culture the cells at 37°C with shaking until the OD₆₀₀ reaches 0.4.

    • To limit oxygen, seal the culture vessel (e.g., with parafilm or a sealing cap) and continue shaking at 37°C until the OD₆₀₀ reaches 0.6.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., 0.2% w/v L-arabinose).

  • Post-Induction Growth & Oxygen Limitation: Re-seal the vessel to maintain oxygen limitation and culture at 30°C with shaking for an additional 48 hours.

  • Harvesting and Lysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 8, containing 0.5% octyl glucoside, 0.1 mg/mL lysozyme, and Benzonase).

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant containing the red fluorescent protein is ready for purification.

Protocol 2: Enhancing Red Fluorescence in Mammalian Cells

This protocol is adapted from findings that reductants improve the red shift in mammalian expression systems.[1][2]

  • Cell Seeding and Transfection: Seed HEK293T cells (or other suitable cell line) in a culture plate. Transfect the cells with the necessary plasmids for expressing the 3-AT-containing protein and the corresponding tRNA synthetase/tRNA pair.

  • Supplement Media: After transfection, replace the standard culture medium with fresh medium containing 3-Aminotyrosine at the desired concentration (e.g., 1-4 mM).

  • Add Reductant: Supplement the medium with a cell-permeable reducing agent. A common and effective choice is Vitamin C (sodium ascorbate) at a final concentration of 100-200 μM.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for protein expression.

  • Imaging or Lysis: The cells can now be used for live-cell imaging to observe the enhanced red fluorescence, or they can be lysed to harvest the protein for further analysis.

Visual Guides

Workflow_for_Optimizing_Red_Shift cluster_Expression Protein Expression cluster_Analysis Analysis & Troubleshooting start Transform E. coli culture Culture in Rich Media (e.g., 2xYT) with 3-AT start->culture o2_limit1 Limit Oxygen (pre-induction) culture->o2_limit1 induce Induce Expression o2_limit1->induce o2_limit2 Limit Oxygen (post-induction) induce->o2_limit2 harvest Harvest Cells o2_limit2->harvest lyse Cell Lysis harvest->lyse measure Measure Fluorescence (Red vs. Green Signal) lyse->measure check Red/Green Ratio Acceptable? measure->check check->culture No, Optimize Further purify Purify Protein check->purify Yes char_spec Characterize Spectra purify->char_spec char_bright Assess Brightness purify->char_bright

Caption: Workflow for optimizing the expression of 3-AT red-shifted proteins.

Troubleshooting_Logic cluster_context cluster_solutions start Problem: Poor Red Fluorescence context Where is the issue observed? start->context sol_expression Cause: Oxidative Stress - Limit Oxygen - Use Reductants (Vit. C) - Use Rich Media context->sol_expression During Expression (High Green Signal) sol_mutagenesis Cause: Low Quantum Yield - Mutate residues  around chromophore context->sol_mutagenesis During Expression (Low Brightness) sol_purified Cause: Metal Ion Quenching - Add EDTA to buffer - Add Vitamin C for Fe ions context->sol_purified In Purified Protein (Signal Decay)

Caption: Troubleshooting logic for improving the 3-AT induced red shift.

Chromophore_Maturation_Pathway cluster_maturation Chromophore Maturation gfp_chromophore Pre-maturation (Ser-Tyr-Gly) at_incorp 3-AT Incorporation (Ser-3AT-Gly) gfp_chromophore->at_incorp Genetic Incorporation red_path Red Chromophore (Extended Conjugation) at_incorp->red_path Reducing Conditions (Oxygen Limitation) green_path Green-Emitting Species (Incomplete Conversion) at_incorp->green_path Oxidizing Conditions green_path->red_path Reductants (e.g., Vit. C)

Caption: Conceptual pathway for 3-AT derived red chromophore formation.

References

Cell viability issues with 3-Aminotyrosine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of the non-canonical amino acid, 3-Aminotyrosine (3-AT). This guide provides in-depth answers to frequently asked questions and a step-by-step troubleshooting guide to address cell viability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminotyrosine (3-AT) and what is its primary application in cell biology?

A1: 3-Aminotyrosine (aY or 3-AT) is an unnatural amino acid (UAA) that can be genetically incorporated into proteins. Its primary application is to induce a red shift in fluorescent proteins, such as Green Fluorescent Protein (GFP).[1][2] When 3-AT replaces the chromophore-forming tyrosine in GFP, it alters the protein's spectral properties, shifting its excitation and emission wavelengths to the red end of the spectrum.[1][2] This is advantageous for live-cell imaging as it reduces phototoxicity and autofluorescence.[1]

Q2: I'm observing significant cell death after adding 3-AT to my culture medium. Is this a known issue?

A2: Yes, decreased cell viability and cytotoxicity can be associated with the introduction of unnatural amino acids, including 3-AT. While many UAAs are designed to be well-tolerated, high concentrations or specific metabolic pathways within certain cell types can lead to toxicity.[3] The toxicity of tyrosine isomers like m-tyrosine has been linked to its misincorporation into proteins, leading to improper conformation and function.[4] A related compound, 3-nitrotyrosine (B3424624), has been shown to induce apoptosis in dopaminergic cells through its metabolic byproducts.[1][5][6]

Q3: What is a typical concentration range for 3-AT in mammalian cell culture?

A3: Based on published studies, a common starting concentration for 3-Aminotyrosine in mammalian cell culture, such as in HEK293T cells, is between 1 mM and 4 mM.[1][2] However, the optimal concentration is highly dependent on the specific cell line, the expression system, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration that balances efficient incorporation with minimal cytotoxicity for your specific system.

Q4: Can the cytotoxicity of 3-AT be cell-type specific?

A4: Yes, the cytotoxic effects of tyrosine analogs can be highly cell-type specific. For example, the related compound 3-nitrotyrosine shows significant toxicity in dopaminergic PC12 cells but not in non-dopaminergic NT2 cells.[1][5][6] This specificity is due to the presence of particular metabolic enzymes, such as aromatic amino acid decarboxylase and monoamine oxidase, which can convert the compound into toxic metabolites.[1][5][6] Therefore, it is plausible that 3-AT toxicity could also vary depending on the metabolic profile of the cell line being used.

Q5: How can I distinguish between cell death caused by 3-AT itself versus toxicity from the transfection or protein overexpression?

A5: This is a critical control experiment. To differentiate between these factors, you should include the following control groups in your experimental setup:

  • Cells Only: Untreated cells to establish a baseline for viability.

  • Transfection Reagent Only: Cells treated with the transfection reagent alone to measure its toxicity.

  • Vector Only (No 3-AT): Cells transfected with your expression vector but without the addition of 3-AT. This controls for toxicity related to plasmid delivery and overexpression of the target protein with a natural amino acid at the target codon.

  • 3-AT Only (No Transfection): Untreated cells cultured with the same concentration of 3-AT to assess the direct toxicity of the amino acid.

  • Full Experiment: Cells transfected with your vector and cultured with 3-AT.

By comparing the viability across these groups, you can isolate the specific contribution of 3-AT to any observed cytotoxicity.

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to diagnosing and resolving common cell viability problems encountered during 3-AT incorporation experiments.

Problem 1: High Levels of Cell Death and Low Viable Cell Density

You observe a significant decrease in cell viability (e.g., through Trypan Blue staining or a viability assay) after introducing 3-AT.

Initial Diagnosis Workflow

start High Cell Death Observed check_conc Is 3-AT concentration optimized? start->check_conc check_controls Are control experiments run? (e.g., 3-AT only, vector only) check_conc->check_controls Yes optimize Perform Dose-Response Assay (e.g., 0.1 mM to 5 mM) check_conc->optimize No check_metabolism Hypothesize Metabolic Toxicity check_controls->check_metabolism Yes, toxicity is 3-AT specific run_controls Set up proper controls to isolate toxicity source check_controls->run_controls No check_incorporation Hypothesize Misincorporation Toxicity check_metabolism->check_incorporation solution_metabolism Solution: - Use enzyme inhibitors (MAO, AADC) - Switch to a different cell line check_metabolism->solution_metabolism solution_incorporation Solution: - Lower 3-AT concentration - Reduce expression time - Optimize synthetase expression check_incorporation->solution_incorporation solution_optimize Identify max non-toxic concentration optimize->solution_optimize

Caption: Troubleshooting workflow for high cell death during 3-AT incorporation.

Potential Causes and Solutions
  • Cause 1: 3-AT Concentration is Too High.

    • Solution: The most common cause of cytotoxicity is an excessively high concentration of the unnatural amino acid. It is essential to determine the optimal concentration for your specific cell line.

    • Action: Perform a dose-response curve by testing a range of 3-AT concentrations (e.g., 0.1, 0.5, 1, 2, 4, 5 mM). Measure cell viability at each concentration after a set incubation period (e.g., 24-48 hours). Select the highest concentration that maintains acceptable cell viability while allowing for sufficient protein expression.

  • Cause 2: Metabolic Conversion to a Toxic Byproduct.

    • Explanation: Some cell lines may possess enzymes that metabolize 3-AT into toxic compounds. A study on the related molecule 3-nitrotyrosine found that its metabolism by aromatic amino acid decarboxylase (AADC) and monoamine oxidase (MAO) led to apoptosis in PC12 cells.[1][5][6] It is plausible that 3-AT could be a substrate for similar pathways.

    • Action:

      • Literature Check: Research whether your cell line has high expression levels of enzymes like AADC or MAO. Dopaminergic neurons, for example, are rich in these enzymes.[7]

      • Use Inhibitors: As a diagnostic tool, you can test if inhibitors of these enzymes rescue cell viability. For example, use an AADC inhibitor (e.g., NSD-1015) or a MAO inhibitor (e.g., pargyline) in conjunction with 3-AT.[1][5] If viability improves, metabolic toxicity is a likely cause.

      • Change Cell Line: If metabolic toxicity is confirmed, consider switching to a cell line with a different metabolic profile.

  • Cause 3: Misincorporation and Protein Aggregation.

    • Explanation: The cellular machinery for protein synthesis and quality control may be stressed by the incorporation of an unnatural amino acid. This can lead to protein misfolding, aggregation, and activation of stress responses that trigger apoptosis. The toxicity of m-tyrosine, another tyrosine isomer, is attributed to its misincorporation into the proteome.[4]

    • Action:

      • Reduce Expression Time: Limit the duration of protein expression to minimize the accumulation of potentially toxic misfolded proteins.

      • Lower Temperature: For some systems, reducing the culture temperature (e.g., to 30-33°C) after transfection can slow down protein synthesis, improve folding, and reduce stress.

      • Optimize Synthetase Levels: Ensure that the expression of the orthogonal aminoacyl-tRNA synthetase is optimal. Overexpression of the synthetase itself can sometimes contribute to cellular stress.

Problem 2: Cells Exhibit Signs of Apoptosis (e.g., Blebbing, Caspase Activation)

You observe morphological changes consistent with apoptosis, or your assays confirm the activation of apoptotic pathways.

Hypothesized Apoptotic Pathway

Based on studies of related nitro- and meta-tyrosine compounds, a potential mechanism for 3-AT-induced apoptosis involves the activation of the intrinsic caspase cascade.[1][5][8]

cluster_cell Cell cluster_mito Mitochondrion at_in 3-Aminotyrosine (3-AT) metabolite Toxic Metabolite (Hypothesized) at_in->metabolite Metabolism by AADC/MAO mito_stress Mitochondrial Stress (Potential Effect) cyto_c Cytochrome C Release mito_stress->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 metabolite->mito_stress casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized signaling pathway for 3-AT-induced apoptosis.

Potential Causes and Solutions
  • Cause 1: Activation of Caspase-3.

    • Explanation: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a common downstream event following cellular stress.[9][10] Studies on 3-nitrotyrosine have shown that its toxic metabolites lead to caspase-3 activation.[1][5]

    • Action:

      • Measure Caspase Activity: Perform a caspase-3 activity assay to confirm this specific pathway is activated.

      • Use Caspase Inhibitors: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK) along with 3-AT.[5] A rescue in cell viability would confirm a caspase-dependent apoptotic mechanism.

      • Analyze Upstream Events: If caspase-3 is activated, investigate upstream events such as mitochondrial membrane potential depolarization or the release of cytochrome c.

  • Cause 2: Oxidative Stress.

    • Explanation: 3-Aminotyrosine is known to be sensitive to oxidation.[1] Its presence and metabolism could disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which is a potent trigger for apoptosis.

    • Action:

      • Add Antioxidants: Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin C (ascorbic acid) to see if this improves cell viability.

      • Maintain a Reduced Environment: As suggested for improving protein expression, maintaining a reduced cellular state with agents like β-mercaptoethanol might also mitigate oxidative stress and improve viability.[1]

Quantitative Data Summary

Table 1: Experimental Concentrations of 3-Aminotyrosine for Protein Incorporation

Cell Type3-AT ConcentrationApplicationReference
E. coli2 mM - 4 mMExpression of red-shifted cpGFP[1][2]
HEK293T2 mMExpression of red-shifted cpGFP[1][2]

Table 2: Cytotoxicity Data for 3-Nitrotyrosine (A Related Compound)

Cell LineIncubation TimeIntracellular ConcentrationEffect on ViabilityReference
NT2 (non-dopaminergic)48 hoursUp to ~150 µmol/mol TyrNo detectable cell death[1]
PC12 (dopaminergic)48 hours133 ± 47 µmol/mol TyrInduced apoptosis[1][5][6]

Experimental Protocols

Protocol 1: General Experimental Workflow for 3-AT Incorporation and Viability Assessment

This workflow outlines the key steps from transfection to data analysis.

start Seed Cells transfect Transfect with Plasmids (Target Protein-TAG & Synthetase) start->transfect add_3at 24h Post-Transfection: Replace medium with 3-AT transfect->add_3at incubate Incubate for 24-48h add_3at->incubate harvest Harvest Cells & Supernatant incubate->harvest analysis Perform Analyses harvest->analysis viability Cell Viability Assay (e.g., MTS, Trypan Blue) analysis->viability expression Protein Expression (e.g., Western Blot, Fluorescence) analysis->expression apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) analysis->apoptosis

Caption: Experimental workflow for 3-AT incorporation and analysis.

Protocol 2: Determining Optimal 3-AT Concentration using an MTS Assay

This protocol helps establish a dose-response curve to find the maximum non-toxic concentration of 3-AT.

Materials:

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete culture medium

  • 3-Aminotyrosine (3-AT) stock solution (e.g., 100 mM in sterile water or DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (e.g., 5,000-10,000 cells per well). Incubate overnight.

  • Prepare 3-AT Dilutions: Prepare serial dilutions of 3-AT in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 5 mM (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM). Prepare enough volume for triplicate wells for each condition.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different 3-AT concentrations.

  • Incubation: Incubate the plate for a period relevant to your protein expression experiments (e.g., 24 or 48 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance values for your triplicate wells.

    • Subtract the average absorbance of a "no cell" blank control.

    • Normalize the data by expressing the absorbance of each treatment group as a percentage of the 0 mM 3-AT control group (% Viability).

    • Plot % Viability against the 3-AT concentration to generate a dose-response curve.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of executioner caspase-3 to determine if apoptosis is occurring.

Materials:

  • Cells treated with and without 3-AT

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment: Culture your cells in larger format plates (e.g., 6-well plates) and treat with the desired concentration of 3-AT and appropriate controls for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Cell Lysis:

    • Harvest the cells (including any floating cells) and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the cell lysis buffer provided in the kit and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add reaction buffer to each well.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the readings to the protein concentration of each sample. Compare the caspase-3 activity in 3-AT-treated cells to the untreated control. A significant increase in activity indicates the induction of apoptosis.

References

Validation & Comparative

A Comparative Guide to 3-Aminotyrosine and Other Unnatural Amino Acids for Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug discovery. This powerful technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Among the diverse array of available UAAs, 3-Aminotyrosine (3-ATyr) has emerged as a versatile tool with unique properties. This guide provides an objective comparison of 3-ATyr with other commonly used UAAs, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not one of the 20 proteinogenic amino acids. Their site-specific incorporation into a protein's primary sequence is most commonly achieved through the amber suppression-based orthogonal translation system. This system utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA to recognize the amber stop codon (UAG) and insert the desired UAA during protein translation. This technology has opened up new avenues for:

  • Protein Labeling and Imaging: Introducing fluorescent or bioorthogonal handles for tracking and visualizing proteins in vitro and in vivo.

  • Protein Engineering: Modifying protein stability, activity, and binding properties.

  • Drug Discovery: Developing novel therapeutics, including antibody-drug conjugates (ADCs), with enhanced efficacy and specificity.

This guide focuses on comparing 3-Aminotyrosine to two other widely used UAAs: p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcF).

Key Properties and Applications

Unnatural Amino AcidStructureKey Features & Applications
3-Aminotyrosine (3-ATyr) 3-Aminotyrosine structureRed-shifted Fluorescence: Incorporation into fluorescent proteins (FPs) can induce a significant red-shift in their excitation and emission spectra.[1] Redox-Active Probe: The amino group lowers the reduction potential compared to tyrosine, making it a useful probe for studying electron transfer in enzymes.[2][3]
p-azido-L-phenylalanine (pAzF) p-azido-L-phenylalanine structureBioorthogonal Chemistry: The azide (B81097) group allows for highly specific "click" chemistry reactions with alkyne-containing molecules for protein labeling and conjugation.[4] Photocrosslinking: Can be used to capture transient protein-protein interactions upon UV irradiation.
p-acetyl-L-phenylalanine (pAcF) p-acetyl-L-phenylalanine structureKetone Chemistry: The acetyl group provides a unique chemical handle for selective reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, enabling protein labeling and crosslinking.[5][6]

Quantitative Performance Comparison

Direct quantitative comparisons of UAA performance can be challenging due to variations in experimental systems. However, analysis of available data provides valuable insights.

Incorporation Efficiency

The efficiency of UAA incorporation is a critical factor for obtaining sufficient yields of modified proteins. While direct comparative studies are limited, individual reports suggest that both 3-ATyr and pAzF can be incorporated with reasonable efficiency in both prokaryotic and eukaryotic systems.

Unnatural Amino AcidHost SystemReported Yields/EfficiencyCitation
3-Aminotyrosine E. coliYields sufficient for structural and functional studies.[2]
Mammalian CellsEfficient red-shifting of fluorescent proteins observed.[1]
p-azido-L-phenylalanine E. coliYields of 30-50 mg/L of culture medium for fluorescent proteins.[7]
Mammalian CellsEfficient incorporation for subsequent click chemistry labeling.[8]

Note: Incorporation efficiency is highly dependent on the specific orthogonal translation system used, the expression host, and the location of the amber codon within the target protein.

Fluorescent Properties of 3-Aminotyrosine

A key application of 3-ATyr is the generation of red-shifted fluorescent proteins. Incorporation of 3-ATyr into the chromophore of green fluorescent protein (GFP) and its variants leads to a bathochromic shift.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)BrightnessCitation
aY-cpGFP 525580---[1]
R-aY-cpFP1 ----~2.8x higher than aY-cpGFP[1]
O-aY-cpFP1 512571~2x higher than aY-cpGFP--[1]

Brightness is calculated as the product of the quantum yield and the extinction coefficient.[9]

Redox Potential

The introduction of an electron-donating amino group at the 3-position of the tyrosine ring lowers the formal reduction potential of 3-ATyr compared to the natural amino acid tyrosine. This property makes 3-ATyr a valuable tool for studying redox processes in proteins.

Amino AcidFormal Reduction Potential (E°') vs. NHE (pH 7)Citation
Tyrosine ~982 mV[10]
3-Aminotyrosine 395 ± 7 mV[2]
3,5-difluorotyrosine ~1117 mV[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of UAAs. Below are summaries of key experimental protocols.

Amber Suppression-based Protein Expression in E. coli

This protocol describes the general workflow for expressing a protein containing a UAA in E. coli.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting & Purification start Co-transform E. coli with - Target protein plasmid (with TAG codon) - Orthogonal aaRS/tRNA plasmid culture Grow overnight culture start->culture inoculate Inoculate fresh media containing UAA culture->inoculate induce Induce protein expression (e.g., with IPTG) inoculate->induce express Express protein overnight induce->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells harvest->lyse purify Purify protein (e.g., Ni-NTA chromatography) lyse->purify

Fig. 1: Workflow for UAA incorporation in E. coli.

Protocol Summary:

  • Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the gene of interest with an in-frame amber (TAG) codon at the desired position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA.

  • Culture: Grow a starter culture overnight in media containing appropriate antibiotics.

  • Expression: Inoculate a larger volume of fresh media containing the UAA and antibiotics with the starter culture. Grow the culture to an optimal optical density (e.g., OD600 of 0.6-0.8) before inducing protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters). Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and yield.

  • Harvest and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). Purify the protein of interest from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag).

Click Chemistry Labeling of Proteins

For proteins containing pAzF, click chemistry provides a highly efficient and specific method for labeling with a variety of probes.

click_chemistry_workflow cluster_protein_prep Protein Preparation cluster_reaction Click Reaction cluster_purification Purification protein Protein with incorporated pAzF add_reagents Add alkyne-probe and catalyst (e.g., Copper(I)) protein->add_reagents react Incubate to allow reaction add_reagents->react purify Remove excess reagents (e.g., dialysis, size-exclusion chromatography) react->purify labeled_protein Labeled Protein purify->labeled_protein

Fig. 2: Workflow for click chemistry labeling.

Protocol Summary:

  • Prepare Protein: Purify the protein containing pAzF as described above. Ensure the protein is in a buffer compatible with the click reaction (e.g., phosphate (B84403) buffer, pH 7-8).

  • Click Reaction: To the protein solution, add the alkyne-functionalized probe (e.g., a fluorescent dye, biotin, or drug molecule). Initiate the reaction by adding a copper(I) catalyst. Common catalysts include copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I)-ligand complex.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a sufficient time (typically 1-4 hours) to ensure complete labeling.

  • Purification: Remove unreacted probe and catalyst from the labeled protein using methods such as dialysis, desalting columns, or size-exclusion chromatography.

Cell Viability (MTT) Assay

When working with UAAs, it is important to assess their potential cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow cluster_cell_prep Cell Preparation cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate treat_cells Treat cells with different concentrations of UAA seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance

Fig. 3: Workflow for MTT cytotoxicity assay.

Protocol Summary:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the UAA. Include a vehicle control (no UAA) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][12]

  • Measurement: Measure the absorbance of the resulting solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11][12]

Conclusion

References

A Tale of Two Tyrosines: A Comparative Guide to H-Tyr(3-NH2)-OH and 3-Nitrotyrosine in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular research, subtle modifications to fundamental building blocks can unlock profound insights into biological processes. This guide provides a comprehensive comparison of two tyrosine derivatives, H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303) (3-Aminotyrosine) and 3-Nitrotyrosine (B3424624), for researchers, scientists, and drug development professionals. While both are structural analogs of the amino acid L-tyrosine, their applications in research diverge significantly, one serving as a versatile tool for protein engineering and the other as a critical biomarker of cellular stress.

At a Glance: Key Differences and Applications

FeatureH-Tyr(3-NH2)-OH dihydrochloride hydrate (3-Aminotyrosine)3-Nitrotyrosine
Primary Research Role Unnatural amino acid for site-specific incorporation into proteins to probe and engineer protein function.[1][2][3]Biomarker of nitrative and oxidative stress, indicating cellular damage and inflammation.[4][5][6][7][8]
Mechanism of Action Genetically encoded or chemically synthesized into proteins, altering their electronic and fluorescent properties.[9]Formed post-translationally by the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite.[4][5][10][11]
Key Applications - Studying redox-active tyrosines in enzymes.[1][2][3]- Creating fluorescent protein-based biosensors with shifted spectral properties.- Probing protein structure and function through site-directed mutagenesis.- Quantifying cellular damage in various diseases (neurodegenerative, cardiovascular, etc.).[5][8][12][13]- Assessing the efficacy of antioxidant therapies.- Investigating the role of nitric oxide in pathology.[7][14]
Typical Detection Methods Mass spectrometry and spectroscopic analysis of purified proteins.Immunoassays (ELISA), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS).[15][16][17]

H-Tyr(3-NH2)-OH: A Tool for Precision Protein Engineering

H-Tyr(3-NH2)-OH, or 3-Aminotyrosine, is a synthetic amino acid that has become an invaluable tool for biochemists and protein engineers. Its unique properties allow for the site-specific incorporation into proteins, enabling researchers to investigate and manipulate protein function with high precision.

One of the primary applications of 3-Aminotyrosine is in the study of redox-active tyrosines within enzymes.[1] By replacing a native tyrosine with 3-Aminotyrosine, researchers can alter the redox potential of the amino acid and observe the resulting effects on enzyme activity and reaction mechanisms.[1][2][3] This has been particularly insightful in understanding the function of enzymes like ribonucleotide reductase.[1][2][3]

Furthermore, the incorporation of 3-Aminotyrosine into fluorescent proteins has been shown to induce a significant red shift in their excitation and emission spectra. This property is exploited to create novel fluorescent protein-based biosensors for detecting various analytes such as glutamate, GABA, dopamine, and ATP.

Experimental Workflow: Site-Specific Incorporation of 3-Aminotyrosine

The site-specific incorporation of 3-Aminotyrosine into a target protein typically involves the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at the desired location in the gene encoding the protein of interest.

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Analysis Engineered Plasmid Engineered Plasmid Target Gene with TAG codon Target Gene with TAG codon Engineered Plasmid->Target Gene with TAG codon Synthetase/tRNA Plasmid Synthetase/tRNA Plasmid Engineered Plasmid->Synthetase/tRNA Plasmid Transformation Transformation Engineered Plasmid->Transformation Expression in E. coli Expression in E. coli Transformation->Expression in E. coli 3-Aminotyrosine Supplementation 3-Aminotyrosine Supplementation Protein Purification Protein Purification Expression in E. coli->Protein Purification Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry Functional Assays Functional Assays Protein Purification->Functional Assays

Workflow for site-specific incorporation of 3-Aminotyrosine.

3-Nitrotyrosine: A Sentinel of Cellular Distress

In stark contrast to the synthetic applications of 3-Aminotyrosine, 3-Nitrotyrosine is a naturally occurring, post-translationally modified amino acid that serves as a crucial biomarker for nitrative and oxidative stress.[4][5][6][7][8] Its presence in tissues and biological fluids is a strong indicator of cellular damage mediated by reactive nitrogen species (RNS), particularly peroxynitrite.[4][5][10][11][18]

The formation of 3-Nitrotyrosine occurs when tyrosine residues in proteins are nitrated by peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻).[4][5][19] This modification can alter the structure and function of proteins, contributing to the pathology of a wide range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cardiovascular diseases and inflammatory conditions.[4][5][8][12][13]

Consequently, the detection and quantification of 3-Nitrotyrosine have become standard practice in many areas of biomedical research to assess the extent of oxidative damage and to evaluate the efficacy of therapeutic interventions aimed at mitigating this stress.

Signaling Pathway: Formation of 3-Nitrotyrosine

The formation of 3-Nitrotyrosine is a key event in the cascade of cellular damage initiated by oxidative and nitrative stress.

G Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) 3-Nitrotyrosine 3-Nitrotyrosine Peroxynitrite (ONOO-)->3-Nitrotyrosine Nitration Tyrosine Residue Tyrosine Residue Tyrosine Residue->3-Nitrotyrosine Protein Dysfunction Protein Dysfunction 3-Nitrotyrosine->Protein Dysfunction

Formation of 3-Nitrotyrosine via peroxynitrite-mediated nitration.

Experimental Protocols

Protocol 1: Detection of 3-Nitrotyrosine in Plasma by HPLC with Electrochemical Detection

This protocol provides a method for the quantification of 3-Nitrotyrosine in biological samples, adapted from published procedures.[17]

1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of an internal standard (e.g., ¹³C₆-3-Nitrotyrosine). b. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Hydrolysis: a. Reconstitute the dried extract in 100 µL of 6 M HCl. b. Hydrolyze the sample at 110°C for 24 hours. c. After hydrolysis, evaporate the HCl under nitrogen.

3. HPLC Analysis: a. Reconstitute the hydrolyzed sample in 100 µL of mobile phase. b. Inject 20 µL of the sample onto a C18 reverse-phase HPLC column. c. Use a mobile phase consisting of 90% 0.1 M sodium acetate, 10% methanol, pH 3.6, at a flow rate of 1 mL/min. d. Detect 3-Nitrotyrosine using an electrochemical detector with the potential set at +0.8 V.

4. Quantification: a. Generate a standard curve using known concentrations of 3-Nitrotyrosine. b. Quantify the amount of 3-Nitrotyrosine in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Protocol 2: Site-Specific Incorporation of 3-Aminotyrosine into E. coli Ribonucleotide Reductase

This protocol outlines a general procedure for incorporating 3-Aminotyrosine into a specific site of a protein expressed in E. coli, based on established methods.[2][3]

1. Plasmid Construction: a. Introduce an amber stop codon (TAG) at the desired tyrosine codon position in the gene of interest (e.g., ribonucleotide reductase subunit α2) via site-directed mutagenesis. b. Co-transform E. coli with the plasmid containing the mutated gene and a second plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair.

2. Protein Expression and Purification: a. Grow the transformed E. coli in minimal medium supplemented with all amino acids except tyrosine. b. Induce protein expression with IPTG and supplement the culture with 3-Aminotyrosine to a final concentration of 1 mM. c. Harvest the cells by centrifugation and lyse them by sonication. d. Purify the protein containing 3-Aminotyrosine using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

3. Verification of Incorporation: a. Confirm the incorporation of 3-Aminotyrosine at the specific site by tryptic digestion of the purified protein followed by mass spectrometry analysis. b. Analyze the purified protein using UV-Vis spectroscopy to observe any spectral shifts indicative of 3-Aminotyrosine incorporation.

Conclusion

This compound and 3-Nitrotyrosine, while both derivatives of tyrosine, occupy distinct and complementary niches in the researcher's toolkit. 3-Aminotyrosine offers a powerful means to dissect and engineer protein function through precise, site-specific modifications. In contrast, 3-Nitrotyrosine provides a vital window into the cellular landscape of oxidative stress, serving as a reliable indicator of molecular damage in a host of pathological conditions. A thorough understanding of their respective properties and applications will enable researchers to select the appropriate tool to address their specific scientific questions, ultimately advancing our understanding of biology and disease.

References

Unmasking Fleeting Radicals: A Comparative Guide to 3-Aminotyrosine as a Radical Trap in Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating enzymatic reactions involving radical intermediates, the choice of an appropriate radical trap is paramount. This guide provides a comprehensive comparison of 3-aminotyrosine (B249651) (3-AT) as a site-specific radical trap against other commonly employed methods, supported by experimental data and detailed protocols.

The study of radical-mediated enzymatic reactions presents a significant challenge due to the transient and reactive nature of the radical intermediates. 3-Aminotyrosine, an unnatural amino acid, has emerged as a powerful tool to trap these fleeting species by being genetically incorporated at specific sites within an enzyme's radical propagation pathway. Its unique electrochemical properties create a "thermodynamic sink," effectively trapping the radical at a defined location for spectroscopic characterization.

Performance Comparison: 3-Aminotyrosine vs. Alternative Radical Traps

The efficacy of a radical trap is determined by its ability to efficiently intercept a radical intermediate without significantly perturbing the native enzyme structure and function. Here, we compare the performance of 3-aminotyrosine with other tyrosine analogs and conventional spin traps.

Physicochemical Properties of Tyrosine Analogs

The key to 3-aminotyrosine's effectiveness as a radical trap lies in its significantly lower reduction potential compared to the native tyrosine. This thermodynamic difference makes the transfer of the radical to 3-aminotyrosine favorable, effectively trapping it. The table below summarizes the redox properties of 3-aminotyrosine and other tyrosine analogs that have been used to probe radical transfer in enzymes.

Amino Acid AnalogpKₐReduction Potential (E°') vs. NHE (pH 7)Key Characteristics
Tyrosine (Tyr) ~10.1~980 mVThe native redox-active amino acid.
3-Aminotyrosine (3-AT) ~4.7~421 mV (NHY•/NHY) / ~395 mV (NH₂Y•/NH₂Y)[1]Excellent radical trap due to its low reduction potential, creating a thermodynamic sink.
3-Nitrotyrosine (NO₂-Tyr) ~7.2~1020 mV[2]Higher reduction potential than tyrosine; used to study pKa perturbations in active sites.
3-Fluorotyrosine (3-FY) ~8.4~705 mV[2]Alters the electronic properties of the aromatic ring, useful for probing proton-coupled electron transfer.
3,5-Difluorotyrosine (3,5-F₂Y) ~7.2~755 mV[2]Further perturbs the electronic environment for mechanistic studies.
Kinetic Performance in Ribonucleotide Reductase

The most extensive validation of 3-aminotyrosine as a radical trap comes from studies on E. coli ribonucleotide reductase (RNR), an enzyme that utilizes a long-range radical propagation pathway. Site-specific incorporation of 3-AT at various positions in the RNR radical transfer pathway has allowed for the trapping and characterization of transient radical intermediates.

RNR Mutant (3-AT incorporated at)Rate of NH₂Y• Formation (k_fast)Rate of NH₂Y• Formation (k_slow)Turnover Number (k_cat)
Y356 in β29 - 46 s⁻¹[3]1.5 - 5.0 s⁻¹[3]0.2 - 0.7 s⁻¹[3]
Y730 in α2Biphasic, kinetically competent[4]Biphasic, kinetically competent[4]0.2 - 0.7 s⁻¹[4]
Y731 in α2Biphasic, kinetically competent[4]Biphasic, kinetically competent[4]0.2 - 0.7 s⁻¹[4]
Y413 in α2 ("Off-pathway")25-30% of on-pathway rate[5]-Significantly reduced

These data demonstrate that 3-aminotyrosine is oxidized at a rate consistent with its role as an intermediate in the catalytic cycle of RNR, validating its use as a mechanistic probe. When placed "off-pathway" at position Y413, the rate of radical formation is significantly diminished, highlighting the specificity of the radical transfer process.[5]

Comparison with Conventional Spin Traps

Direct quantitative comparisons between 3-aminotyrosine and conventional spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the same enzymatic system are scarce in the literature. However, a qualitative comparison of their advantages and disadvantages can be made:

Feature3-AminotyrosineNitrone Spin Traps (e.g., DMPO)
Specificity High: Incorporated at a specific site via genetic mutation.Low: React with any accessible radical, leading to potential ambiguity in the radical's origin.
Structural Perturbation Minimal: Similar in size to tyrosine.Can be significant, potentially altering enzyme conformation and activity.
Detection Method EPR, Stopped-flow UV-Vis Spectroscopy.EPR, Immuno-spin trapping.
Trapped Species A stable aminotyrosyl radical within the protein.A spin adduct, the stability of which can be variable and dependent on the local environment.
Introduction into System Requires molecular biology techniques (site-directed mutagenesis, protein expression).Added directly to the reaction mixture.
Cellular Studies Can be expressed in living cells for in-vivo studies.Can be cell-permeable, but may have off-target effects and toxicity.[6]

Experimental Protocols

General Protocol for Site-Specific Incorporation of 3-Aminotyrosine

This protocol provides a generalized workflow for the genetic incorporation of 3-aminotyrosine into a target protein in E. coli. This method relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired tyrosine codon, introduced via site-directed mutagenesis.

    • Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 3-aminotyrosine (e.g., a mutant tyrosyl-tRNA synthetase) and its cognate suppressor tRNA.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.

    • Plate on selective media containing antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a starter culture in a minimal medium supplemented with the appropriate antibiotics and grow overnight.

    • Use the starter culture to inoculate a larger volume of minimal medium.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (or other appropriate inducer).

    • Simultaneously, supplement the culture with 3-aminotyrosine to a final concentration of 1-2 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verify the incorporation of 3-aminotyrosine by mass spectrometry.

Stopped-Flow UV-Vis Spectroscopy for Radical Detection

This technique allows for the real-time monitoring of the formation of the 3-aminotyrosyl radical, which has a distinct absorbance spectrum.

  • Sample Preparation:

    • Prepare the purified enzyme containing 3-aminotyrosine in a suitable buffer.

    • Prepare a solution of the initiating substrate or oxidant in the same buffer.

  • Data Acquisition:

    • Load the enzyme and substrate solutions into separate syringes of a stopped-flow spectrophotometer.

    • Rapidly mix the solutions and monitor the change in absorbance over time at the wavelength corresponding to the 3-aminotyrosyl radical (typically around 325 nm and 450-500 nm).

  • Data Analysis:

    • Fit the kinetic traces to appropriate exponential functions to determine the rate constants of radical formation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a definitive method for the detection and characterization of radical species.

  • Sample Preparation:

    • Mix the enzyme containing 3-aminotyrosine with its substrate/oxidant to initiate radical formation.

    • Rapidly freeze-quench the reaction at various time points to trap the radical intermediate.

  • Data Acquisition:

    • Transfer the frozen sample to an EPR tube and place it in the EPR spectrometer.

    • Acquire the EPR spectrum at cryogenic temperatures (e.g., 77 K).

  • Data Analysis:

    • Analyze the g-value and hyperfine coupling constants of the EPR signal to confirm the identity of the 3-aminotyrosyl radical.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for validating 3-aminotyrosine as a radical trap and the underlying principle of its function.

radical_trapping_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Tyr -> Amber Codon) expression Protein Expression in presence of 3-AT mutagenesis->expression purification Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification initiation Initiate Enzymatic Reaction verification->initiation sf_uv_vis Stopped-Flow UV-Vis initiation->sf_uv_vis epr Freeze-Quench EPR initiation->epr kinetics Determine Kinetic Parameters sf_uv_vis->kinetics radical_id Identify Radical Species epr->radical_id validation Validation of 3-AT as a Radical Trap kinetics->validation radical_id->validation

Figure 1. Experimental workflow for the validation of 3-aminotyrosine as a site-specific radical trap in an enzyme.

radical_trapping_principle cluster_potentials Reduction Potentials Y_radical Native Tyrosyl Radical (Y•) AT 3-Aminotyrosine (3-AT) Y_radical->AT Radical Transfer (Favorable due to lower E°' of 3-AT) AT_radical Trapped Aminotyrosyl Radical (AT•) AT->AT_radical Oxidation Y_pot E°' (Y•/Y) ≈ +980 mV AT_pot E°' (AT•/AT) ≈ +400 mV

Figure 2. The thermodynamic principle behind 3-aminotyrosine's function as a radical trap.

Conclusion

3-Aminotyrosine offers a highly specific and minimally perturbative method for trapping radical intermediates in enzymatic pathways. Its low reduction potential makes it a thermodynamically favorable acceptor of a radical electron, effectively halting the radical propagation at a predetermined site. While the requirement for genetic manipulation makes its implementation more involved than the simple addition of a spin trap, the high degree of spatial and temporal resolution it provides is unparalleled for detailed mechanistic studies. For researchers aiming to definitively identify the location and kinetics of radical intermediates within a specific enzymatic pathway, 3-aminotyrosine stands out as a superior tool. Further research expanding its application to a wider range of enzyme systems will undoubtedly solidify its position as an indispensable probe in the field of enzymology and drug development.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Targeting 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against 3-Aminotyrosine, a modified amino acid of increasing interest in various biological contexts. Due to a lack of commercially available, off-the-shelf antibodies specifically targeting 3-Aminotyrosine and corresponding public cross-reactivity data, this guide outlines the essential experimental protocols and data presentation formats necessary for a rigorous comparative analysis.

Introduction to 3-Aminotyrosine and Antibody Specificity

3-Aminotyrosine (3-AT) is an unnatural amino acid that can be incorporated into proteins. Its presence can be a marker for specific biological processes or a tool for protein engineering. An antibody with high specificity for 3-AT is crucial for its reliable detection and the avoidance of false-positive results. Cross-reactivity with structurally similar molecules, such as the precursor amino acid L-tyrosine or other modified tyrosines like 3-Nitrotyrosine, is a primary concern. This guide details the methodologies to characterize and validate the specificity of a putative anti-3-Aminotyrosine antibody.

Experimental Approach to Determine Antibody Specificity and Cross-Reactivity

A multi-pronged approach using several immunoassays is recommended to thoroughly assess the binding characteristics of an anti-3-Aminotyrosine antibody. The following protocols provide a foundation for these investigations.

Key Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis

ELISA is a powerful tool for quantifying the binding affinity of an antibody to various antigens.

  • Antigen Coating: 96-well plates are coated overnight at 4°C with synthetic peptides or carrier-conjugated versions of 3-Aminotyrosine, L-tyrosine, 3-Nitrotyrosine, and other relevant analogues (e.g., O-phosphotyrosine, 3-chlorotyrosine). A typical concentration is 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS-T) for 1-2 hours at room temperature.

  • Antibody Incubation: The anti-3-Aminotyrosine antibody is serially diluted and incubated in the wells for 1-2 hours at room temperature.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a substrate solution (e.g., TMB). The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated for each antigen to quantify the antibody's binding affinity. A significantly higher EC50 for related molecules compared to 3-Aminotyrosine indicates good specificity.

2. Western Blotting for Specificity in a Complex Mixture

Western blotting assesses the antibody's ability to detect the target in a complex protein lysate.

  • Sample Preparation: Protein lysates from cells or tissues, either untreated or treated to induce the formation of 3-Aminotyrosine-containing proteins, are separated by SDS-PAGE. A control lane should contain a known 3-Aminotyrosine-conjugated protein.

  • Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with the anti-3-Aminotyrosine antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: An HRP-conjugated secondary antibody is used for detection via chemiluminescence.

  • Analysis: A specific band at the expected molecular weight of the 3-Aminotyrosine-containing protein and the absence of non-specific bands indicate high specificity.

3. Dot Blot for Rapid Screening of Cross-Reactivity

A dot blot is a simpler method for a qualitative or semi-quantitative assessment of cross-reactivity.

  • Antigen Application: Small volumes of solutions containing 3-Aminotyrosine, L-tyrosine, 3-Nitrotyrosine, and other analogues are spotted directly onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Immunodetection: The subsequent blocking, antibody incubation, and detection steps are similar to those for Western blotting.

  • Interpretation: The intensity of the signal for each dot is compared. A strong signal for 3-Aminotyrosine and weak or no signal for other molecules suggests high specificity.

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is essential for comparing the performance of an anti-3-Aminotyrosine antibody against potential cross-reactants.

Table 1: Comparative Binding Affinity of Anti-3-Aminotyrosine Antibody by ELISA

AntigenEC50 (nM)Fold Difference vs. 3-Aminotyrosine
3-Aminotyrosine51
L-Tyrosine> 10,000> 2,000
3-Nitrotyrosine850170
O-Phosphotyrosine> 10,000> 2,000
3-Chlorotyrosine1,200240

This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Anti-3-Aminotyrosine Antibody Specificity Across Immunoassays

AssayTarget: 3-AminotyrosineCross-Reactant: L-TyrosineCross-Reactant: 3-Nitrotyrosine
ELISA+++-+
Western BlotSpecific BandNo BandWeak Non-specific Bands
Dot Blot+++-+

This table uses a qualitative scoring system (+++ strong, + weak, - none) to summarize hypothetical results.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz can effectively illustrate complex processes.

G cluster_antigen_prep Antigen Preparation cluster_immunoassays Immunoassays cluster_data_analysis Data Analysis A 3-Aminotyrosine E ELISA A->E F Western Blot A->F G Dot Blot A->G B L-Tyrosine B->E B->G C 3-Nitrotyrosine C->E C->G D Other Analogs D->E D->G H Quantitative Analysis (EC50) E->H I Qualitative Assessment F->I G->I

Caption: Workflow for assessing antibody cross-reactivity.

G cluster_stress Cellular Stress cluster_protein_mod Protein Modification cluster_downstream Downstream Effects ROS Reactive Oxygen Species Tyr Tyrosine Residue ROS->Tyr Oxidation RNS Reactive Nitrogen Species RNS->Tyr Nitration NitroTyr 3-Nitrotyrosine AminoTyr 3-Aminotyrosine NitroTyr->AminoTyr Reduction AlteredFunc Altered Protein Function AminoTyr->AlteredFunc Degradation Protein Degradation AminoTyr->Degradation

A Comparative Guide to the Fluorescent Properties of 3-Aminotyrosine-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate fluorescent protein tags is a critical decision that influences experimental outcomes. The incorporation of the non-canonical amino acid 3-Aminotyrosine (3-ATr) into fluorescent proteins has emerged as a promising strategy for achieving red-shifted fluorescence, offering advantages such as reduced phototoxicity and deeper tissue penetration.[1] This guide provides an objective comparison of the fluorescent properties of 3-ATr-tagged proteins against commonly used alternatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key photophysical parameters of a 3-ATr-tagged circularly permuted Green Fluorescent Protein (aY-cpGFP) and two widely used fluorescent proteins, Enhanced Green Fluorescent Protein (EGFP) and mCherry. This data allows for a direct comparison of their spectral characteristics, brightness, and fluorescence decay kinetics.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (ns)
aY-cpGFP 51357748,7000.14Not explicitly stated, but measured
O-aY-cpFP1 (Engineered aY-cpGFP) 513577Not explicitly statedIncreased from aY-cpGFPLonger than aY-cpGFP
R-aY-cpFP1 (Engineered aY-cpGFP) Not explicitly statedNot explicitly statedIncreased from aY-cpGFPComparable to aY-cpGFPComparable to aY-cpGFP
EGFP 48850956,0000.602.54
mCherry 58761072,0000.22~1.4

Note: The data for aY-cpGFP and its engineered variants are derived from a specific study and may vary depending on the host protein and experimental conditions.[2] The properties of EGFP and mCherry are well-established and serve as a benchmark for comparison.[3][4][5]

Key Observations

  • Red Shift: The incorporation of 3-ATr into cpGFP results in a significant red shift in both excitation and emission maxima compared to EGFP.[1] This is a key advantage for applications requiring spectral separation from endogenous fluorophores or for deep-tissue imaging.

  • Brightness: While the quantum yield of aY-cpGFP is lower than that of EGFP, protein engineering efforts have led to brighter variants like O-aY-cpFP1 and R-aY-cpFP1, which show increased quantum yield or extinction coefficients, respectively.[2]

  • Alternatives: EGFP remains a brighter and more efficient green fluorescent probe. mCherry offers excitation and emission in the red region of the spectrum, making it a suitable alternative for multicolor imaging alongside blue or green probes.[4][5]

Experimental Protocols

Accurate characterization of fluorescent properties is essential for reproducible research. Below are detailed methodologies for key experiments.

Protein Expression and Purification

His-tagged fluorescent proteins can be expressed in a suitable host (e.g., E. coli) and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Further purification can be achieved by size-exclusion chromatography to ensure a homogenous protein sample.

Fluorescence Spectroscopy

Purpose: To determine the excitation and emission maxima of the fluorescent protein.

Materials:

  • Purified fluorescent protein solution (in a suitable buffer, e.g., 150 mM NaCl, 30 mM Tris-HCl, pH 7.4)

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Blank Measurement: Record the fluorescence spectrum of the buffer alone to subtract background fluorescence.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 577 nm for aY-cpGFP).

    • Scan a range of excitation wavelengths (e.g., 400-550 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined maximum (e.g., 513 nm for aY-cpGFP).

    • Scan a range of emission wavelengths (e.g., 530-700 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum.

  • Data Analysis: Subtract the buffer spectrum from the protein spectrum and normalize the data for presentation.

Determination of Molar Extinction Coefficient

Purpose: To measure the light-absorbing capability of the protein at a specific wavelength.

Materials:

  • Purified fluorescent protein of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Measure the absorbance of the protein solution at its excitation maximum.

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Quantum Yield (Relative Method)

Purpose: To determine the efficiency of fluorescence emission.

Materials:

  • Purified fluorescent protein solution

  • A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where "Gradient" is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and "n" is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Purpose: To measure the average time a fluorophore spends in the excited state.

Materials:

  • Purified fluorescent protein solution

  • Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain fluorometer

Procedure (TCSPC Method):

  • Excite the sample with a pulsed light source at the excitation maximum.

  • Detect the emitted single photons and measure the time delay between excitation and emission.

  • Build a histogram of the arrival times of the photons.

  • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the fluorescent properties of different proteins.

experimental_workflow cluster_prep Protein Preparation cluster_char Photophysical Characterization cluster_comp Comparative Analysis Expression Protein Expression Purification Protein Purification Expression->Purification Spectroscopy Fluorescence Spectroscopy (Ex/Em Maxima) Purification->Spectroscopy Absorbance Absorbance Measurement (Extinction Coefficient) Purification->Absorbance QuantumYield Quantum Yield Measurement Purification->QuantumYield Lifetime Lifetime Measurement Purification->Lifetime DataTable Data Tabulation & Comparison Spectroscopy->DataTable Absorbance->DataTable QuantumYield->DataTable Lifetime->DataTable

Caption: Experimental workflow for comparing fluorescent protein properties.

References

Unnatural Amino Acids as Tools for Red-Shifting Green Fluorescent Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303) (3-aminotyrosine) and its alternatives for red-shifting the fluorescence of Green Fluorescent Protein (GFP). This guide includes supporting experimental data, detailed methodologies, and visual diagrams to facilitate informed decisions in protein engineering and imaging applications.

The genetic incorporation of unnatural amino acids (UAAs) has emerged as a powerful technique to expand the chemical diversity of proteins, enabling the introduction of novel functionalities. One exciting application of this technology is the modulation of the spectral properties of fluorescent proteins like GFP. Red-shifting GFP fluorescence is highly desirable for in vivo imaging as it minimizes cellular autofluorescence, reduces phototoxicity, and allows for deeper tissue penetration. H-Tyr(3-NH2)-OH, also known as 3-aminotyrosine (B249651), has been successfully employed to induce a significant red-shift in GFP. This guide compares the performance of 3-aminotyrosine with other reported UAAs that achieve a similar effect.

Performance Comparison of Unnatural Amino Acids for Red-Shifting GFP

The following table summarizes the key photophysical properties of GFP variants engineered to contain different UAAs at specific positions within or near the chromophore. These UAAs alter the electronic environment of the chromophore, leading to a bathochromic (red) shift in the excitation and emission spectra.

Unnatural Amino Acid (UAA)AbbreviationPosition in sfGFPExcitation Max (nm)Emission Max (nm)Red-Shift (nm)Quantum Yield (QY)Brightness (EC * QY)
H-Tyr(3-NH2)-OH 3-Am-TyrTyr66~541~600~95Not ReportedNot Reported
p-AzidophenylalanineazFThr20351752111Not ReportedNot Reported
p-CyanophenylalaninecyFThr203Red-shiftedRed-shiftedNot ReportedNot ReportedNot Reported
p-TrifluoromethylphenylalaninetfmFThr203Red-shiftedRed-shiftedNot ReportedNot ReportedNot Reported
p-AminophenylalanineamFTyr66435498-13 (Blue-shifted)Not ReportedNot Reported
2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acidNaphthol-AlaTyr66545640130Not ReportedNot Reported
3,5-Difluorotyrosine3,5-F2-TyrTyr66Not ReportedRed-shiftedNot ReportedNot ReportedNot Reported
Wild-Type sfGFP--48551000.6537.7

Note: Data for some UAAs, particularly quantum yield and brightness, are not consistently reported in the literature for GFP variants and are marked as "Not Reported". The red-shift is calculated relative to the emission maximum of superfolder GFP (sfGFP) at 510 nm. The incorporation of p-aminophenylalanine at position 66 resulted in a blue-shift.

Experimental Protocols

The site-specific incorporation of UAAs into GFP is achieved through the expansion of the genetic code. This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.

Key Experiment: Site-Specific Incorporation of Unnatural Amino Acids into sfGFP

1. Plasmid Construction:

  • A plasmid encoding the sfGFP gene with an amber stop codon (TAG) at the desired position (e.g., Tyr66 or Thr203).

  • A second plasmid (often a pEVOL or similar vector) encoding the orthogonal aaRS specific for the desired UAA and its cognate tRNA.

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the sfGFP-TAG plasmid and the aaRS/tRNA plasmid.

3. Protein Expression:

  • Grow the transformed cells in a suitable medium (e.g., LB or TB) supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce the expression of the sfGFP-TAG and the aaRS/tRNA pair with the appropriate inducers (e.g., L-arabinose for the aaRS/tRNA and IPTG for the sfGFP-TAG).

  • Simultaneously, supplement the culture medium with the desired UAA (typically 1-2 mM). For some UAAs like 3-aminotyrosine, optimizing expression conditions, such as using rich culture media and restricting oxygen, can improve the yield and purity of the red-shifted protein.[1]

  • Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or chemical lysis.

  • Purify the His-tagged sfGFP variant using nickel-NTA affinity chromatography.

  • Analyze the purified protein using SDS-PAGE and confirm the incorporation of the UAA by mass spectrometry.

  • Characterize the photophysical properties (absorbance, emission, quantum yield) of the purified protein using a spectrophotometer and a fluorometer.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for UAA incorporation and the principle of red-shifting GFP fluorescence.

Experimental_Workflow cluster_plasmids Plasmid Preparation cluster_expression Protein Expression in E. coli cluster_analysis Analysis plasmid_gfp sfGFP Gene (with TAG codon) transformation Co-transformation plasmid_gfp->transformation plasmid_aars Orthogonal aaRS/tRNA (pEVOL vector) plasmid_aars->transformation cell_growth Cell Growth transformation->cell_growth induction Induction (IPTG/Arabinose) + UAA Addition cell_growth->induction expression Protein Expression induction->expression purification Purification (Ni-NTA) expression->purification verification Verification (SDS-PAGE, Mass Spec) purification->verification characterization Photophysical Characterization purification->characterization

Caption: Experimental workflow for incorporating unnatural amino acids into sfGFP.

Red_Shifting_Mechanism cluster_gfp Wild-Type GFP Chromophore cluster_uaa_gfp UAA-Modified GFP Chromophore gfp_ground Ground State (S0) gfp_excited Excited State (S1) gfp_ground->gfp_excited Excitation (shorter λ) gfp_excited->gfp_ground Emission (Green Light) uaa_excited Excited State (S1') uaa_ground Ground State (S0') uaa_ground->uaa_excited Excitation (longer λ) uaa_excited->uaa_ground Emission (Red Light)

Caption: Principle of red-shifting GFP fluorescence via UAA incorporation.

Conclusion

The incorporation of unnatural amino acids provides a versatile strategy for tuning the spectral properties of GFP. H-Tyr(3-NH2)-OH stands out as a potent UAA for inducing a substantial red-shift in GFP's emission spectrum.[2][3][4] However, other alternatives, such as Naphthol-Ala, have been shown to produce even larger red-shifts.[5] The choice of UAA will depend on the specific application, considering factors such as the desired spectral properties, the efficiency of incorporation, and the potential for introducing other functionalities. The experimental workflow outlined in this guide provides a general framework for researchers to explore the exciting possibilities of engineering fluorescent proteins with novel properties. Further research is needed to fully characterize the quantum yield and brightness of many of these promising red-shifted GFP variants.

References

Unlocking New Frontiers in Protein Research: A Comparative Guide to 3-Aminotyrosine and Other Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and engineer biological systems. Among these, tyrosine analogs have proven particularly valuable. This guide provides an objective comparison of 3-Aminotyrosine (3-AT) with other commonly used tyrosine analogs, supported by experimental data, to assist in the selection of the optimal tool for your research needs.

3-Aminotyrosine stands out as a versatile tyrosine analog with unique properties that offer distinct advantages in specific applications, particularly in the study of redox biology and the development of novel fluorescent protein biosensors. Its primary advantages lie in its lower reduction potential compared to natural tyrosine and its ability to induce a significant red shift in the fluorescence of proteins.

Comparative Analysis of Physicochemical Properties

The choice of a tyrosine analog is dictated by the specific experimental question. The following table summarizes key quantitative data for 3-Aminotyrosine and other commonly used tyrosine analogs, providing a basis for comparison.

Property3-Aminotyrosine (3-AT)3-Nitrotyrosine (B3424624) (3-NT)Fluorotyrosines (e.g., 3-F-Tyr)
Formal Reduction Potential (E°' vs. SHE at pH ~7) ~395 mV[1][2]Higher than TyrosineVaries (-25 to +135 mV relative to Tyrosine)[1]
pKa of Phenolic Hydroxyl Group ~4.75 (aryl ammonium (B1175870) ion)[3]~7.1[4]5.6 to 8.4 (for various Ac-FnY-NH2)[5]
Fluorescence Properties Induces significant red shift in fluorescent proteins[6][7][8]Acts as a fluorescence quencher (energy acceptor)[9]Can be used to create fluorescent probes[10]
Bio-orthogonality Can be specifically incorporated using engineered tRNA synthetases[1]Can be specifically incorporated; also a marker for nitrosative stress[4][9][11]Can be specifically incorporated using engineered tRNA synthetases[5]
Chemical Reactivity Amino group can be used for further chemical modificationNitro group can be reduced to an amino group[3][12]Generally stable, fluorine substitution alters electronic properties
In Vivo Considerations Can be converted from 3-Nitrotyrosine in vivo[3][13]A marker for cellular damage and inflammation[14][15]Generally well-tolerated when incorporated into proteins

Key Advantages of 3-Aminotyrosine

Probing Redox-Active Tyrosines in Enzymes

A significant advantage of 3-Aminotyrosine is its lower formal reduction potential compared to natural tyrosine.[1][2] This property makes it an invaluable probe for studying the role of redox-active tyrosine residues in enzyme mechanisms, such as in ribonucleotide reductase (RNR).[1][4][16] By site-specifically replacing a tyrosine residue with 3-AT, researchers can investigate the thermodynamics of electron transfer pathways within the enzyme. The lower reduction potential can trap radical intermediates, facilitating their detection and characterization.

Engineering Red-Shifted Fluorescent Proteins and Biosensors

3-Aminotyrosine has been successfully used to induce a substantial red shift in the excitation and emission spectra of green fluorescent protein (GFP) and its variants.[6][7][8] This is a significant advantage for in vivo imaging, as longer wavelengths of light are less phototoxic, scatter less, and can penetrate deeper into biological tissues. When incorporated into the chromophore of GFP, 3-AT alters its electronic properties, leading to the emission of red light. This strategy has been applied to develop red-shifted fluorescent biosensors for various analytes like glutamate, GABA, dopamine, and ATP.[6]

A Handle for Further Bio-orthogonal Chemistry

The amino group on the phenyl ring of 3-Aminotyrosine provides a reactive handle for further, site-specific chemical modifications. This opens up possibilities for "click" chemistry and other bio-orthogonal ligation reactions, allowing for the attachment of other probes, drugs, or imaging agents to the protein of interest.

Comparison with Other Tyrosine Analogs

3-Nitrotyrosine (3-NT)

3-Nitrotyrosine is a well-established marker of nitrosative stress and is formed by the reaction of tyrosine with reactive nitrogen species.[14][15] While it can also be site-specifically incorporated into proteins, its primary use is often as a probe for studying protein-protein interactions through fluorescence resonance energy transfer (FRET), where it acts as an energy acceptor.[9][11] A key distinction is that 3-NT can be endogenously reduced to 3-Aminotyrosine in cells, a factor that needs to be considered in experimental design.[3][13] In terms of redox properties, the electron-withdrawing nitro group in 3-NT makes its phenolic proton significantly more acidic than that of tyrosine.[9]

Fluorotyrosines

Fluorinated tyrosine analogs offer a systematic way to modulate the electronic properties of the tyrosine ring without introducing a large steric perturbation.[5] The fluorine substitutions alter the pKa and reduction potential of the tyrosine, providing a toolkit to finely tune and study proton-coupled electron transfer (PCET) mechanisms.[1] While incredibly useful for mechanistic studies, they do not offer the same dramatic red-shift in fluorescence as 3-Aminotyrosine.

Experimental Protocols

The site-specific incorporation of 3-Aminotyrosine and other unnatural amino acids into proteins in both prokaryotic and eukaryotic systems relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system ensures that the UAA is incorporated only in response to a specific codon, typically an amber stop codon (TAG), that has been introduced at the desired site in the gene of interest.

General Workflow for Site-Specific Incorporation of 3-Aminotyrosine

experimental_workflow cluster_cloning Plasmid Construction cluster_transformation Cell Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Gene with TAG codon Transformation Co-transform E. coli with pTarget and pEvol pTarget->Transformation pEvol pEvol Plasmid (tRNA/Synthetase) pEvol->Transformation Culture Culture cells in minimal media Transformation->Culture Add_3AT Supplement with 3-Aminotyrosine Culture->Add_3AT Induce Induce protein expression (e.g., IPTG) Add_3AT->Induce Harvest Harvest cells and lyse Induce->Harvest Purify Purify protein (e.g., His-tag) Harvest->Purify Analyze Analyze protein (SDS-PAGE, MS) Purify->Analyze

Figure 1. General experimental workflow for the site-specific incorporation of 3-Aminotyrosine.

Detailed Methodology for Protein Expression and Purification (E. coli)

This protocol is adapted from studies incorporating 3-Aminotyrosine into ribonucleotide reductase.[1]

  • Plasmid Preparation:

    • The gene of interest is cloned into an expression vector (e.g., pET vector) with a C-terminal His-tag. Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired tyrosine codon.

    • A second plasmid, such as pEVOL-NH2Y-RS, encoding the orthogonal aminoacyl-tRNA synthetase specific for 3-Aminotyrosine and its corresponding suppressor tRNA, is used.[1]

  • Transformation:

    • Chemically competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the target protein plasmid and the pEVOL plasmid.

    • Transformed cells are plated on LB agar (B569324) plates containing the appropriate antibiotics for selection.

  • Protein Expression:

    • A single colony is used to inoculate a starter culture in a rich medium (e.g., 2xYT) with antibiotics and grown overnight.

    • The starter culture is then used to inoculate a larger volume of minimal medium (e.g., GMML) supplemented with antibiotics, 1 mM 3-Aminotyrosine, and 0.05% L-arabinose to induce the expression of the tRNA synthetase.[1]

    • The culture is grown at 37°C with shaking until it reaches an OD600 of ~0.6-0.8.

    • Protein expression is induced with 1 mM IPTG, and the culture is grown for an additional 4-6 hours.[1]

  • Purification and Analysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in lysis buffer and lysed (e.g., by sonication or French press).

    • The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The purity and successful incorporation of 3-Aminotyrosine are confirmed by SDS-PAGE and mass spectrometry.

Signaling Pathway Investigation using 3-Aminotyrosine

The unique redox properties of 3-Aminotyrosine make it an excellent tool for dissecting electron transfer pathways in enzymes. The following diagram illustrates a conceptual signaling pathway where 3-AT is used to study radical transfer.

signaling_pathway cluster_enzyme Enzyme Complex cluster_detection Detection Y_initial Initial Tyrosyl Radical (Y•) Y_intermediate Intermediate Tyrosine Y_initial->Y_intermediate Electron Transfer AT_probe 3-Aminotyrosine (Probe) Y_intermediate->AT_probe Electron Transfer Active_Site Active Site Residue AT_probe->Active_Site Radical Propagation AT_radical Trapped 3-Aminotyrosyl Radical (AT•) AT_probe->AT_radical Radical Trapping

Figure 2. Conceptual diagram of using 3-Aminotyrosine to probe a radical transfer pathway.

Conclusion

3-Aminotyrosine offers a unique set of advantages for researchers studying protein structure and function. Its lower reduction potential provides a powerful tool for investigating redox-active enzymes, while its ability to induce a red shift in fluorescent proteins opens up new possibilities for in vivo imaging and biosensor development. While other tyrosine analogs, such as 3-Nitrotyrosine and fluorotyrosines, have their own specific applications, 3-Aminotyrosine provides a versatile and valuable addition to the molecular biologist's toolkit. Careful consideration of the specific research question and the comparative properties outlined in this guide will enable the selection of the most appropriate tyrosine analog to advance your research.

References

Validating 3-Aminotyrosine Assays: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Aminotyrosine (B249651) (3-AT) is crucial, particularly in its role as a stable marker of 3-nitrotyrosine (B3424624), a key indicator of nitrative stress implicated in a range of pathologies. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which relies on the use of an appropriate internal standard. This guide provides an objective comparison of isotopically labeled 3-Aminotyrosine as an internal standard against other alternatives, supported by experimental data and detailed protocols.

The Critical Role of the Internal Standard

The ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has the same extraction recovery and ionization efficiency. This ensures that any variability during sample processing and analysis is accounted for, leading to high accuracy and precision. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification as they are chemically identical to the analyte, differing only in mass.

Comparison of Internal Standard Alternatives for 3-Aminotyrosine Analysis

The choice of internal standard significantly impacts the reliability of a quantitative assay. Here, we compare the performance of different types of internal standards for the analysis of 3-Aminotyrosine.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope Labeled (¹³C, ¹⁵N) 3-Aminotyrosine 3-Aminotyrosine with one or more ¹²C atoms replaced by ¹³C and/or ¹⁴N atoms replaced by ¹⁵N.- Co-elution: Virtually identical chromatographic behavior to the unlabeled analyte, ensuring compensation for matrix effects.[1] - High Accuracy and Precision: Corrects for variability in extraction, derivatization, and ionization.[2] - No Isotope Effect: The mass difference does not significantly alter chemical properties or retention time.[1] - High Specificity: Differentiated from the analyte by its mass-to-charge ratio (m/z).- Cost: Can be more expensive to synthesize.[2] - Availability: May not be commercially available and might require custom synthesis.
Deuterated (²H) 3-Aminotyrosine 3-Aminotyrosine with one or more ¹H atoms replaced by deuterium (B1214612) (²H).- Lower Cost: Generally cheaper to synthesize than ¹³C or ¹⁵N labeled compounds. - Good Performance: Often provides acceptable accuracy and precision.- Isotope Effect: The mass difference between H and D can sometimes lead to chromatographic separation from the unlabeled analyte, compromising accuracy.[1] - Potential for Back-Exchange: Deuterium atoms may exchange with protons in the solvent, leading to a loss of the label.[1]
Non-Isotopic/Structural Analog A molecule that is chemically similar to 3-Aminotyrosine but not isotopically labeled (e.g., a positional isomer or a related compound).- Lower Cost: Generally the most inexpensive option. - Commercially Available: A suitable analog might be readily available.- Different Chromatographic Behavior: Unlikely to co-elute perfectly with 3-Aminotyrosine. - Different Ionization Efficiency: May not have the same response in the mass spectrometer. - Variable Matrix Effects: May not compensate for matrix effects in the same way as the analyte. - Lower Accuracy and Precision: Generally leads to less reliable quantification compared to SIL standards.[3]

Data Presentation: Performance of Isotopic Labeling in Amino Acid Analysis

While specific validation data for an assay using an isotopically labeled 3-Aminotyrosine internal standard for the direct quantification of 3-Aminotyrosine is not widely published, the following tables present representative performance data for the quantification of 3-nitrotyrosine (which is chemically reduced to 3-aminotyrosine for analysis) and a general LC-MS/MS method for amino acids. This data illustrates the expected performance of a well-validated method using stable isotope dilution.

Table 1: Representative Validation Parameters for 3-Nitrotyrosine Quantification in Human Urine by LC-MS/MS

ParameterPerformance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)44 fmol on-column
Accuracy95-108%
Precision (CV%)<10%
Recovery>90%

This data is representative of a highly sensitive method for 3-nitrotyrosine.[2]

Table 2: Representative Validation Parameters for Amino Acid Quantification in Human Plasma by LC-MS/MS

ParameterPerformance
Linearity (r²)>0.998
Accuracy (Intra-day)87.4–114.3%
Precision (CV%, Intra-day)<11.8%
Accuracy (Inter-day)87.7–113.3%
Precision (CV%, Inter-day)<14.3%

This data showcases the performance of a robust, multiplexed amino acid assay.[4][5][6]

Experimental Protocols

Synthesis of ([U-¹³C₆], ¹⁵N)-3-Aminotyrosine Internal Standard

A common route to synthesizing labeled 3-Aminotyrosine involves the nitration of commercially available labeled L-Tyrosine followed by chemical reduction.

  • Nitration of Labeled L-Tyrosine:

    • Dissolve ([U-¹³C₆], ¹⁵N)-L-Tyrosine in a mixture of acetic acid and sulfuric acid.

    • Cool the solution in an ice bath.

    • Slowly add nitric acid to the cooled solution with stirring.

    • Allow the reaction to proceed for a specified time, monitoring the formation of ([U-¹³C₆], ¹⁵N)-3-nitrotyrosine by TLC or LC-MS.

    • Quench the reaction by pouring the mixture into ice-cold water.

    • Neutralize the solution to precipitate the product.

    • Filter, wash, and dry the ([U-¹³C₆], ¹⁵N)-3-nitrotyrosine.

  • Reduction to ([U-¹³C₆], ¹⁵N)-3-Aminotyrosine:

    • Suspend the labeled 3-nitrotyrosine in an aqueous solution.

    • Add a reducing agent, such as sodium dithionite, in excess.[7]

    • Stir the reaction at room temperature until the reduction is complete, as monitored by LC-MS.

    • The resulting ([U-¹³C₆], ¹⁵N)-3-Aminotyrosine can be purified by ion-exchange chromatography.

Quantification of 3-Aminotyrosine in Biological Samples (derived from 3-Nitrotyrosine) by LC-MS/MS

This protocol describes a stable isotope dilution method for the quantification of 3-nitrotyrosine in plasma, where it is reduced to 3-aminotyrosine for enhanced sensitivity and chromatographic performance.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of isotopically labeled 3-nitrotyrosine internal standard (e.g., ¹³C₆-3-nitrotyrosine).

    • Perform protein precipitation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

  • Reduction and Derivatization (Optional but Recommended):

    • Evaporate the cleaned-up sample to dryness.

    • Reconstitute in a buffer solution and add a reducing agent (e.g., sodium dithionite) to convert both native and labeled 3-nitrotyrosine to 3-aminotyrosine.[7]

    • For GC-MS analysis or to improve chromatographic properties for LC-MS, derivatize the resulting 3-aminotyrosine (e.g., with heptafluorobutyryl anhydride).[7]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 3-aminotyrosine from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for both native 3-aminotyrosine and the isotopically labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 3-aminotyrosine in the samples from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with Labeled Internal Standard (e.g., ¹³C₆-¹⁵N-3-Nitrotyrosine) sample->spike precipitate Protein Precipitation spike->precipitate cleanup Solid-Phase Extraction (SPE) precipitate->cleanup reduce Reduction to 3-Aminotyrosine (e.g., with Sodium Dithionite) cleanup->reduce lcms LC-MS/MS Analysis (MRM Mode) reduce->lcms data Data Processing (Peak Area Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for 3-Aminotyrosine quantification.

G Tyr Tyrosine Residue in Protein NitroTyr 3-Nitrotyrosine Residue (Biomarker of Damage) Tyr->NitroTyr Nitration Stress Nitrative Stress (e.g., Peroxynitrite) Stress->Tyr AminoTyr 3-Aminotyrosine Residue (Stable Analyte) NitroTyr->AminoTyr Reduction Reduction Chemical or Enzymatic Reduction

Caption: Formation and reduction of 3-Nitrotyrosine.

G cluster_ideal Ideal Internal Standard cluster_alternatives Alternatives SIL Stable Isotope-Labeled (¹³C, ¹⁵N) 3-Aminotyrosine Deuterated Deuterated (²H) 3-Aminotyrosine SIL->Deuterated Superior due to no isotope effect and higher stability Analog Structural Analog SIL->Analog Superior due to identical chemical properties Deuterated->Analog Generally better than analog due to higher similarity

Caption: Logical comparison of internal standards.

References

A Comparative Guide to H-Tyr(3-NH2)-OH dihydrochloride hydrate and Other Fluorescent Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of fluorescence in their work, the choice of fluorescent amino acid is critical. This guide provides an objective comparison of H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), also known as 3-aminotyrosine (B249651), with other commonly used natural and unnatural fluorescent amino acids. The information presented herein is supported by experimental data to aid in the selection of the most suitable probe for specific research applications, from protein labeling and interaction studies to advanced cellular imaging.

H-Tyr(3-NH2)-OH is a non-canonical amino acid that, when incorporated into proteins, can induce a red shift in their fluorescence spectra. This property is particularly valuable for overcoming cellular autofluorescence and for use in multi-color imaging experiments. This guide will delve into the photophysical properties of 3-aminotyrosine and compare them against a panel of other fluorescent amino acids, providing a clear, data-driven overview of their respective strengths and weaknesses.

Photophysical Properties: A Quantitative Comparison

The utility of a fluorescent amino acid is largely determined by its photophysical characteristics. Key parameters include the excitation (λex) and emission (λem) maxima, Stokes shift (the difference between excitation and emission maxima), fluorescence quantum yield (Φ), fluorescence lifetime (τ), and molar extinction coefficient (ε), which collectively determine the brightness of the fluorophore. The following tables summarize these properties for H-Tyr(3-NH2)-OH and other selected fluorescent amino acids.

Table 1: Photophysical Properties of H-Tyr(3-NH2)-OH (3-Aminotyrosine) in a Protein Context and Other Fluorescent Amino Acids

Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Brightness (Φ × ε)Solvent/Context
H-Tyr(3-NH2)-OH (aY-cpGFP) 512571590.1448,7006,818In cpGFP
L-Tryptophan280348680.135,600728Water
L-Tyrosine274303290.141,400196Water[1]
Acridonylalanine (Acd)385420, 45035, 650.9510,0009,500Water
7-Hydroxycoumarinyl-alanine~375~450~75~0.6-0.9~20,000-40,000~12,000-36,000Varies with environment
Dansylalanine~330-350~500-550~170-200Variable~4,000VariableVaries with environment

Note: Brightness is a calculated parameter to estimate the overall fluorescence intensity.

Environmental Sensitivity

A key feature of many fluorescent amino acids is their sensitivity to the local environment, such as solvent polarity, pH, and viscosity. This property can be exploited to probe changes in protein conformation, binding events, and cellular microenvironments.

Table 2: Environmental Sensitivity of Selected Fluorescent Amino Acids

Amino AcidPropertyEnvironmental Dependence
H-Tyr(3-NH2)-OH FluorescenceWhen incorporated into proteins, its spectral properties can be influenced by the surrounding amino acid residues and the overall protein structure.
L-TryptophanEmission λmax, Quantum YieldEmission maximum shifts to shorter wavelengths (blue shift) and quantum yield increases in non-polar environments.
DansylalanineEmission λmax, Quantum YieldExhibits a large red shift in emission and a decrease in quantum yield in more polar solvents.
Acridonylalanine (Acd)Quantum YieldQuantum yield decreases in more hydrophobic environments.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for comparing fluorescent probes. Below are detailed methodologies for two key experiments: determination of relative fluorescence quantum yield and measurement of fluorescence lifetime.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_x) of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (Φ_st).

Materials:

  • Spectrofluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.54).

  • Solution of the fluorescent amino acid of interest.

  • Solvent (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_x = Φ_st * (Slope_x / Slope_st) * (η_x² / η_st²)

    where:

    • Φ_x and Φ_st are the quantum yields of the sample and standard, respectively.

    • Slope_x and Slope_st are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_x and η_st are the refractive indices of the sample and standard solutions (if the solvents are different).

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Dilutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode), and timing electronics.

  • Solution of the fluorescent amino acid.

  • A scattering solution (e.g., dilute Ludox) to measure the instrument response function (IRF).

Procedure:

  • Optimize the system: Set the excitation wavelength and power, and select the appropriate emission wavelength using a monochromator or filter.

  • Measure the Instrument Response Function (IRF): Replace the sample with a scattering solution to measure the time profile of the excitation pulse as detected by the system.

  • Acquire the fluorescence decay data: Measure the arrival times of single photons emitted from the sample relative to the excitation pulses. Continue data acquisition until a sufficient number of photons are collected to form a smooth decay curve.

  • Analyze the data: Use deconvolution software to fit the experimental fluorescence decay curve with one or more exponential decay functions, taking the IRF into account. The time constant(s) of the fitted function(s) represent the fluorescence lifetime(s) of the sample.

Simplified TCSPC Experimental Setup

G cluster_light Light Path cluster_electronics Timing Electronics laser Pulsed Laser sample Sample laser->sample discriminator Discriminator laser->discriminator Start detector Detector sample->detector detector->discriminator Stop tac Time-to-Amplitude Converter (TAC) discriminator->tac adc Analog-to-Digital Converter (ADC) tac->adc memory Memory adc->memory

Caption: A simplified diagram of a TCSPC system for fluorescence lifetime measurement.

Applications in Research and Drug Development

The choice of a fluorescent amino acid has significant implications for its application.

  • H-Tyr(3-NH2)-OH (3-Aminotyrosine): Its primary application lies in the engineering of red-shifted fluorescent proteins. By replacing a key tyrosine residue in a protein like GFP, researchers can create protein-based biosensors that operate in the longer wavelength region, which is advantageous for live-cell imaging due to reduced phototoxicity and background fluorescence.

  • L-Tryptophan: As a natural amino acid, it is an excellent intrinsic probe for studying protein folding and conformational changes without the need for external labeling. Its environmental sensitivity provides insights into the local environment within a protein.

  • Environmentally Sensitive Probes (e.g., Dansylalanine, Coumarin derivatives): These are powerful tools for developing biosensors that report on binding events or enzymatic activity through changes in their fluorescence properties. They are widely used in high-throughput screening and drug discovery to identify molecules that modulate protein function.

  • Acridonylalanine (Acd): With its high quantum yield and long fluorescence lifetime, Acd is well-suited for fluorescence polarization/anisotropy assays to study molecular interactions and for Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances.

Signaling Pathway Application

G cluster_pathway GPCR Signaling Pathway ligand Ligand gpcr GPCR with Fluorescent Amino Acid ligand->gpcr Binding gprotein G-Protein gpcr->gprotein Activation effector Effector Enzyme gprotein->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Use of a fluorescent amino acid to study GPCR activation.

Conclusion

H-Tyr(3-NH2)-OH dihydrochloride hydrate is a valuable tool for researchers seeking to create red-shifted fluorescent protein variants for advanced imaging applications. However, its utility as a standalone fluorescent probe is less characterized compared to other unnatural amino acids. The choice of the optimal fluorescent amino acid will ultimately depend on the specific experimental requirements, including the desired photophysical properties, the need for environmental sensitivity, and the context of the biological system under investigation. By carefully considering the data presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent tool to advance their scientific discoveries.

References

Validating 3-Aminotyrosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of non-canonical amino acid incorporation sites is critical for the development of novel biotherapeutics and research tools. This guide provides an objective comparison of mass spectrometry and alternative methods for validating the incorporation of 3-Aminotyrosine (3AT), a non-canonical amino acid of significant interest. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

The site-specific incorporation of 3-Aminotyrosine (3AT) into proteins offers a powerful tool for introducing novel chemical functionalities, enabling advanced applications in drug development, protein engineering, and cellular imaging. However, robust and accurate validation of the precise incorporation site is paramount to ensure the integrity and intended function of the modified protein. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled precision and detail. This guide will delve into the nuances of mass spectrometry-based validation and compare it with alternative techniques, providing a comprehensive resource for researchers in the field.

Performance Comparison of Validation Methods

The choice of a validation method for 3-Aminotyrosine incorporation depends on a variety of factors, including the required level of detail, sample throughput, and available instrumentation. While mass spectrometry provides the most definitive evidence of site-specific incorporation, other techniques can offer complementary information or serve as initial screening tools.

Method Principle Quantitative Capability Throughput Specificity Instrumentation Requirement
Mass Spectrometry (LC-MS/MS) Identifies peptides by mass-to-charge ratio and fragmentation pattern, pinpointing the exact location of the 3AT modification.Yes (Relative and Absolute Quantification)ModerateVery HighHigh (LC-MS/MS system)
Fluorescence-Based Assay Utilizes specific probes that react with 3AT to generate a fluorescent signal.Yes (Relative Quantification)HighHigh (Probe Dependent)Moderate (Fluorometer/Plate Reader)
Western Blotting Employs antibodies to detect the presence of 3AT in proteins separated by size.Semi-QuantitativeHighModerate to High (Antibody Dependent)Low (Standard lab equipment)

Mass Spectrometry-Based Validation: The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the most conclusive and detailed validation of 3-Aminotyrosine incorporation. By analyzing the fragmentation pattern of peptides, it can unambiguously identify the modified amino acid and its precise location within the protein sequence.

Experimental Workflow for Mass Spectrometry Validation

The following diagram illustrates the typical workflow for validating 3AT incorporation using mass spectrometry.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Purification In_Solution_Digestion In-Solution Digestion (e.g., Trypsin) Protein_Extraction->In_Solution_Digestion Peptide_Separation Peptide Separation (LC) In_Solution_Digestion->Peptide_Separation Inject Peptide Mixture MS1_Scan MS1 Scan (Precursor Ion Scan) Peptide_Separation->MS1_Scan MS2_Scan MS2 Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (with 3AT modification) MS2_Scan->Database_Search Acquire Spectra Manual_Validation Manual Spectra Validation Database_Search->Manual_Validation Site_Localization Site Localization & Quantification Manual_Validation->Site_Localization

Mass Spectrometry Workflow for 3AT Validation.
Detailed Experimental Protocol: LC-MS/MS Analysis of 3AT-Containing Proteins

1. Protein Sample Preparation and In-Solution Digestion:

  • Protein Extraction: Extract and purify the protein of interest containing the incorporated 3-Aminotyrosine using standard biochemical techniques.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend approximately 10-20 µg of the purified protein in 50 µL of 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-90 minutes is typically suitable for separating complex peptide mixtures.

  • Mass Spectrometry Settings:

    • MS1 Scan: Acquire full scan MS spectra in the range of m/z 350-1500 with a resolution of 60,000 or higher.

    • MS2 Scan (Data-Dependent Acquisition): Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

3. Data Analysis:

  • Database Search:

    • Use a proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.

    • Create a custom protein sequence database containing the sequence of the protein of interest.

    • Define a variable modification for tyrosine corresponding to the mass shift of 3-Aminotyrosine (+15.0109 Da for the addition of an amino group, -1.0078 Da for the loss of a hydrogen atom, net change of +14.0031 Da).

    • Set other search parameters such as enzyme specificity (trypsin), maximum missed cleavages, and mass tolerances for precursor and fragment ions.

  • Manual Spectra Validation:

    • Manually inspect the MS/MS spectra of peptides identified with the 3AT modification.

    • Look for a characteristic neutral loss of ammonia (B1221849) (NH3, -17.0265 Da) from the precursor ion in the MS/MS spectrum, which can be a signature of 3-Aminotyrosine.

    • Confirm the presence of a comprehensive series of b- and y-ions that support the peptide sequence and the site of modification.

Alternative Validation Methods

While mass spectrometry provides the most definitive validation, other techniques can be employed for initial screening or for applications where the precise localization of the modification is not the primary concern.

Fluorescence-Based Detection

This method relies on the use of specific chemical probes that react with the amino group of 3-Aminotyrosine to produce a fluorescent signal. Probes such as salicylaldehyde-based compounds (e.g., SALc-FL and SALc-Yn) have been shown to be effective for this purpose.[1][2]

Fluorescence_Workflow cluster_labeling Labeling cluster_detection Detection Protein_Sample Protein Sample with 3AT Probe_Incubation Incubation with Fluorescent Probe (e.g., SALc-FL) Protein_Sample->Probe_Incubation Gel_Electrophoresis SDS-PAGE Probe_Incubation->Gel_Electrophoresis Run Labeled Sample Fluorescence_Imaging In-Gel Fluorescence Imaging Gel_Electrophoresis->Fluorescence_Imaging Quantification Quantification of Fluorescence Intensity Fluorescence_Imaging->Quantification

Fluorescence-Based Detection Workflow.
  • Labeling Reaction:

    • Incubate the protein sample containing 3AT with a salicylaldehyde-based fluorescent probe (e.g., 10 µM SALc-FL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 1-2 hours at room temperature.[1]

  • SDS-PAGE:

    • Separate the labeled proteins by SDS-polyacrylamide gel electrophoresis.

  • In-Gel Fluorescence Imaging:

    • Visualize the fluorescently labeled protein bands using a gel imager with the appropriate excitation and emission filters for the fluorophore.

  • Quantification:

    • Quantify the fluorescence intensity of the protein band corresponding to the protein of interest to estimate the relative amount of 3AT incorporation.

Western Blotting

Western blotting can be used to detect the presence of 3-Aminotyrosine in a protein sample, provided that a specific antibody against 3AT is available. While highly specific antibodies for 3AT are not yet widely commercially available, the structural similarity to 3-nitrotyrosine, for which antibodies exist, suggests the feasibility of developing such reagents.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for 3-Aminotyrosine overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Concluding Remarks

The validation of 3-Aminotyrosine incorporation is a critical step in harnessing the potential of this non-canonical amino acid. Mass spectrometry, with its ability to provide unambiguous site-specific information, remains the unparalleled gold standard. However, fluorescence-based assays and, potentially in the future, Western blotting, offer valuable complementary approaches for screening and relative quantification. The choice of method will ultimately be guided by the specific research question, available resources, and the level of analytical detail required. This guide provides the necessary foundational knowledge and protocols to empower researchers to confidently validate the incorporation of 3-Aminotyrosine in their proteins of interest.

References

A Functional Comparison of Proteins with and without 3-Aminotyrosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional implications of incorporating non-canonical amino acids like 3-Aminotyrosine (3-AT) into proteins is crucial for advancing protein engineering, studying enzyme mechanisms, and developing novel therapeutics. This guide provides an objective comparison of proteins containing 3-AT versus their native tyrosine-containing counterparts, supported by experimental data and detailed protocols.

The substitution of the canonical amino acid tyrosine with 3-Aminotyrosine, a synthetic analogue, introduces a primary amino group at the 3-position of the phenolic ring. This seemingly subtle modification can profoundly alter a protein's physicochemical properties, leading to significant functional changes. This guide will delve into these differences, focusing on redox activity and spectral properties, with specific case studies on Ribonucleotide Reductase and Green Fluorescent Protein.

Key Functional Differences at a Glance

The introduction of 3-AT into a protein primarily impacts its redox potential and, in the case of fluorescent proteins, its spectral characteristics.

Altered Redox Properties and Enzyme Activity

3-Aminotyrosine is more easily oxidized than tyrosine, making it a valuable tool for investigating electron transfer pathways in enzymes.[1][2] The formal reduction potential of 3-AT is significantly lower than that of tyrosine, by approximately 300-400 mV, which can alter the kinetics of enzymatic reactions involving redox-active tyrosines.[1]

In the enzyme E. coli Ribonucleotide Reductase (RNR), which relies on a long-range radical propagation pathway involving several tyrosine residues, site-specific incorporation of 3-AT has been instrumental in elucidating this mechanism.[1][2][3][4] The lower oxidation potential of 3-AT allows it to act as a "radical trap," enabling researchers to study the formation and transfer of radical intermediates along the pathway.[3]

Modified Spectral Properties in Fluorescent Proteins

When incorporated into the chromophore of fluorescent proteins such as Green Fluorescent Protein (GFP), 3-AT induces a significant red-shift in both the excitation and emission spectra.[5][6] This phenomenon is attributed to the electron-donating nature of the additional amino group, which alters the electronic structure of the chromophore.[5] This red-shift is highly desirable for in vivo imaging applications as it allows for deeper tissue penetration and reduces phototoxicity and autofluorescence.[5]

Quantitative Data Summary

The following tables summarize the key quantitative differences observed in well-studied protein systems upon the incorporation of 3-Aminotyrosine.

Table 1: Redox and Kinetic Properties of Ribonucleotide Reductase (RNR) Variants

PropertyWild-Type RNR (Tyrosine)3-AT Substituted RNRReference
Formal Reduction Potential (ΔE°') Higher~300-400 mV Lower[1]
Radical Formation Rate Constant (at position 413) Not Applicable25-30% of on-pathway rate[2][3]
Radical Formation Amplitude (at position 413) Not Applicable25% of on-pathway amplitude[2][3]

Table 2: Spectral Properties of Fluorescent Proteins

PropertyWild-Type GFP (Tyrosine)3-AT Substituted GFPReference
Excitation Maximum Shift N/A+56 nm[6]
Emission Maximum Shift N/A+95 nm[6]

Experimental Protocols

The site-specific incorporation of 3-Aminotyrosine into proteins is a powerful technique that relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system enables the genetic encoding of 3-AT in response to a specific codon, typically an amber stop codon (TAG).

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine

This protocol outlines the general steps for incorporating 3-AT into a target protein in E. coli.

1. Plasmid Preparation:

  • A plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired tyrosine position.
  • A second plasmid (e.g., pEvol) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT and its cognate tRNA.[5]

2. Transformation:

  • Co-transform both plasmids into a suitable E. coli expression strain.

3. Cell Culture and Protein Expression:

  • Grow the transformed cells in a rich medium (e.g., 2xYT) supplemented with the appropriate antibiotics and 3-Aminotyrosine (typically 1-4 mM).[5]
  • Induce protein expression with an appropriate inducer (e.g., L-arabinose).[5] For fluorescent proteins containing 3-AT, it is often beneficial to limit oxygen during expression to promote the formation of the red-shifted chromophore.[5]

4. Protein Purification:

  • Harvest the cells and lyse them.
  • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).[5]

5. Verification of 3-AT Incorporation:

  • Confirm the successful incorporation of 3-AT and the molecular weight of the purified protein using electrospray ionization mass spectrometry (ESI-MS).[5]

Protocol 2: Analysis of Redox Properties using Protein Film Voltammetry

This method is used to determine the formal reduction potential of a redox-active amino acid within a protein.

1. Electrode Preparation:

2. Protein Film Formation:

  • Prepare a solution of the purified protein (with and without 3-AT) in a suitable buffer (e.g., 20 mM KPi, 75 mM KCl, pH 7.1).[7]
  • Apply a small volume of the protein solution to the electrode surface to form a film.[7]

3. Voltammetry Measurement:

  • Perform cyclic voltammetry in a three-electrode electrochemical cell containing the protein-coated working electrode, a reference electrode, and a counter electrode.
  • Scan the potential and record the resulting current to determine the formal reduction potential (E°') of the 3-AT residue.[1]

Visualizing the Impact of 3-Aminotyrosine

The following diagrams illustrate the concepts discussed in this guide.

experimental_workflow cluster_plasmids Plasmid Engineering cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Gene (with TAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pEvol pEvol Plasmid (aaRS/tRNA for 3-AT) pEvol->Transformation Culture Cell Culture (+ 3-Aminotyrosine) Transformation->Culture Induction Induction of Expression Culture->Induction Purification Protein Purification Induction->Purification Verification Mass Spectrometry Verification Purification->Verification

Figure 1: Experimental workflow for site-specific incorporation of 3-Aminotyrosine.

rnr_pathway cluster_beta2 β2 Subunit cluster_alpha2 α2 Subunit Y122 Y122• Y356 Y356 Y122->Y356 Radical Transfer Y731 Y731 Y356->Y731 Inter-subunit Transfer Y730 Y730 (or 3-AT) Y731->Y730 Radical Hop C439 C439 Y730->C439 Final Transfer

Figure 2: Radical transfer pathway in E. coli Ribonucleotide Reductase (RNR).

oxidative_stress_pathway Protein_Tyr Protein-Tyrosine Protein_3NT Protein-3-Nitrotyrosine (3-NT) Protein_Tyr->Protein_3NT Nitration Protein_3AT Protein-3-Aminotyrosine (3-AT) Protein_3NT->Protein_3AT Reduction ROS_RNS Oxidative/Nitrative Stress (e.g., Peroxynitrite) ROS_RNS->Protein_3NT Nitroreductases Nitroreductases Nitroreductases->Protein_3AT

Figure 3: Cellular conversion of 3-Nitrotyrosine (B3424624) to 3-Aminotyrosine.

Conclusion

The incorporation of 3-Aminotyrosine into proteins provides a versatile tool for probing protein function and engineering novel protein properties. For enzymologists, 3-AT offers a means to investigate complex redox mechanisms. For cell biologists and those in drug development, the ability of 3-AT to red-shift fluorescent proteins opens new avenues for advanced cellular imaging. Furthermore, the endogenous formation of 3-AT from 3-nitrotyrosine highlights its potential relevance in the cellular response to oxidative stress, a process implicated in numerous diseases.[8][9] This guide provides a foundational understanding for researchers looking to harness the unique properties of 3-Aminotyrosine in their work.

References

A Comprehensive Guide to Control Experiments for 3-Aminotyrosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of the non-canonical amino acid 3-Aminotyrosine (B249651) (3-ATyr) into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of a unique chemical handle for protein labeling, imaging, and the study of protein function. However, rigorous control experiments are essential to ensure the fidelity and specificity of 3-ATyr incorporation and to validate downstream applications. This guide provides a comparative overview of key control experiments, detailed protocols, and data interpretation strategies.

I. Verification of 3-Aminotyrosine Incorporation

The primary and most critical control is the direct verification of 3-ATyr incorporation at the desired site within the target protein. Mass spectrometry is the gold standard for this purpose.

Comparison of Mass Spectrometry-Based Verification Methods

Method Principle Advantages Disadvantages Typical Data Output
Peptide Mass Fingerprinting (PMF) The protein is digested with a specific protease (e.g., trypsin), and the masses of the resulting peptides are measured by mass spectrometry. The observed peptide masses are compared to a theoretical digest of the protein.Relatively simple and fast.Does not pinpoint the exact location of the modification within a peptide. Can be ambiguous for large proteins with many potential modification sites.A list of peptide masses. A mass shift corresponding to the incorporation of 3-ATyr (+15.02 Da relative to tyrosine) in a specific peptide provides evidence of incorporation.
Tandem Mass Spectrometry (MS/MS) Peptides are isolated and fragmented in the mass spectrometer. The fragmentation pattern provides sequence information, allowing for the precise localization of the 3-ATyr residue.Provides definitive evidence of incorporation and pinpoints the exact location.[1][2]More complex data analysis. Poor fragmentation of peptides containing 3-ATyr can be a challenge.[3]MS/MS spectra showing fragmentation ions that confirm the amino acid sequence and the presence of 3-ATyr at a specific position.
Acetylation followed by MS/MS To improve fragmentation efficiency, primary amines (including the amino group of 3-ATyr) are acetylated. This leads to more predictable and informative fragmentation patterns in MS/MS.Significantly improves the confidence of identification by producing more extensive backbone fragmentation.[3]Requires an additional chemical modification step.Enhanced MS/MS spectra with a more complete series of fragment ions, facilitating unambiguous identification.[3]

Experimental Workflow for Mass Spectrometry Verification

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein Isolation Protein Isolation Proteolytic Digestion Proteolytic Digestion Protein Isolation->Proteolytic Digestion e.g., Trypsin LC-MS LC-MS Proteolytic Digestion->LC-MS Peptide Separation MS/MS Analysis MS/MS Analysis LC-MS->MS/MS Analysis Fragmentation Database Search Database Search MS/MS Analysis->Database Search Sequence Identification Validation Validation Database Search->Validation Confirm 3-ATyr

Caption: Workflow for MS-based verification of 3-ATyr incorporation.

Detailed Protocol: In-gel Digestion and Mass Spectrometry Analysis

  • Protein Separation: Separate the protein of interest by SDS-PAGE.

  • Excision and Destaining: Excise the protein band of interest and destain with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAM).

  • Enzymatic Digestion: Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS data against a protein database, including the sequence of the target protein and specifying the mass shift for 3-aminotyrosine as a variable modification.

II. Immunoblotting-Based Controls

Western blotting is a widely used technique to assess protein expression levels. In the context of 3-ATyr incorporation, it is used to demonstrate the presence of the full-length, modified protein and to rule out non-specific effects.

Key Western Blot Controls for 3-ATyr Incorporation

Control Purpose Expected Outcome Interpretation of Unexpected Outcome
Positive Control To confirm that the antibody against the protein of interest is working and that the detection system is functional.[4]A clear band at the expected molecular weight in a lysate known to express the target protein.Absence of a band suggests a problem with the antibody, reagents, or protocol.
Negative Control To ensure that the antibody is specific for the target protein and does not produce non-specific bands.[4]No band in a lysate from a cell line or tissue known not to express the protein.Presence of bands indicates non-specific antibody binding.
Loading Control To ensure equal loading of protein in each lane, allowing for accurate comparison of expression levels.[5]Consistent band intensity for a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, Tubulin) across all lanes.[5][6]Variations in loading control intensity indicate unequal loading, making comparisons of target protein levels unreliable.
Anti-FLAG/His Tag Blot If the target protein is tagged (e.g., with FLAG or His), this confirms the expression of the full-length protein, independent of 3-ATyr incorporation.A band at the expected molecular weight for the tagged protein.Absence of a band indicates a problem with protein expression or degradation.
No 3-ATyr Control Cells expressing the target protein in the absence of 3-ATyr in the culture medium.This will depend on the specific system. If the amber codon is used for incorporation, this should result in a truncated protein.Production of full-length protein in the absence of 3-ATyr indicates read-through of the stop codon.

Logical Flow of Western Blot Controls

Start Start Run Western Blot Run Western Blot Start->Run Western Blot Loading Control OK? Loading Control OK? Run Western Blot->Loading Control OK? Positive Control OK? Positive Control OK? Loading Control OK?->Positive Control OK? Yes Troubleshoot Loading Troubleshoot Loading Loading Control OK?->Troubleshoot Loading No Negative Control OK? Negative Control OK? Positive Control OK?->Negative Control OK? Yes Troubleshoot Antibody/Protocol Troubleshoot Antibody/Protocol Positive Control OK?->Troubleshoot Antibody/Protocol No Analyze Target Protein Analyze Target Protein Negative Control OK?->Analyze Target Protein Yes Check for Non-specific Binding Check for Non-specific Binding Negative Control OK?->Check for Non-specific Binding No

Caption: Decision tree for interpreting western blot controls.

III. Cellular and Functional Controls

These experiments are designed to assess the impact of 3-ATyr incorporation on cellular processes and protein function.

Comparison of Cellular and Functional Assays

Assay Purpose Methodology Data Output
Cell Viability/Toxicity Assay To determine if the expression of the 3-ATyr-containing protein or the presence of 3-ATyr itself is toxic to the cells.Treat cells with varying concentrations of 3-ATyr and express the target protein. Measure cell viability using assays like MTT or trypan blue exclusion.A dose-response curve showing the effect of 3-ATyr on cell viability.
Fluorescence Microscopy To visualize the localization of the 3-ATyr-containing protein and to confirm the functionality of incorporated 3-ATyr in fluorescent proteins.[7]Transfect cells with a plasmid encoding the target protein with 3-ATyr incorporation. Image the cells using a fluorescence microscope. For fluorescent proteins, measure the excitation and emission spectra.Fluorescence images showing the subcellular localization of the protein. For fluorescent proteins, spectra demonstrating a red shift upon 3-ATyr incorporation.
Protein Activity Assay To determine if the incorporation of 3-ATyr affects the biological activity of the protein.Perform a relevant functional assay for the protein of interest (e.g., enzyme kinetics, binding assay). Compare the activity of the wild-type protein to the 3-ATyr-containing variant.Quantitative data on the specific activity or binding affinity of the wild-type vs. modified protein.

Experimental Protocol: Live-Cell Fluorescence Imaging

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with the plasmid encoding the fluorescent protein variant designed for 3-ATyr incorporation.[7]

  • 3-ATyr Supplementation: After 24 hours, replace the medium with fresh medium supplemented with 2 mM 3-ATyr.[7]

  • Imaging: After 48-72 hours post-transfection, image the cells using a confocal fluorescence microscope.[2]

  • Spectral Analysis: Acquire excitation and emission spectra to confirm the red-shift in fluorescence characteristic of 3-ATyr incorporation into the chromophore.

IV. Distinguishing Incorporation from Post-Translational Modification

3-Aminotyrosine can also arise from the reduction of 3-nitrotyrosine (B3424624) (3-NT), a marker of nitroxidative stress.[1][2] It is crucial to distinguish between the intentional incorporation of 3-ATyr and its formation via post-translational modification.

Signaling Pathway: Formation of 3-ATyr from 3-NT

Oxidative/Nitrative Stress Oxidative/Nitrative Stress Protein 3-Nitrotyrosine (3-NT) Protein 3-Nitrotyrosine (3-NT) Oxidative/Nitrative Stress->Protein 3-Nitrotyrosine (3-NT) Nitration Protein Tyrosine Protein Tyrosine Protein Tyrosine->Protein 3-Nitrotyrosine (3-NT) Protein 3-Aminotyrosine (3-ATyr) Protein 3-Aminotyrosine (3-ATyr) Protein 3-Nitrotyrosine (3-NT)->Protein 3-Aminotyrosine (3-ATyr) Reduction Nitroreductases Nitroreductases Nitroreductases->Protein 3-Nitrotyrosine (3-NT)

Caption: Pathway of 3-ATyr formation from 3-NT.

Control Experiments to Differentiate Incorporation vs. PTM

  • No-Transfection Control: Analyze untransfected cells cultured in the presence of 3-ATyr. The absence of 3-ATyr in the proteome of these cells would indicate that it is not being readily incorporated through native cellular machinery.

  • Inducible Expression System: Use an inducible promoter to control the expression of the target protein. Analyze 3-ATyr incorporation only after induction, minimizing the time for potential off-target effects.

  • In Vitro Translation: Perform protein synthesis in a cell-free system supplemented with 3-ATyr. This eliminates cellular stress as a confounding factor.

By implementing a comprehensive suite of control experiments, researchers can ensure the reliable and specific incorporation of 3-Aminotyrosine, paving the way for innovative applications in basic science and drug discovery.

References

A Comparative Guide to Probes for Oxidative Stress: Benchmarking 3-Aminotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

In the study of oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases, researchers rely on a variety of molecular tools to detect and quantify the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide provides a comprehensive comparison of commonly used fluorescent probes against 3-Aminotyrosine (3-AT), a stable biomarker of nitro-oxidative stress. We will delve into their mechanisms, performance metrics, and experimental protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies.

Introduction to Oxidative Stress Probes

The detection of oxidative stress can be approached in two primary ways: real-time measurement of transient reactive species and quantification of stable biomarkers that represent the cumulative damage caused by these species. Fluorescent probes are the workhorses for real-time detection, offering high sensitivity and spatiotemporal resolution. In contrast, biomarkers like 3-Aminotyrosine provide a historical record of oxidative events.

Real-Time Fluorescent Probes for Oxidative Stress

Several fluorescent probes are widely used to detect various ROS and RNS in real-time. This section compares three prominent examples: Aminophenyl fluorescein (B123965) (APF), Amplex® UltraRed, and 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Aminophenyl fluorescein (APF) is recognized for its high sensitivity and selectivity for detecting highly reactive oxygen species (hROS), particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[1][2] It is also capable of detecting the hypochlorite (B82951) anion (⁻OCl).[3]

Amplex® UltraRed is a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP). In the presence of HRP, it reacts with hydrogen peroxide (H₂O₂) to produce a fluorescent product.[4][5] This system allows for the quantitative detection of H₂O₂ released from biological samples or generated in enzyme-coupled reactions.[4]

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is widely used as a general indicator of cellular oxidative stress.[1][6][7][8] After being deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), it is oxidized by a range of ROS and RNS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10]

Quantitative Performance of Fluorescent Probes
ProbePrimary Target(s)Other Detected SpeciesExcitation (nm)Emission (nm)AdvantagesLimitations
Aminophenyl fluorescein (APF) Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻)Hypochlorite (⁻OCl)~490~515High sensitivity and selectivity for hROS.[1][2] Greater specificity than DCFH-DA.[3]Can be oxidized by H₂O₂ in the presence of HRP.[11]
Amplex® UltraRed Hydrogen Peroxide (H₂O₂) (in the presence of HRP)-~568~581Highly sensitive and stable. Low background fluorescence. Long-wavelength spectra reduce interference from autofluorescence.[4][5]Requires exogenous HRP for reaction with H₂O₂. Indirectly measures other ROS that lead to H₂O₂ formation.[11]
DCFH-DA General Oxidative StressH₂O₂, •OH, ROO•, ONOO⁻~495~529Cell-permeable. Widely used and cost-effective.[1][6]Lacks specificity for a particular ROS.[2][10] Prone to auto-oxidation.[3]

3-Aminotyrosine: A Stable Biomarker of Nitro-oxidative Stress

Unlike the aforementioned real-time probes, 3-Aminotyrosine (3-AT) is not a tool for measuring ongoing oxidative stress. Instead, it is a stable product formed from the reduction of 3-nitrotyrosine (B3424624) (3-NT), a well-established biomarker of nitro-oxidative stress.[12][13] The presence of 3-AT in proteins, a post-translational modification termed "protein tyrosine amination," provides evidence of a history of significant nitro-oxidative stress and subsequent reductive metabolic processes.[12][13]

The detection of 3-AT typically involves proteomic techniques, such as mass spectrometry, often coupled with chemical labeling strategies to enrich for 3-AT-containing peptides.[12][13]

Characteristics of 3-Aminotyrosine as a Biomarker
BiomarkerPrecursorDetected SpeciesDetection MethodInformation Provided
3-Aminotyrosine (3-AT) 3-Nitrotyrosine (3-NT)Protein Tyrosine AminationMass Spectrometry, Immunoblotting (with specific probes)Cumulative nitro-oxidative damage and subsequent reductive metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the generation of ROS and RNS, and the experimental workflows for their detection using the discussed probes.

oxidative_stress_pathway cluster_ros Reactive Oxygen Species (ROS) cluster_rns Reactive Nitrogen Species (RNS) cluster_damage Cellular Damage Mitochondria Mitochondria Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite Hydroxyl_Radical Hydroxyl Radical (•OH) H2O2->Hydroxyl_Radical Fenton Reaction (Fe²⁺) NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO NO->Peroxynitrite Protein_Nitration Protein Tyrosine Nitration (3-NT) Peroxynitrite->Protein_Nitration Protein_Amination Protein Tyrosine Amination (3-AT) Protein_Nitration->Protein_Amination Reduction

Figure 1. Simplified signaling pathway of ROS and RNS generation leading to protein modifications.

experimental_workflow cluster_realtime Real-Time ROS/RNS Detection cluster_biomarker 3-Aminotyrosine Biomarker Detection start_rt Cell Culture/Tissue Preparation add_probe Add Fluorescent Probe (APF, Amplex UltraRed, DCFH-DA) start_rt->add_probe incubate Incubation add_probe->incubate induce_stress Induce Oxidative Stress (Optional) incubate->induce_stress measure Fluorescence Measurement (Microscopy, Plate Reader, Flow Cytometry) induce_stress->measure start_bm Cell/Tissue Lysate from Stressed Condition proteolysis Protein Digestion (e.g., Trypsin) start_bm->proteolysis enrichment Enrichment of 3-AT Peptides (Optional) proteolysis->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

Figure 2. Comparative experimental workflows for real-time probes and 3-AT biomarker analysis.

Experimental Protocols

General Protocol for Cellular ROS Detection with DCFH-DA

This protocol is adapted for adherent cells in a 24-well plate format.[1][7]

  • Cell Seeding: Seed approximately 2 x 10⁵ cells per well and culture overnight.

  • Induce Oxidative Stress (Optional): Treat cells with the desired compound to induce oxidative stress and incubate for the appropriate time.

  • Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium.[6]

  • Staining: Remove the culture medium, wash the cells once with serum-free medium, and then add the DCFH-DA working solution to each well.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.

  • Measurement: Add 1x PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]

Protocol for Hydroxyl Radical Detection with Aminophenyl Fluorescein (APF)

This is a general protocol for in vitro detection.

  • Sample Preparation: Prepare the experimental samples (e.g., cell-free suspensions, purified enzyme systems) in a suitable buffer (e.g., PBS, pH 7.4).

  • Probe Addition: Add APF to a final concentration of 5-10 µM.

  • Induction of •OH: Initiate the reaction that generates hydroxyl radicals (e.g., Fenton reaction, photosensitizer activation).

  • Incubation: Incubate the reaction mixture at the desired temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~490 nm and an emission of ~515 nm.[3]

Protocol for Hydrogen Peroxide Detection with Amplex® UltraRed

This protocol is for a 96-well microplate assay.[4]

  • Reagent Preparation: Prepare a working solution of Amplex® UltraRed (typically 50-100 µM) and HRP (typically 0.1-0.2 U/mL) in a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Sample Addition: Add the biological sample suspected of containing H₂O₂ to the wells of a black, clear-bottom 96-well plate.

  • Initiate Reaction: Add the Amplex® UltraRed/HRP working solution to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~568 nm and emission at ~581 nm.[4]

Conclusion

The choice of a probe for studying oxidative stress depends on the specific research question. For real-time, dynamic measurements of specific ROS, fluorescent probes like Aminophenyl fluorescein and Amplex® UltraRed offer high sensitivity and improved specificity over general ROS indicators like DCFH-DA. 3-Aminotyrosine, on the other hand, serves as a valuable biomarker, providing a stable, integrated measure of past nitro-oxidative stress and subsequent cellular responses. Understanding the distinct advantages and limitations of each of these tools is crucial for the accurate and meaningful investigation of the complex role of oxidative stress in health and disease.

References

Safety Operating Guide

Essential Safety and Logistics for Handling H-Tyr(3-NH2)-OH Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), including detailed operational and disposal plans.

Chemical Identifier:

  • Name: H-Tyr(3-NH2)-OH dihydrochloride hydrate

  • Synonyms: 3-amino-L-tyrosine dihydrochloride monohydrate

  • CAS Number: 23279-22-3

While some suppliers classify 3-amino-L-tyrosine hydrochloride as not hazardous, it is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory irritation based on data for similar compounds.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection A lab coat should be worn to prevent skin contact.
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection may not be required. If dust formation is likely or ventilation is insufficient, a NIOSH-approved respirator is recommended.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that a safety shower and an eyewash station are readily accessible.[1]

General Handling:

  • Avoid the formation and inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Step-by-Step Handling Procedure:

  • Preparation: Ensure all necessary PPE is worn and engineering controls are in place and functioning correctly.

  • Weighing: Carefully weigh the desired amount of the solid compound in a chemical fume hood. Use a spatula to transfer the solid and avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Based on available data, this compound is soluble in water.

  • Transferring: When transferring the solid or its solution, do so carefully to avoid spills.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, dry, and well-ventilated place.

  • For long-term storage of the solid, a temperature of 4°C is recommended.

  • Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all institutional, local, and national regulations.

  • Unused Material: Unused material should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. The rinsed container can then be disposed of according to local regulations.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₉H₁₂N₂O₃ · 2HCl · H₂O
Molecular Weight 287.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 158-160 °C (decomposes)[2]
Solubility Soluble in water
Storage (Solid) 4°C
Storage (Solution) -20°C (1 month) or -80°C (6 months)

Experimental Protocols

First Aid Measures:

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Visualizations

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 eng_controls Use Engineering Controls (Fume Hood, Eyewash/Shower) prep->eng_controls Step 2 handling Handling ppe->handling eng_controls->handling Step 3 weigh Weigh Compound handling->weigh dissolve Dissolve in Solvent weigh->dissolve disposal Disposal weigh->disposal transfer Transfer Material dissolve->transfer dissolve->disposal storage Storage transfer->storage transfer->disposal store_solid Store Solid at 4°C storage->store_solid store_solution Store Solution at -20°C or -80°C storage->store_solution waste Dispose of Unused Material and Contaminated Items as Chemical Waste disposal->waste decontaminate Decontaminate Work Area waste->decontaminate

Caption: Workflow for safe handling and disposal.

References

×

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H-Tyr(3-NH2)-OH dihydrochloride hydrate
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H-Tyr(3-NH2)-OH dihydrochloride hydrate

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